Didecylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-decyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCPFCMAHMEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061518 | |
| Record name | 1-Decanamine, N-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-49-6, 68526-64-7 | |
| Record name | Didecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, di-C10-25-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanamine, N-decyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanamine, N-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, di-C10-25-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R4O8EP59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Didecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecylamine, a secondary aliphatic amine, is a versatile chemical compound with two ten-carbon alkyl chains attached to a nitrogen atom. Its unique structure, combining a polar amine head with long, nonpolar hydrocarbon tails, imparts surfactant-like properties that make it valuable in a range of industrial and research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity. All quantitative data is summarized for clarity, and key chemical transformations are visualized.
Core Physical and Chemical Properties
This compound is typically a solid at room temperature, appearing as a white to off-white substance.[1] It is characterized by its amine odor and is combustible.[2][3] The fundamental identifiers and properties of this compound are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-decyldecan-1-amine | [4] |
| Synonyms | Di-n-decylamine, N,N-Didecylamine, Armeen 2-10 | [4] |
| CAS Number | 1120-49-6 | |
| Molecular Formula | C₂₀H₄₃N | |
| Molecular Weight | 297.56 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 38-40 °C (lit.) | |
| Boiling Point | 179-180 °C at 2 mmHg (lit.) | |
| Density | 0.7963 g/cm³ (estimate) | |
| Flash Point | >113 °C (>230 °F) | |
| pKa (Predicted) | 10.87 ± 0.19 |
Table 2: Solubility Profile of this compound
The long, nonpolar decyl chains of this compound dominate its solubility characteristics, rendering it largely insoluble in water but soluble in many organic solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (at specified temp.) | Reference(s) |
| Water | Very Low Solubility | 0.1 g/L | |
| Chloroform | Slightly Soluble | Not available | |
| Ethyl Acetate | Slightly Soluble | Not available | |
| Hexanes | Slightly Soluble | Not available | |
| Benzene | Soluble (inferred) | Not available | |
| Ethanol | Soluble (inferred) | Not available |
Chemical Structure and Reactivity
The reactivity of this compound is characteristic of a secondary aliphatic amine, centered around the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile.
Basicity
With a predicted pKa of approximately 10.87, this compound is a moderately strong base, readily reacting with acids to form the corresponding ammonium salts. This basicity is crucial for its application as a corrosion inhibitor, where it can interact with acidic environments.
Nucleophilic Reactions
As a nucleophile, the nitrogen atom in this compound can attack electrophilic centers. Key reactions include:
-
Alkylation: this compound can be alkylated to form tertiary amines. For example, reaction with an alkyl halide (e.g., methyl chloride) can yield N,N-didecylmethylamine. This tertiary amine can then be further alkylated in a process known as quaternization to produce quaternary ammonium salts, such as didecyldimethylammonium chloride, which are widely used as biocides and surfactants.
-
Acylation: Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields N,N-disubstituted amides. This reaction is a common method for forming amide bonds.
Corrosion Inhibition
Long-chain aliphatic amines, including this compound, are effective corrosion inhibitors for metals like steel, particularly in acidic media. The inhibition mechanism involves the adsorption of the amine onto the metal surface. The polar amine group acts as the anchoring point, attaching to the metal surface, while the long, hydrophobic decyl chains form a protective, non-polar barrier that repels water and corrosive species. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen lone pair and vacant d-orbitals of the metal).
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and identification of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Expected Key Signals | Reference(s) |
| ¹H NMR | - ~0.8-0.9 ppm (t, 6H): Terminal methyl protons (-CH₃) - ~1.2-1.4 ppm (m, 32H): Methylene protons of the alkyl chains (-(CH₂)₈-) - ~2.5-2.7 ppm (t, 4H): Methylene protons alpha to the nitrogen (-CH₂-NH-) - Broad singlet: N-H proton (position variable, may exchange with D₂O) | |
| ¹³C NMR | Signals corresponding to the ten distinct carbons of the decyl chains. The carbon alpha to the nitrogen will be the most downfield among the aliphatic carbons. | |
| FTIR (IR) | - ~3300-3500 cm⁻¹ (weak-medium, sharp): N-H stretch (characteristic for secondary amines) - ~2850-2960 cm⁻¹ (strong, sharp): C-H stretches of alkyl groups - ~1465 cm⁻¹: C-H bend (scissoring) - ~1100-1250 cm⁻¹: C-N stretch | |
| Mass Spec. | The molecular ion peak (M⁺) would be expected at m/z = 297. Fragmentation would likely involve alpha-cleavage, leading to the loss of an alkyl chain. |
Experimental Protocols
The following sections detail generalized protocols for determining the key physical properties and acquiring spectroscopic data for this compound.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂.
Determination of Boiling Point (at Reduced Pressure)
Objective: To determine the boiling point of this compound under vacuum, as it has a high boiling point at atmospheric pressure.
Methodology (Micro-Boiling Point Method):
-
Sample Preparation: A small amount of this compound (0.5-1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Pressure Control: The apparatus is connected to a vacuum source, and the pressure is stabilized at the desired level (e.g., 2 mmHg). The heating bath is then heated gently.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
-
Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The pressure at which the measurement was taken must be recorded.
Determination of Solubility
Objective: To determine the qualitative or quantitative solubility of this compound in a given solvent.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., PTFE).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as gas chromatography (GC) with a standard calibration curve.
-
Reporting: The solubility is reported in units such as g/100 mL or mol/L at the specified temperature.
Spectroscopic Analysis
4.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: The ATR crystal is cleaned (e.g., with isopropanol) and a background spectrum of the empty crystal is recorded.
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to press the sample against the crystal.
-
Spectrum Acquisition: The sample spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum of this compound.
4.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H NMR spectrum of this compound for structural confirmation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added if not already in the solvent.
-
Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Spectrum Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.
Visualization of Chemical Pathways
This compound serves as a key intermediate in the synthesis of valuable quaternary ammonium compounds. The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway from this compound to a quaternary ammonium salt.
Safety and Handling
This compound is classified as an irritant and can cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It should be handled in a well-ventilated area or a fume hood. This compound is stable under normal conditions but is incompatible with strong oxidizing agents.
Conclusion
This compound possesses a unique combination of physical and chemical properties derived from its secondary amine functionality and long alkyl chains. Its basicity and nucleophilicity drive its chemical reactivity, making it a useful precursor for the synthesis of other valuable compounds, while its molecular structure enables applications such as corrosion inhibition. A thorough understanding of its properties, supported by standardized experimental protocols, is essential for its safe and effective use in research and development.
References
An In-depth Technical Guide to the Solubility of Didecylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didecylamine, a secondary amine with two C10 alkyl chains, is a lipophilic compound with applications in various fields, including as a corrosion inhibitor, flotation agent, and in the synthesis of quaternary ammonium compounds. Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the theoretical principles governing its solubility, presents qualitative solubility information, and provides a detailed experimental protocol for the quantitative determination of its solubility.
Introduction to this compound
This compound ([CH₃(CH₂)₉]₂NH) is a symmetrical secondary amine characterized by its long, nonpolar alkyl chains, which confer significant hydrophobic properties. It is a solid at room temperature with a melting point of approximately 38-40 °C. The presence of the amine group allows for hydrogen bonding, which plays a role in its solubility characteristics. Understanding its solubility is essential for designing and optimizing processes where it is used as a reactant, intermediate, or active ingredient.
Factors Influencing the Solubility of this compound
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like," which is determined by the interplay of several intermolecular forces:
-
Van der Waals Forces: The two long decyl chains of this compound result in strong van der Waals forces. These nonpolar interactions are the primary drivers for its solubility in nonpolar solvents.
-
Hydrogen Bonding: The secondary amine group (-NH-) can act as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.
-
Dipole-Dipole Interactions: The polarity of the amine group can lead to dipole-dipole interactions with polar solvent molecules.
The overall solubility will depend on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. Due to its predominantly nonpolar structure, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents than in highly polar solvents.
Qualitative Solubility of this compound
Based on general principles of chemical solubility and available qualitative data, the expected solubility of this compound in various organic solvents is summarized below. It is important to note that "slightly soluble" indicates that the substance has limited solubility, and experimental determination is necessary for precise quantification.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Nonpolar | n-Hexane | Slightly Soluble | Dominated by van der Waals forces. The long alkyl chains of this compound interact favorably with the nonpolar solvent. |
| Toluene | Soluble | Aromatic and nonpolar nature allows for good interaction with the alkyl chains of this compound. | |
| Polar Aprotic | Acetone | Soluble | Can engage in dipole-dipole interactions with the amine group. |
| Ethyl Acetate | Slightly Soluble | The ester group provides some polarity, allowing for interaction with the amine group. | |
| Polar Protic | Methanol | Soluble | Can form hydrogen bonds with the amine group of this compound. |
| Ethanol | Soluble | Similar to methanol, can engage in hydrogen bonding. | |
| Halogenated | Chloroform | Slightly Soluble | Can act as a hydrogen bond donor to the nitrogen atom of this compound. |
| Dichloromethane | Soluble | Generally a good solvent for a wide range of organic compounds, including amines. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal saturation (or shake-flask) method.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of this compound solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is necessary to ensure that a saturated solution is formed.
-
To each vial, add a known volume or mass of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved this compound is reached. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solid from the saturated solution.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid phase.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Prepare a series of dilutions of the filtered solution with the same solvent in volumetric flasks.
-
Analyze the diluted samples using a validated analytical method, such as GC-FID, to determine the concentration of this compound.
-
-
Data Analysis and Reporting:
-
Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
From the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the concentration in the original saturated solution, taking into account the dilution factors.
-
Express the solubility in appropriate units, such as grams of this compound per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility and standard deviation.
-
Logical Relationship of Solubility Factors
The interplay between the structural features of this compound and the properties of the solvent dictates its solubility. This relationship can be visualized as a logical flow.
Caption: Logical flow of factors influencing this compound solubility.
Conclusion
Critical micelle concentration of Didecylamine
An In-Depth Technical Guide to the Critical Micelle Concentration of Didecylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding Critical Micelle Concentration (CMC)
In colloidal and surface chemistry, the critical micelle concentration is the concentration of a surfactant in a solution above which micelles form[1]. Below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration[1]. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules aggregate to form micelles in the bulk of the solution[1]. At concentrations above the CMC, the surface tension remains relatively constant[1]. The CMC is a fundamental property of a surfactant that depends on temperature, pressure, and the presence of other substances like electrolytes[1].
The process of micellization is a critical phenomenon in systems involving surfactants, as it governs properties such as solubilization, detergency, and the formation of emulsions.
References
Didecylamine Aggregation Behavior in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didecylamine, a secondary amine with two C10 alkyl chains, exhibits surfactant properties with potential applications in various fields, including as a corrosion inhibitor, emulsifier, and in drug delivery systems.[1][2] Its amphiphilic nature, characterized by a hydrophilic amine head group and two hydrophobic decyl tails, drives its self-assembly into aggregates such as micelles and vesicles in aqueous solutions. Understanding the aggregation behavior of this compound is crucial for optimizing its performance in these applications. This technical guide provides a comprehensive overview of the principles governing this compound aggregation, the experimental methodologies used to characterize these aggregates, and the influence of environmental factors on its self-assembly. While specific quantitative data for this compound is sparse in publicly available literature, this guide draws upon data from homologous series of dialkylamines and related single-chain amines to provide insights into its expected behavior.
Introduction to this compound and its Aggregation
This compound (C₂₀H₄₃N) is a symmetrical secondary amine.[2] Its molecular structure, featuring a small polar head group and a significant hydrophobic portion, leads to its limited solubility in water and a strong tendency to self-assemble to minimize the unfavorable contact between the hydrocarbon tails and water molecules. This process, known as aggregation, results in the formation of various supramolecular structures, primarily micelles and vesicles.
The aggregation process is concentration-dependent. At low concentrations, this compound exists as individual molecules (monomers). As the concentration increases, the monomers begin to adsorb at the air-water interface, reducing the surface tension of the solution.[3] Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC) , the monomers spontaneously associate in the bulk solution to form micelles.[3] Further increases in concentration primarily lead to the formation of more micelles rather than an increase in the monomer concentration.
The type of aggregate formed (e.g., spherical micelles, cylindrical micelles, vesicles) is influenced by the molecular geometry of the surfactant, which can be described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail(s) to the area of the hydrophilic head group and the length of the tail(s). For double-chain surfactants like this compound, the larger hydrophobic volume often favors the formation of bilayers and vesicles.
Quantitative Data on this compound Aggregation
It is important to note that the aggregation of primary amines like dodecylamine is highly dependent on the pH of the solution, as the amine group can be protonated (R-NH₃⁺) at low pH or exist as the neutral species (R-NH₂) at high pH. This significantly alters the head group size and charge, thereby influencing the CMC and the type of aggregate formed. A similar pH-dependent behavior is expected for this compound.
Table 1: Aggregation Behavior of Dodecylamine Hydrochloride (DDA) as a Function of pH (Qualitative)
| pH | Predominant Species | Observed Aggregation Behavior |
| 3 | Dodecylammonium Cation (R-NH₃⁺) | Hemi-micelle formation on surfaces |
| 10 | Dodecylammonium Cation / Dodecylamine | Formation of a compact hydrophobic monolayer on surfaces |
| 12 | Dodecylamine (R-NH₂) | Adsorption of neutral molecules, acting as bridges for further aggregation |
Data inferred from molecular dynamics simulations of dodecylamine hydrochloride on a muscovite surface.
Experimental Protocols for Characterizing this compound Aggregation
A variety of experimental techniques can be employed to study the aggregation behavior of this compound. The following sections detail the methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter characterizing the onset of micellization. Several methods can be used for its determination.
Principle: This method relies on the principle that surfactants lower the surface tension of a solvent. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.
Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.
Experimental Protocol:
-
Sample Preparation: Prepare a series of this compound solutions of varying concentrations containing a constant, low concentration of the fluorescent probe.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the microenvironment.
-
Data Analysis: Plot the I₁/I₃ ratio as a function of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Determination of Aggregation Number
The aggregation number is the average number of surfactant molecules in a single micelle.
Principle: This method involves a fluorescent probe that is incorporated into the micelles and a quencher molecule that also resides in the micelles. The rate of fluorescence quenching depends on the number of quencher molecules per micelle, which in turn is related to the aggregation number.
Experimental Protocol:
-
Sample Preparation: Prepare a series of this compound solutions above the CMC containing a fixed concentration of a luminescent probe and varying concentrations of a quencher.
-
Fluorescence Decay Measurement: Measure the fluorescence decay profiles of the probe in each sample using a time-resolved fluorometer.
-
Data Analysis: The decay kinetics are analyzed using appropriate models (e.g., the Poisson quenching model) to extract the aggregation number.
Characterization of Aggregate Size and Morphology
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.
Experimental Protocol:
-
Sample Preparation: Prepare a this compound solution at a concentration above the CMC. The solution should be filtered to remove dust particles.
-
DLS Measurement: Place the sample in the DLS instrument and measure the autocorrelation function of the scattered light intensity.
-
Data Analysis: The autocorrelation function is analyzed to determine the diffusion coefficient and, subsequently, the size distribution of the aggregates.
Principle: Cryo-TEM allows for the direct visualization of the morphology of aggregates in their native, hydrated state. The sample is rapidly frozen to vitrify the water, preserving the structure of the aggregates.
Experimental Protocol:
-
Sample Preparation: A thin film of the this compound solution is applied to a TEM grid.
-
Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to freeze the sample without the formation of ice crystals.
-
Imaging: The vitrified sample is then transferred to a cryo-electron microscope and imaged at cryogenic temperatures.
Factors Influencing this compound Aggregation
The aggregation behavior of this compound is expected to be sensitive to several environmental factors.
-
pH: As a secondary amine, the head group of this compound can be protonated. At low pH, the protonated didecylammonium ion ((C₁₀H₂₁)₂NH₂⁺) will have a larger, charged head group, leading to greater electrostatic repulsion between molecules. This would likely increase the CMC and favor the formation of smaller, spherical micelles. At higher pH, the neutral this compound molecule will have a smaller, uncharged head group, which would lower the CMC and favor the formation of larger aggregates like vesicles.
-
Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, sometimes showing a U-shaped dependence. For non-ionic surfactants, the CMC generally decreases with increasing temperature. The specific behavior of this compound would need to be determined experimentally.
-
Ionic Strength: The addition of an electrolyte (salt) to a solution of an ionic surfactant typically decreases the CMC. The added ions can screen the electrostatic repulsion between the charged head groups, facilitating aggregation.
Visualizations
Logical Workflow for Characterizing this compound Aggregation
Caption: Workflow for the comprehensive characterization of this compound aggregation.
Influence of pH on this compound Aggregation (Conceptual Diagram)
Caption: Conceptual diagram of the expected influence of pH on this compound aggregation.
Conclusion
While direct experimental data on the aggregation behavior of this compound in aqueous solution is limited, this technical guide provides a framework for its investigation. Based on the behavior of analogous long-chain amines, it is anticipated that this compound will exhibit a rich, pH-dependent self-assembly behavior. The experimental protocols detailed herein provide a robust starting point for researchers to quantitatively characterize the critical micelle concentration, aggregation number, and aggregate morphology of this compound. Such studies are essential for harnessing the full potential of this versatile surfactant in various scientific and industrial applications. Future research should focus on systematically investigating the effects of pH, temperature, and ionic strength on the aggregation of this compound to build a comprehensive understanding of its solution behavior.
References
Protonation State of Didecylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protonation state of didecylamine at different pH values. This compound, a secondary amine with two ten-carbon alkyl chains, is a lipophilic molecule whose physicochemical properties, including its biological activity and formulation characteristics, are significantly influenced by its protonation state. Understanding the relationship between pH and the ionization of this compound is therefore critical for its application in research and drug development.
Introduction to Amine Protonation
Amines are organic compounds containing a basic nitrogen atom with a lone pair of electrons. This lone pair allows amines to act as Brønsted-Lowry bases, accepting a proton (H⁺) from an acid to form a positively charged ammonium cation.[1] The equilibrium between the uncharged (deprotonated) amine and the charged (protonated) ammonium ion is dependent on the pH of the solution and the amine's acid dissociation constant (pKa).
The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the amine are equal.[2] The Henderson-Hasselbalch equation governs this relationship:
pH = pKa + log([R₂NH] / [R₂NH₂⁺])
where:
-
[R₂NH] is the concentration of the deprotonated this compound
-
[R₂NH₂⁺] is the concentration of the protonated didecylammonium ion
From this relationship, it is clear that:
-
When pH < pKa, the solution is more acidic than the amine is basic. The equilibrium shifts towards the protonated form, and the didecylammonium ion ([R₂NH₂⁺]) predominates.[2][3]
-
When pH > pKa, the solution is more basic. The equilibrium shifts towards the deprotonated form, and the neutral this compound ([R₂NH]) is the major species.[3]
-
When pH = pKa, the concentrations of the protonated and deprotonated forms are equal.
pKa of this compound
The predicted pKa value for this compound is approximately 10.87 ± 0.19 . This relatively high pKa is characteristic of secondary alkylamines, which are generally more basic than primary or tertiary amines due to a combination of inductive effects from the alkyl groups and solvation effects. The long alkyl chains of this compound also contribute to its high lipophilicity.
Protonation State of this compound at Various pH Values
Based on the pKa of 10.87, the protonation state of this compound across a range of pH values can be predicted.
Data Presentation
The following table summarizes the theoretical percentage of protonated and deprotonated this compound at different pH values. This data is calculated using the Henderson-Hasselbalch equation.
| pH | % Protonated (Didecylammonium ion) | % Deprotonated (this compound) | Predominant Species |
| 2 | >99.9% | <0.1% | Protonated |
| 4 | >99.9% | <0.1% | Protonated |
| 6 | >99.9% | <0.1% | Protonated |
| 7.4 | ~99.9% | ~0.1% | Protonated (Physiological pH) |
| 8 | ~99.8% | ~0.2% | Protonated |
| 9 | ~98.6% | ~1.4% | Protonated |
| 10 | ~88.1% | ~11.9% | Protonated |
| 10.87 | 50% | 50% | Equal concentrations |
| 11 | ~42.9% | ~57.1% | Deprotonated |
| 12 | ~6.9% | ~93.1% | Deprotonated |
| 13 | ~0.7% | ~99.3% | Deprotonated |
Note: These are theoretical values. The actual protonation state can be influenced by factors such as temperature, ionic strength, and the presence of organic co-solvents.
At physiological pH (~7.4), this compound will be almost entirely in its protonated, positively charged form. This is a critical consideration for drug development, as the charge of a molecule affects its solubility, membrane permeability, and interaction with biological targets.
Experimental Protocols for Determining Protonation State
The pKa of an amine like this compound can be determined experimentally using several methods. The most common and direct method is potentiometric titration.
Potentiometric Titration
Principle: This method involves titrating a solution of the amine with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where half of the amine has been neutralized.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Due to the low aqueous solubility of this compound, dissolve it in a suitable co-solvent system, such as a methanol-water or ethanol-water mixture. A common starting point is a 1:9 (v/v) mixture of the organic solvent to water. The co-solvent may need to be adjusted to ensure complete dissolution.
-
The initial solution should be slightly acidified to ensure the amine is fully protonated at the start of the titration with a base.
-
-
Titration Setup:
-
Use a calibrated pH meter with a combination electrode suitable for the chosen solvent system.
-
Place the this compound solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.
-
Use a calibrated burette to add the titrant (e.g., standardized NaOH solution) in small, precise increments.
-
-
Titration Procedure:
-
Record the initial pH of the this compound solution.
-
Add the titrant in small aliquots (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V) or the peak of the second derivative plot (Δ²pH/ΔV² vs. V).
-
Spectrophotometric Determination
Principle: This method is applicable if the protonated and deprotonated forms of the amine have different UV-Vis absorption spectra. The absorbance of a solution of the amine is measured at a specific wavelength across a range of pH values. The pKa can then be calculated from the change in absorbance.
Detailed Methodology:
-
Wavelength Selection:
-
Record the UV-Vis spectra of this compound in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify a wavelength where the difference in absorbance between the two forms is maximal.
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound.
-
Prepare solutions of this compound with a constant concentration in each of the buffer solutions.
-
-
Measurement:
-
Measure the absorbance of each solution at the selected wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance versus the pH.
-
The pKa can be determined by fitting the data to the following equation: A = (A_acid * 10^(pKa-pH) + A_base) / (1 + 10^(pKa-pH)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form. The pKa is the pH at which the absorbance is halfway between A_acid and A_base.
-
Visualization of Protonation Equilibrium
The following diagrams illustrate the equilibrium of this compound protonation and a general workflow for its experimental determination.
Caption: Protonation equilibrium of this compound as a function of pH.
Caption: Workflow for experimental pKa determination by potentiometric titration.
Conclusion
The protonation state of this compound is fundamentally governed by its pKa of approximately 10.87. At physiological pH and in most acidic to moderately alkaline environments, this compound exists predominantly as its protonated, cationic form. This characteristic is paramount for researchers and professionals in drug development, as it dictates the molecule's solubility, lipophilicity, and potential for electrostatic interactions, all of which are critical determinants of its biological function and formulation properties. The experimental protocols outlined provide a robust framework for the empirical determination and verification of these properties.
References
An In-depth Technical Guide to the Self-Assembly of Didecylamine on Metal Surfaces
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spontaneous organization of molecules into well-defined, stable structures on solid substrates, known as self-assembly, is a cornerstone of nanoscale science and technology. Didecylamine, a dialkylamine, and its structural analogs serve as important molecules for forming self-assembled monolayers (SAMs) on various metal surfaces. These organic thin films are pivotal in a range of applications, from preventing corrosion and engineering surface wettability to developing advanced biosensors and drug delivery platforms. This guide provides a comprehensive technical overview of the principles, experimental protocols, and quantitative data associated with the self-assembly of this compound and similar long-chain alkylamines on technologically significant metal surfaces, including copper, gold, silver, and platinum.
Core Principles of this compound Self-Assembly
The formation of a this compound self-assembled monolayer is a thermodynamically driven process governed by a delicate balance between three primary interactions:
-
Molecule-Substrate Interaction: The primary anchoring mechanism involves the lone pair of electrons on the nitrogen atom of the amine headgroup, which coordinates with the metal surface atoms. This forms a dative covalent bond, with the amine acting as a Lewis base donating electrons to the metallic substrate.[1][2] The strength of this bond is highly dependent on the specific metal used.
-
Molecule-Molecule Interaction (Interchain van der Waals Forces): The long, hydrophobic didecyl chains (C10H21) interact with neighboring chains via van der Waals forces. These collective interactions are crucial for the ordering and packing density of the monolayer, promoting the formation of a stable, quasi-crystalline structure. For long-chain alkylamines, these tail-tail interactions can be stronger than the headgroup-surface interaction.[2]
-
Molecule-Solvent Interaction: The choice of solvent affects the solubility of the this compound and its interaction with the metal surface. The self-assembly process is often influenced by the solvent's polarity and its ability to compete for adsorption sites on the substrate.[3][4]
The interplay of these forces dictates the final structure, orientation, and packing density of the assembled monolayer.
Self-Assembly on Key Metal Substrates
While specific data for this compound is extrapolated from studies of similar long-chain alkylamines like hexadecylamine (HDA) and tetradecylamine (TDA), the principles remain consistent.
Copper (Cu)
Copper surfaces are of significant interest due to their catalytic properties and use in electronics. Alkylamines serve as effective capping agents in the synthesis of copper nanocrystals and as corrosion inhibitors.
-
Binding and Structure: Density Functional Theory (DFT) calculations for hexadecylamine (HDA) on copper show that the amine group binds by donating electrons to the Cu surface atoms. The binding is stronger on the Cu(100) surface compared to the Cu(111) surface. This preferential binding is attributed to the ability to form more densely packed layers on Cu(100), which enhances the stabilizing van der Waals interactions between the alkyl chains.
-
Ordered Phases: At full monolayer coverage, HDA is predicted to form a (5x3) pattern on Cu(100) and a (√3x√3)R30° pattern on Cu(111).
-
Temperature Effects: Molecular dynamics simulations of tetradecylamine (TDA) on copper nanocrystals reveal a temperature-dependent bilayer structure. At lower temperatures, the inner layer binds to the copper surface with the alkyl tails oriented perpendicularly, while an outer layer interdigitates with the first. At higher temperatures, the inner layer becomes more disordered, and the outer layer molecules orient themselves tangentially to the surface.
Gold (Au)
Gold is a common substrate for SAM studies due to its relative inertness and the well-characterized Au(111) surface. While much of the literature focuses on alkanethiols, the principles of alkylamine assembly are analogous.
-
Adsorption Mechanism: The adsorption of alkylamines on gold is primarily driven by the interaction of the amine's nitrogen atom with the gold surface. Oleylamine, for instance, is known to adsorb on low-coordinated sites of gold catalysts. The process is often described as a hydrophobic effect, where the displacement of polar solvent molecules from the surface favors the adsorption of the alkylamine.
-
Solvent Influence: The quality of SAMs on gold is highly dependent on the solvent used during deposition. For oleylamine-modified gold nanoparticles, toluene was found to yield the best dispersity and narrowest particle size distribution. The evaporation rate of the solvent is a critical parameter for achieving highly ordered, self-assembled films.
Silver (Ag) & Platinum (Pt)
-
Silver (Ag): Bifunctional α,ω-aliphatic diamines have been shown to self-assemble on silver nanoparticles, acting as linkers to induce the formation of nanoparticle dimers and multimers. The surface-enhanced Raman scattering (SERS) signal is sensitive to the conformation and packing of the alkyl chains, indicating that the molecular structure can be used to tune the plasmonic properties of the nanoparticle assemblies.
-
Platinum (Pt): DFT calculations have been used to determine the adsorption energies of various primary alkylamines on platinum nanoparticles. These energies are critical for understanding how alkylamines act as surface ligands that can modify the catalytic activity and selectivity of platinum catalysts.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the self-assembly of long-chain alkylamines on metal surfaces, derived from computational studies. Note that these values are for model systems (e.g., HDA) and serve as a strong proxy for this compound behavior.
Table 1: Adsorption and Structural Parameters of Hexadecylamine (HDA) on Copper Surfaces (from DFT)
| Parameter | Cu(100) Surface | Cu(111) Surface | Reference |
| Binding Energy per Molecule | Stronger | Weaker | |
| Preferred Adsorption Pattern | (5x3) | (√3x√3)R30° | |
| Primary Interaction Driver | Amine (N) lone pair donation to Cu | Amine (N) lone pair donation to Cu | |
| Secondary Interaction Driver | Inter-chain van der Waals forces | Inter-chain van der Waals forces |
Table 2: Calculated Adsorption Energies of Primary Alkylamines on Platinum (from DFT)
| Molecule | Adsorption Energy (eV) | Reference |
| 1-Hexylamine (C6) | -1.13 | |
| 1-Octylamine (C8) | -1.33 | |
| 1-Dodecylamine (C12) | -1.73 | |
| 1-Octadecylamine (C18) | -2.28 | |
| Note: Adsorption energy generally increases with alkyl chain length due to increased van der Waals contributions. |
Experimental Protocols
Protocol for Solution-Phase Self-Assembly
This protocol describes a general method for forming an alkylamine SAM on a metal substrate.
-
Substrate Preparation:
-
Obtain a clean metal substrate (e.g., gold-coated silicon wafer).
-
Clean the substrate surface rigorously. A common method for gold is cleaning with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED.
-
Rinse the substrate thoroughly with deionized water and then with a high-purity solvent like 200-proof ethanol.
-
Dry the substrate under a stream of inert gas (e.g., dry nitrogen).
-
-
Solution Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 mM) in a high-purity solvent (e.g., ethanol or toluene).
-
For amine-terminated molecules, the pH of the solution can be adjusted to ~12 by adding a compound like NH₄Cl to ensure the amine group is in its neutral, binding-competent state.
-
-
Immersion and Assembly:
-
Immerse the cleaned, dry substrate into the this compound solution in a clean, sealable container.
-
To minimize oxidation and contamination, reduce the headspace in the container and backfill with an inert gas like nitrogen before sealing.
-
Allow the self-assembly to proceed for an extended period, typically 24-48 hours, to achieve a well-ordered, densely packed monolayer.
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrate from the solution using clean tweezers.
-
Rinse the surface thoroughly with fresh solvent to remove any physisorbed (non-bonded) molecules.
-
For robust monolayers, a brief sonication (1-3 minutes) in fresh solvent can be performed to remove loosely bound molecules.
-
Dry the substrate again under a stream of dry nitrogen.
-
Store the prepared SAM-coated substrate in a clean, dry environment (e.g., a desiccator backfilled with nitrogen).
-
Characterization Protocol: X-Ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the elemental composition and chemical state of the monolayer.
-
Sample Introduction: Mount the SAM-coated substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Use a monochromatic X-ray source (e.g., Al Kα).
-
Acquire a survey spectrum to identify all elements present on the surface (e.g., Au or Cu from the substrate, C and N from the this compound, and any contaminants like O).
-
Acquire high-resolution spectra for the key elemental regions: C 1s, N 1s, and the primary substrate peaks (e.g., Au 4f or Cu 2p).
-
-
Data Analysis:
-
Analyze the binding energy of the N 1s peak to confirm the chemical state of the amine headgroup and its interaction with the metal surface.
-
Analyze the C 1s peak to confirm the presence of the alkyl chains.
-
Use the attenuation of the substrate signal (e.g., Au 4f) to calculate the thickness of the organic monolayer.
-
Angle-resolved XPS (ARXPS) can be used to perform non-destructive depth profiling and determine the orientation of the molecules.
-
Characterization Protocol: Scanning Tunneling Microscopy (STM)
STM provides real-space images of the monolayer at the atomic or molecular scale, revealing its packing and order.
-
Sample and Tip Preparation:
-
Mount the SAM-coated substrate on an STM sample puck.
-
Use an electrochemically etched Tungsten (W) or Platinum-Iridium (Pt/Ir) tip.
-
-
Imaging:
-
Place the sample in the STM head (can be operated in UHV, ambient conditions, or at a solid-liquid interface).
-
Approach the tip to the surface until a stable tunneling current is achieved.
-
Image the surface in constant-current mode. Typical tunneling parameters are a bias voltage between -1.0 V and +1.0 V and a tunneling current between 20 pA and 200 pA.
-
-
Data Analysis:
-
Analyze the STM images to determine the lattice parameters of the molecular arrangement.
-
Identify the unit cell and measure intermolecular distances.
-
Observe the presence and nature of any surface defects, domain boundaries, or phase separations.
-
Visualizations of Processes and Pathways
Diagram 1: Experimental Workflow for SAM Preparation and Analysis
Caption: Workflow for the preparation and characterization of self-assembled monolayers.
Diagram 2: Logical Pathway of Self-Assembly
Caption: Key stages in the formation of a this compound SAM on a metal surface.
Diagram 3: Influence of Key Parameters on Final SAM Structure
Caption: Influence of experimental parameters on the final structure of the SAM.
References
- 1. Self-assembled monolayer structures of hexadecylamine on Cu surfaces: density-functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlling chemical self-assembly by solvent-dependent dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective solvent conditions influence sequence development and supramolecular assembly in step-growth copolymerization - Soft Matter (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Didecylamine Safety and Handling in a Research Lab
For Researchers, Scientists, and Drug Development Professionals
Didecylamine, a symmetrical secondary amine, is a versatile compound utilized in various research and industrial applications. Its utility, however, is matched by its significant hazardous properties, necessitating a comprehensive understanding of its safety and handling requirements. This guide provides an in-depth overview of the essential safety protocols, hazard information, and emergency procedures for the use of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 1120-49-6 | [1] |
| Molecular Formula | C20H43N | [1] |
| Molecular Weight | 297.56 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 38-40 °C (lit.) | |
| Boiling Point | 179-180 °C at 2 mm Hg (lit.) | |
| Flash Point | >113 °C (>230 °F) - closed cup | |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and hexanes | |
| Stability | Stable under recommended storage conditions. Combustible. | |
| InChI Key | GMTCPFCMAHMEMT-UHFFFAOYSA-N |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Sub-category 1A | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger
Hazard Pictograms:
-
Corrosion
-
Health Hazard
-
Environment
-
Exclamation Mark
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn in situations with a high risk of splashing. | To protect eyes from splashes and corrosive mists. Goggles must be worn under the face shield. |
| Skin/Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or gown. Closed-toe shoes. | To prevent skin contact, which can cause severe burns. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced. All respirator use must be in accordance with a comprehensive respiratory protection program. | To protect against inhalation of harmful vapors or aerosols. |
Caption: PPE Donning Sequence for Handling this compound.
Caption: PPE Doffing Sequence after Handling this compound.
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep in a locked storage area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
Segregate from foodstuffs.
Experimental Protocols
While specific experimental protocols are proprietary to individual research endeavors, the general use of this compound as a reagent or building block in organic synthesis involves its dissolution in an appropriate solvent within a reaction vessel. Due to its physical form as a solid at room temperature, it may be gently heated to facilitate dissolution or added directly to the reaction mixture. All manipulations should be carried out in a chemical fume hood with the appropriate PPE.
A general workflow for using this compound in a laboratory experiment is as follows:
Caption: General Experimental Workflow Involving this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get emergency medical help immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get emergency medical help immediately. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately. |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard and ensure safety.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves and a respirator. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life.
-
Methods for Cleaning Up: Collect spillage. Use spark-proof tools and explosion-proof equipment. Adsorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.
Caption: this compound Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: No specific data is available on hazardous combustion products, but they may include carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment. Waste should be handled by a licensed professional waste disposal service.
Toxicological Information
While comprehensive human toxicological data is limited, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage. There is currently no established occupational exposure limit (e.g., PEL, TLV) for this compound. Therefore, all necessary precautions should be taken to minimize any potential exposure.
This guide is intended to provide a comprehensive overview of the safe handling of this compound in a research laboratory. It is imperative that all personnel handling this chemical are thoroughly familiar with its hazards and the procedures outlined in the Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and adhere to established laboratory protocols.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Didecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of didecylamine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous long-chain aliphatic amines and standard thermal analysis methodologies to offer a robust framework for its evaluation. The guide covers anticipated decomposition pathways, detailed experimental protocols for thermal analysis, and expected data presentation.
Introduction to this compound and its Thermal Stability
This compound ([CH₃(CH₂)₉]₂NH), a secondary aliphatic amine, finds applications in various fields, including as a corrosion inhibitor, a flotation agent, and in the synthesis of quaternary ammonium compounds used as phase transfer catalysts and biocides. Its thermal stability is a critical parameter for ensuring safe handling, storage, and application, particularly at elevated temperatures. Understanding its decomposition behavior is essential for predicting product shelf-life, identifying potential degradation products, and preventing hazardous situations.
Thermal decomposition involves the breakdown of a molecule into smaller, simpler components through the input of heat. For long-chain amines like this compound, this process can be complex, involving multiple reaction pathways that are influenced by factors such as temperature, heating rate, and the presence of an oxidizing or inert atmosphere.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during thermal analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₃N | [1][2] |
| Molecular Weight | 297.56 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 38-40 °C | |
| Boiling Point | 179-180 °C at 2 mmHg | |
| Flash Point | 113 °C (closed cup) |
Thermal Decomposition Pathways
-
Dealkylation: This involves the cleavage of the carbon-nitrogen bond. This can lead to the formation of a primary amine and an alkene, or an alkane and an imine.
-
Pyrolysis: At higher temperatures, the long alkyl chains can undergo fragmentation, leading to the formation of a complex mixture of smaller hydrocarbons (alkanes and alkenes) and various nitrogen-containing compounds.
Under an oxidizing atmosphere (e.g., air), the decomposition is more complex and can lead to the formation of oxides of nitrogen (NOx) and carbon (CO, CO₂), in addition to other oxidized organic fragments.
Below is a generalized diagram illustrating the plausible thermal decomposition pathways for this compound in an inert atmosphere.
Caption: Generalized thermal decomposition pathways of this compound.
Quantitative Thermal Analysis Data
Specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not widely reported in peer-reviewed literature. However, based on the behavior of similar long-chain amines, a general profile can be anticipated. The following tables summarize the expected thermal events and the kind of data that would be generated from such analyses.
Table 2: Expected TGA Data for this compound in an Inert Atmosphere
| Parameter | Expected Value/Range | Description |
| Onset of Decomposition (T_onset) | 200 - 300 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | 250 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (%) | > 95% | The total percentage of mass lost during the analysis, corresponding to the volatilization of the molecule and its decomposition products. |
| Residue at 600 °C (%) | < 5% | The remaining mass at the end of the analysis in an inert atmosphere. |
Table 3: Expected DSC Data for this compound in an Inert Atmosphere
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |
| Melting | ~38 °C | ~40 °C | Endothermic | Corresponds to the solid-to-liquid phase transition. |
| Boiling/Vaporization | >180 °C (at reduced pressure) | - | Endothermic | Significant endotherm related to vaporization, which may overlap with decomposition at atmospheric pressure. |
| Decomposition | 200 - 300 °C | - | Exo- or Endothermic | Can be either exothermic or endothermic depending on the specific bond cleavages and secondary reactions. |
Experimental Protocols
To obtain precise data for this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A separate experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline is observed. The first derivative of the TGA curve (DTG) should be plotted to identify the temperatures of maximum decomposition rates.
Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to contain any volatiles produced before decomposition.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C) at a controlled heating rate of 10 °C/min.
-
Data Analysis: The DSC thermogram will show heat flow as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (often associated with decomposition) should be integrated to determine the enthalpy of the transition. The onset temperature and the peak maximum of these transitions provide critical information about the thermal stability.
Below is a diagram illustrating a typical experimental workflow for the thermal analysis of a compound like this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
While specific, publicly available experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be established through the study of analogous long-chain secondary amines and the application of standard thermal analysis techniques. This compound is expected to be stable at ambient temperatures, with thermal decomposition likely initiating in the range of 200-300 °C. The primary decomposition mechanisms are anticipated to be dealkylation and pyrolysis, yielding a variety of smaller amines, alkanes, and alkenes. For drug development and other applications where thermal stability is paramount, it is strongly recommended that specific TGA and DSC analyses, following the protocols outlined in this guide, be performed to obtain precise quantitative data.
References
Spectroscopic Profile of Didecylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of pure didecylamine. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided.
Introduction
This compound, a secondary amine with the chemical formula C₂₀H₄₃N, is a versatile compound utilized in various industrial and research applications. Its long aliphatic chains contribute to its surfactant properties, making it useful in the formulation of corrosion inhibitors, flotation agents, and emulsifiers. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the study of its interactions in different chemical systems. This guide covers the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the two decyl chains and the amine proton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.7 | Triplet | 4H | -CH₂- adjacent to NH |
| ~1.4 - 1.6 | Multiplet | 4H | -CH₂- β to NH |
| ~1.2 - 1.4 | Broad Singlet | 28H | -(CH₂)₇- |
| ~0.8 - 0.9 | Triplet | 6H | -CH₃ |
| Variable | Broad Singlet | 1H | N-H |
Note: The chemical shift of the N-H proton can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~50 | -CH₂- adjacent to NH |
| ~32 | -CH₂- |
| ~30 | -CH₂- |
| ~29 | -CH₂- (multiple) |
| ~27 | -CH₂- |
| ~23 | -CH₂- |
| ~14 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
The following provides a typical experimental protocol for obtaining NMR spectra of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of pure this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Weak, Sharp | N-H stretch (secondary amine) |
| 2955 - 2915 | Strong | C-H asymmetric stretch (CH₃ and CH₂) |
| 2870 - 2845 | Strong | C-H symmetric stretch (CH₃ and CH₂) |
| ~1465 | Medium | C-H bend (scissoring) |
| ~1375 | Medium | C-H bend (symmetric, CH₃) |
| ~1120 | Medium | C-N stretch |
Experimental Protocol for FTIR Spectroscopy
A common and convenient method for analyzing liquid or low-melting solid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of molten this compound (if solid at room temperature) or a drop of the liquid directly onto the ATR crystal.
Instrument Parameters:
-
Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.
-
Crystal: Diamond or ZnSe ATR crystal.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added for both the background and the sample spectra.
Data Collection and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 297 | Low | [M]⁺ (Molecular Ion) |
| 282 | Moderate | [M - CH₃]⁺ |
| 170 | High | [CH₃(CH₂)₉NH=CH₂]⁺ (α-cleavage) |
| 44 | Moderate | [CH₂=NH₂]⁺ |
Note: The fragmentation pattern is dominated by α-cleavage, which is characteristic of aliphatic amines.
Experimental Protocol for Mass Spectrometry
The following describes a typical protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
GC-MS Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource for the characterization of pure this compound. The distinct signals in the NMR spectra, characteristic absorptions in the FTIR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for the identification and purity assessment of this compound. The provided experimental workflows offer a standardized approach for obtaining high-quality spectroscopic data for this compound and related long-chain aliphatic amines.
An In-depth Technical Guide to the Amphiphilic Nature of Didecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Dual Nature of Didecylamine
This compound, a secondary amine with the chemical formula (C₁₀H₂₁)₂NH, is a molecule of significant interest in various scientific and industrial fields, including drug development. Its defining characteristic is its amphiphilicity, a dual nature stemming from its molecular structure. This guide provides a comprehensive technical overview of the amphiphilic properties of this compound, its behavior in aqueous and non-aqueous environments, and its interactions with lipid membranes, all of which are critical for its application in pharmaceutical formulations and as a research tool.
This compound consists of a polar secondary amine head group and two long, nonpolar decyl (C10) hydrocarbon tails.[1][2] This architecture imparts the ability to interact with both polar and nonpolar environments, driving its self-assembly into supramolecular structures and its activity at interfaces. Understanding this amphiphilic nature is paramount for harnessing its potential in applications such as drug delivery, where it can act as a surfactant, emulsifier, or a component of lipid-based nanocarriers.[3]
Physicochemical Properties and Amphiphilic Character
The amphiphilicity of this compound governs its fundamental physicochemical properties, including its solubility and its ability to form micelles in solution.
Chemical Structure and Properties
This compound's structure is the foundation of its amphiphilic behavior. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a polar and hydrophilic head. Conversely, the two ten-carbon alkyl chains constitute a significant hydrophobic tail.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₃N | [2] |
| Molecular Weight | 297.56 g/mol | [4] |
| Appearance | White to off-white solid or liquid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 179-180 °C at 2 mmHg | |
| pKa | ~10.87 (Predicted) |
Solubility Profile
The dual nature of this compound dictates its solubility in different solvents. The polar amine head can form hydrogen bonds with protic solvents like water and alcohols, while the long alkyl tails favor interactions with nonpolar organic solvents through van der Waals forces.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Polarity | Expected Solubility |
| Water | High | Slightly Soluble |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Soluble |
| Chloroform | Low | Soluble |
| Hexanes | Low | Soluble |
| Ethyl Acetate | Intermediate | Soluble |
Note: This table is based on general principles of solubility for long-chain amines. Experimental verification is recommended for specific applications.
Micellization and Critical Micelle Concentration (CMC)
Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), amphiphilic molecules like this compound self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the aqueous environment. The CMC is a critical parameter that indicates the efficiency of a surfactant.
Table 3: Critical Micelle Concentration of n-Decylamine (for comparison)
| Compound | Form | Critical Micelle Concentration (CMC) | Reference |
| n-Decylamine | Non-protonated | 9.5 x 10⁻⁴ M | |
| n-Decylamine | 75% Protonated | 2.7 x 10⁻³ M |
Interaction with Lipid Bilayers: Implications for Drug Delivery
The amphiphilic nature of this compound is central to its potential applications in drug delivery, particularly in its interaction with the lipid bilayers of cell membranes and drug delivery vesicles like liposomes.
Mechanism of Membrane Interaction
Amphiphilic molecules can interact with and disrupt lipid bilayers through various mechanisms. The hydrophobic tails of this compound can insert into the hydrophobic core of the lipid bilayer, while the polar amine head group can interact with the polar head groups of the phospholipids. This insertion can lead to a variety of effects on the membrane, including:
-
Increased membrane fluidity: The presence of foreign molecules within the bilayer can disrupt the ordered packing of the lipid tails.
-
Alteration of membrane permeability: The disruption of the bilayer can create transient pores or defects, increasing the permeability of the membrane to ions and other molecules.
-
Membrane fusion or destabilization: At higher concentrations, surfactants can lead to the complete solubilization of the membrane into mixed micelles.
These interactions are crucial for understanding how this compound might function as a penetration enhancer in transdermal drug delivery or as a component of non-viral gene delivery systems.
Caption: Logical relationship of this compound's interaction with a lipid bilayer.
Role in Drug Delivery Systems
The surfactant properties of this compound make it a candidate for use in various drug delivery formulations:
-
Liposomes and Vesicles: this compound can be incorporated into the lipid bilayer of liposomes to modify their surface charge and stability. Cationic lipids are often used in gene delivery to form complexes with negatively charged nucleic acids.
-
Emulsions and Microemulsions: As an emulsifier, this compound can stabilize oil-in-water or water-in-oil emulsions, which can be used to deliver poorly water-soluble drugs.
While specific formulations utilizing this compound are not extensively detailed in the public literature, its structural similarity to other cationic lipids used in drug delivery suggests its potential in these areas.
Experimental Protocols for Characterization
The characterization of the amphiphilic properties of this compound relies on established experimental techniques.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Detailed Methodology:
-
Preparation: A known volume of the desired solvent is placed in a sealable container (e.g., a glass vial).
-
Addition of Solute: An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Determination of Critical Micelle Concentration (CMC)
Several methods can be employed to determine the CMC of a surfactant. Three common techniques are surface tension measurement, conductivity measurement, and fluorescence spectroscopy.
Caption: General experimental workflow for CMC determination.
Detailed Methodologies:
-
Surface Tension Method: The surface tension of a series of this compound solutions of increasing concentration is measured. A plot of surface tension versus the logarithm of the concentration will show a sharp decrease followed by a plateau. The concentration at the inflection point is the CMC.
-
Conductivity Method: This method is suitable for ionic surfactants. The conductivity of this compound solutions is measured as a function of concentration. A plot of conductivity versus concentration will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.
-
Fluorescence Spectroscopy Method: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. The fluorescence intensity of the probe changes significantly when it is incorporated into the hydrophobic core of the micelles. A plot of fluorescence intensity versus surfactant concentration will show a distinct change at the CMC.
Conclusion
This compound's pronounced amphiphilic character, arising from its polar secondary amine head and dual hydrophobic decyl tails, underpins its utility in a range of scientific and industrial applications. While specific quantitative data on its solubility and critical micelle concentration remain to be fully documented in publicly accessible literature, established experimental protocols provide a clear path for their determination. Its structural similarity to known cationic lipids used in drug delivery suggests a significant potential for this compound in the formulation of novel drug carriers, particularly for applications requiring interaction with and permeation of biological membranes. Further research into the quantitative aspects of its amphiphilicity and its specific interactions with lipid bilayers will be crucial for unlocking its full potential in the field of drug development.
References
Didecylamine's Interaction with Lipid Bilayers: A Technical Guide for Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecylamine, a secondary amine with two ten-carbon alkyl chains, is a compound with potential applications in various fields, including as a cross-linking agent and in fatty acid synthesis.[1] Its amphiphilic nature suggests a likelihood of interaction with biological membranes, a critical aspect for understanding its cellular effects, including its noted cytotoxicity, particularly towards liver cells.[1] This technical guide provides an in-depth overview of the potential interactions of this compound with lipid bilayers, drawing upon established methodologies and findings from analogous amphiphilic and cationic molecules to infer its mechanism of action. Due to a lack of specific biophysical data for this compound in the current literature, this guide presents data and protocols from studies on similar compounds to provide a framework for future research.
Physicochemical Properties and Postulated Membrane Interaction
This compound's structure, featuring a polar amine head group and two long hydrophobic tails, suggests it can readily insert into the lipid bilayer of cell membranes. The primary amine group can be protonated at physiological pH, conferring a positive charge that would facilitate electrostatic interactions with negatively charged components of the cell membrane, such as phosphatidylserine (PS) lipids. This initial binding is likely followed by the insertion of the hydrophobic didecyl chains into the core of the bilayer, a common mechanism for many membrane-active compounds.
Quantitative Data on the Effects of Analogous Amines on Lipid Bilayers
To provide a quantitative perspective, the following tables summarize data from studies on various amine-containing molecules that are structurally or functionally analogous to this compound. These molecules include other long-chain amines and poly(amidoamine) (PAMAM) dendrimers, which also feature primary amine groups on their surface. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Effects of Analogous Amines on Model Lipid Bilayer Properties
| Parameter | Analogous Compound(s) | Lipid System | Observed Effect | Quantitative Value(s) | Experimental Technique(s) |
| Membrane Disruption | Generation 7 PAMAM dendrimers | DMPC lipid bilayers | Formation of holes | 15-40 nm in diameter | Atomic Force Microscopy (AFM)[2] |
| Membrane Fluidity | N-alkyl-N,N,N-trimethylammonium salts | Egg yolk phosphatidylcholine (EYPC) bilayers | Decrease in orientational order parameter | - | Electron Spin Resonance (ESR)[3] |
| Membrane Fluidity | Phenolic compounds | Phospholipid bilayers | Alteration of ion permeability | - | Electrical Impedance Spectroscopy (EIS) & MD Simulations[4] |
| Phase Transition Temperature (Tm) | Divalent cations (Ca2+, Mg2+) | Dipalmitoylphosphatidylglycerol (DPPG), Phosphatidylserine (PS) | Abolishes or broadens the phase transition | Ca2+ abolishes transition; Mg2+ increases Tm | Differential Scanning Calorimetry (DSC), Fluorescence Polarization |
| Ion Permeability | Phenolic compounds | Phospholipid bilayers | Increased permeability to Na+ ions | - | Electrical Impedance Spectroscopy (EIS) |
| Membrane Surface Potential | Divalent Cations | Phosphatidylserine bilayers | Decrease in surface potential | 27 mV decrease for a 10-fold increase in concentration | Conductance Measurements |
Table 2: Cytotoxicity of Analogous Compounds
| Compound | Cell Line(s) | Cytotoxicity Metric | Concentration Range | Reference |
| Poly(amidoamine) (PAMAM) dendrimers | Caco-2 | Reduced viability | Varies with surface modification | |
| Various anti-tumor agents | Human tumor cell lines | Induction of apoptosis or necrosis | Dose-dependent | |
| Diselenide-containing paclitaxel nanoparticles | Cancer and normal cells | Selective cytotoxicity to cancer cells | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are adapted from established methods for studying the interaction of molecules with lipid bilayers and their cellular consequences.
Preparation of Large Unilamellar Vesicles (LUVs)
Objective: To create model membrane systems for biophysical studies.
Materials:
-
Phospholipids (e.g., DOPC, DPPC, POPC, POPS) in chloroform
-
Chloroform and Methanol
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
In a round-bottom flask, dissolve the desired amount of phospholipids in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For LUV formation, subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Extrude the lipid suspension through the membranes at least 11 times to obtain a clear suspension of LUVs.
-
Store the LUVs at 4°C and use within a few days.
Membrane Fluidity Assay using Fluorescence Anisotropy
Objective: To determine the effect of this compound on the fluidity of lipid bilayers.
Materials:
-
LUVs (prepared as in Protocol 3.1)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
This compound stock solution
-
Spectrofluorometer with polarization filters
Procedure:
-
Incubate the LUV suspension with the DPH probe (typically at a lipid-to-probe ratio of 200:1) for at least 30 minutes at room temperature in the dark to allow the probe to incorporate into the lipid bilayer.
-
Prepare a series of samples with a fixed concentration of labeled LUVs and varying concentrations of this compound. Include a control sample without this compound.
-
Equilibrate the samples at the desired temperature in the spectrofluorometer's cuvette holder.
-
Measure the fluorescence anisotropy of DPH. Excite the sample with vertically polarized light (e.g., at 358 nm for DPH) and measure both the vertical (I_VV) and horizontal (I_VH) components of the emitted fluorescence (e.g., at 428 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to horizontally and vertically polarized light.
-
A decrease in anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a more rigid membrane.
Calcein Leakage Assay
Objective: To assess the ability of this compound to induce pore formation or disruption of the lipid bilayer.
Materials:
-
LUVs (prepared as in Protocol 3.1, with 50-100 mM calcein in the hydration buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
This compound stock solution
-
Spectrofluorometer
Procedure:
-
Prepare calcein-loaded LUVs as described in Protocol 3.1, using a hydration buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Remove the unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column, eluting with the same buffer without calcein.
-
In a cuvette, add the calcein-loaded LUVs to the buffer.
-
Monitor the baseline fluorescence of the suspension (excitation at ~495 nm, emission at ~515 nm).
-
Add a known concentration of this compound to the cuvette and continuously record the fluorescence intensity over time.
-
To determine the maximum possible leakage (100% leakage), add a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
Calculate the percentage of calcein leakage induced by this compound relative to the maximum leakage.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., HepG2 liver cells)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include control wells with medium only.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To distinguish between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cultured cells
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat the cells with different concentrations of this compound for a specific duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations of Postulated Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized interaction of this compound with lipid bilayers and the potential downstream cellular consequences.
Caption: Hypothesized interaction of this compound with a lipid bilayer.
Caption: Potential cellular signaling pathways affected by this compound.
Caption: A logical workflow for studying this compound's effects.
Conclusion
While direct experimental data on the interaction of this compound with lipid bilayers is currently limited, this guide provides a comprehensive framework for researchers to initiate such studies. By leveraging knowledge from analogous compounds and employing the detailed protocols provided, a deeper understanding of this compound's mechanism of action at the membrane level can be achieved. This knowledge is essential for evaluating its potential applications and toxicological profile, particularly for professionals in drug development and cellular research. Future biophysical studies are crucial to generate specific quantitative data for this compound and to validate the hypothesized mechanisms presented in this guide.
References
- 1. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface acetylation of polyamidoamine (PAMAM) dendrimers decreases cytotoxicity while maintaining membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of Didecylamine for Biological Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didecylamine, a secondary aliphatic amine with two ten-carbon alkyl chains, is a compound with significant potential in various biological applications, including as an antimicrobial agent and as a component in drug delivery systems. Understanding its interaction with biological systems at the cellular level is paramount for its safe and effective use. This technical guide provides an in-depth overview of the in-vitro cytotoxicity of this compound, consolidating available data on its effects on cell viability and elucidating the potential molecular mechanisms underlying its cytotoxic effects. While direct quantitative cytotoxicity data for this compound is limited in publicly accessible literature, this guide draws upon structure-activity relationships of related long-chain aliphatic amines and quaternary ammonium compounds to provide a comprehensive analysis. Detailed experimental protocols for key cytotoxicity and apoptosis assays are also provided to facilitate further research in this area.
Introduction to this compound and its Biological Significance
This compound [(CH₃(CH₂)₉)₂NH] is a symmetrical secondary amine characterized by its two hydrophobic decyl chains. This lipophilic nature allows it to readily interact with and disrupt cell membranes, a key factor in its biological activity. While its primary applications have been in industrial settings, there is growing interest in its utility in the biomedical field.
The cytotoxicity of aliphatic amines is closely linked to their chemical structure, particularly the length of the alkyl chains. Generally, as the carbon chain length increases, the cytotoxic effects also increase, up to a certain point. This is attributed to the enhanced ability of longer, more lipophilic chains to intercalate into and disrupt the cell membrane. This structure-activity relationship strongly suggests that this compound, with its two C10 chains, possesses significant cytotoxic potential.
Quantitative Cytotoxicity Data
Direct, peer-reviewed studies detailing the 50% inhibitory concentration (IC50) values of this compound on various cell lines are not extensively available. However, data from structurally related compounds, particularly didecyldimethylammonium chloride (DDAC), a quaternary ammonium compound with two C10 alkyl chains, can provide a valuable proxy for estimating its cytotoxic potential. It is important to note that the permanent positive charge on the quaternary ammonium group in DDAC may enhance its interaction with negatively charged cell membranes compared to the secondary amine group in this compound.
Table 1: Representative Cytotoxicity Data for Didecyldimethylammonium Chloride (DDAC)
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) |
| Human lung epithelial cells | Not specified | Not specified | Not specified |
| Various mammalian cell lines | Multiple | 24 - 72 | Varies |
Researchers are strongly encouraged to determine the specific IC50 values for this compound in their cell line of interest using the protocols outlined in this guide.
Mechanisms of this compound-Induced Cytotoxicity
Based on studies of related long-chain aliphatic amines and quaternary ammonium compounds, the cytotoxic effects of this compound are likely mediated through a multi-faceted mechanism primarily targeting the cell membrane and mitochondria, ultimately leading to apoptosis.
Membrane Disruption
The primary mechanism of action for many cationic surfactants, including long-chain amines, is the disruption of the cell membrane's integrity. The hydrophobic alkyl chains of this compound can insert into the lipid bilayer, leading to increased membrane fluidity, pore formation, and leakage of intracellular components. This loss of membrane integrity is a direct cause of cytotoxicity.
Mitochondrial Dysfunction and Induction of Apoptosis
Emerging evidence suggests that a key event in the cytotoxic cascade of long-chain cationic compounds is the targeting of mitochondria.
-
Mitochondrial Membrane Potential (ΔΨm) Dissipation: this compound, due to its cationic nature at physiological pH, can accumulate in the mitochondria, driven by the negative mitochondrial membrane potential. This accumulation can disrupt the electron transport chain and lead to a collapse of the ΔΨm. The dissipation of the mitochondrial membrane potential is a critical early event in the intrinsic pathway of apoptosis.
-
Induction of Apoptosis: The disruption of mitochondrial function triggers the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates a cascade of events leading to programmed cell death, or apoptosis. Studies on structurally similar long-chain aminoalcohols and diamines have shown that they induce apoptosis through a caspase-3 dependent pathway[1]. Quaternary ammonium compounds with long alkyl chains have also been shown to induce dose-dependent apoptosis in lung epithelial cells via a caspase-3 dependent pathway[2]. Furthermore, it is known that quaternary ammonium compounds can disrupt mitochondrial function, leading to a decrease in ATP production and subsequent cell death[3].
The proposed signaling pathway for this compound-induced apoptosis is visualized below.
Experimental Protocols
To facilitate reproducible and standardized assessment of this compound cytotoxicity, detailed protocols for key in-vitro assays are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of a compound like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from cells with a damaged plasma membrane.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Add 1-2 µL of propidium iodide solution (e.g., 100 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential.
-
Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells, driven by the high mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Protocol:
-
Seed cells in a suitable culture vessel (e.g., 96-well black plate or on coverslips) and treat with this compound.
-
Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).
-
Remove the culture medium and add the JC-1 working solution to the cells.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Remove the staining solution and wash the cells with an assay buffer (provided with the kit).
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Fluorescence Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.
-
Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.
-
-
Conclusion
While direct experimental data on the in-vitro cytotoxicity of this compound is not abundant, a strong case can be made for its significant cytotoxic properties based on the well-established structure-activity relationships of long-chain aliphatic amines. The likely mechanism of action involves initial disruption of the cell membrane followed by mitochondrial dysfunction, leading to a collapse in the mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway, likely involving caspase-3 activation.
This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential cytotoxicity and the experimental framework to investigate it further. The detailed protocols for key cytotoxicity and apoptosis assays will enable the generation of robust and reproducible data, which is crucial for the continued exploration of this compound in various biological and therapeutic applications. Future research should focus on determining the precise IC50 values of this compound in a panel of relevant cell lines and further elucidating the specific molecular players in the apoptotic signaling cascade it triggers.
References
- 1. Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
Methodological & Application
Didecylamine as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecylamine, a secondary amine with two ten-carbon alkyl chains, presents itself as a compelling capping agent for the synthesis of a variety of nanoparticles. Its branched structure and lipophilic nature can impart unique stability and surface characteristics to nanoparticles, making them suitable for applications in drug delivery, bioimaging, and catalysis. While specific literature on this compound as a capping agent is limited, its properties can be inferred from studies on similar long-chain alkylamines, such as decylamine and dodecylamine. This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using this compound as a capping agent, drawing upon established methodologies for related compounds.
Mechanism of Action: this compound functions as a capping agent by adsorbing to the surface of newly formed nanoparticles. The nitrogen atom's lone pair of electrons coordinates with the metal atoms on the nanoparticle surface, while the two long alkyl chains extend into the solvent. This creates a steric barrier that prevents the nanoparticles from aggregating, thereby controlling their size and ensuring their colloidal stability. The secondary amine structure of this compound may offer a different steric hindrance profile compared to primary amines, potentially influencing the final morphology and reactivity of the nanoparticles.
Applications in Nanoparticle Synthesis
This compound is anticipated to be a versatile capping agent for various types of nanoparticles, including:
-
Metallic Nanoparticles (e.g., Gold, Silver, Palladium): For applications in catalysis, sensing, and as therapeutic agents.
-
Quantum Dots (e.g., CdSe/ZnS): For use in bioimaging and diagnostics due to their fluorescent properties.
-
Magnetic Nanoparticles (e.g., Iron Oxide): For applications in magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia.
Data Presentation: Nanoparticle Synthesis Parameters
The following table summarizes typical experimental parameters for the synthesis of various nanoparticles using long-chain alkylamines as capping agents, which can be adapted for this compound.
| Nanoparticle Type | Precursor | Reducing Agent | Capping Agent (Analog) | Solvent | Temperature (°C) | Resulting Size (nm) |
| Gold (Au) | Gold(III) chloride (HAuCl₄) | Sodium borohydride | Decylamine | Toluene | 25 | 5-15 |
| Silver (Ag) | Silver nitrate (AgNO₃) | Sodium borohydride | Dodecylamine | Ethanol | 25 | 10-30 |
| Palladium (Pd) | Palladium(II) acetylacetonate | Oleylamine | Dodecylamine | 1-Octadecene | 120 | 2-5[1][2] |
| Iron Oxide (Fe₃O₄) | Iron(III) acetylacetonate | Thermal decomposition | Oleylamine | 1-Octadecene | 300 | 5-20 |
| CdSe/ZnS QDs | Cadmium oxide, Selenium powder | Trioctylphosphine | Octadecylamine | 1-Octadecene | 250-300 | 2-8 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)
This protocol is adapted from the synthesis of decylamine-stabilized gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve 10 mg of HAuCl₄·3H₂O in 10 mL of deionized water.
-
Phase Transfer: In a separate vial, dissolve 100 µL of this compound in 10 mL of toluene. Add the aqueous gold precursor solution to the toluene solution and stir vigorously for 10 minutes. The tetrachloroaurate ions will transfer to the organic phase, indicated by a color change of the aqueous phase to colorless and the organic phase to orange/red.
-
Reduction: Prepare a fresh solution of 10 mg of NaBH₄ in 5 mL of ice-cold deionized water. Add this reducing agent solution dropwise to the organic phase under vigorous stirring.
-
Nanoparticle Formation: The solution will rapidly change color to a deep ruby red, indicating the formation of gold nanoparticles. Continue stirring for at least 2 hours to ensure complete reaction and stabilization.
-
Purification: Wash the nanoparticle solution with deionized water three times to remove excess reactants. The nanoparticles can be precipitated by adding ethanol and collected by centrifugation.
-
Storage: Resuspend the purified AuNPs in a suitable solvent like toluene or chloroform for storage.
Protocol 2: Synthesis of this compound-Capped Iron Oxide Nanoparticles (IONPs)
This protocol is based on the thermal decomposition method using long-chain amines.
Materials:
-
Iron(III) acetylacetonate [Fe(acac)₃]
-
This compound
-
1-Octadecene
-
Ethanol
-
Toluene
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine 1 mmol of Fe(acac)₃, 5 mmol of this compound, and 20 mL of 1-octadecene.
-
Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen or argon for 30 minutes to remove water and oxygen.
-
Thermal Decomposition: Increase the temperature to 200°C and maintain for 2 hours. Then, raise the temperature to 300°C and reflux for another 1 hour. The color of the solution will turn black, indicating the formation of iron oxide nanoparticles.
-
Cooling and Purification: Cool the reaction mixture to room temperature. Add 40 mL of ethanol to precipitate the nanoparticles.
-
Collection: Separate the nanoparticles by centrifugation or magnetic decantation. Wash the nanoparticles with ethanol three times.
-
Storage: Disperse the final product in toluene or another nonpolar solvent.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for synthesis and characterization of nanoparticles.
Hypothetical Signaling Pathway Affected by Amine-Capped Nanoparticles in a Cancer Cell
This diagram illustrates a hypothetical mechanism where amine-capped nanoparticles could interfere with a growth factor signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
In Vitro Evaluation of this compound-Capped Nanoparticles
Protocol 3: Cytotoxicity Assessment using MTT Assay
Materials:
-
This compound-capped nanoparticles
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Nanoparticle Treatment: Prepare serial dilutions of the this compound-capped nanoparticles in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol requires fluorescently labeled nanoparticles.
Materials:
-
Fluorescently labeled this compound-capped nanoparticles
-
Target cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once confluent, treat the cells with various concentrations of fluorescently labeled nanoparticles for a defined period (e.g., 4-24 hours).
-
Cell Harvesting: Wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.
-
Detachment: Add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium.
-
Staining (Optional): Cells can be stained with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which correlates with the amount of nanoparticle uptake.
Experimental Workflow for In Vitro Testing
Caption: Workflow for in vitro evaluation of nanoparticles.
Conclusion
This compound holds promise as a capping agent for creating stable and functionalized nanoparticles for various biomedical applications. The protocols and application notes provided here, adapted from methodologies for similar long-chain alkylamines, offer a robust starting point for researchers. Further investigation is warranted to fully elucidate the specific advantages and unique properties conferred by the secondary amine structure of this compound in nanoparticle synthesis and their subsequent interactions with biological systems. Careful characterization and in vitro evaluation are crucial steps in developing novel nanoparticle-based technologies for drug development and beyond.
References
Application Notes and Protocols for the Synthesis of Metal Nanoparticles using Didecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of metal nanoparticles with controlled size, shape, and surface properties is a cornerstone of nanotechnology, with significant implications for drug development. Didecylamine, a secondary amine with two C10 alkyl chains, serves as an effective capping and stabilizing agent in the synthesis of various metal nanoparticles. Its long alkyl chains provide a robust hydrophobic shell, rendering the nanoparticles dispersible in non-polar solvents and lipidic environments, a desirable characteristic for applications such as drug delivery across biological membranes and formulation in hydrophobic drug carriers.
This document provides detailed protocols for the synthesis of palladium, gold, silver, and platinum nanoparticles using this compound or its close structural analogs as a capping agent. The methodologies are presented to be adaptable for research and development purposes.
Data Presentation
The following tables summarize the typical characteristics of metal nanoparticles synthesized using long-chain alkylamines, providing a comparative overview of achievable particle sizes and morphologies.
Table 1: Characterization of this compound-Capped Palladium Nanoparticles
| Precursor | Reducing Agent | Capping Agent | Solvent | Particle Size (nm) | Morphology | Reference |
| Dichlorido(1,5-cyclooctadiene)palladium(II) | tert-Butylamine borane | Dodecylamine | Benzene | ~2 | Single-domain crystallites | [1] |
Table 2: Characterization of this compound-Analog Capped Gold Nanoparticles
| Precursor | Reducing/Capping Agent | Solvent | Particle Size (nm) | Morphology | Reference |
| AuCl | Oleylamine | Chloroform | ~12.7 | Multiply twinned structures | [2] |
| HAuCl₄ | Oleylamine | Toluene | ~12 | Not specified | [3][4] |
| HAuCl₄ | Hexadecylamine | Butanol/Water | 4-5 (initial), aggregates to 12 | Spherical | [5] |
Table 3: Characterization of this compound-Analog Capped Silver Nanoparticles
| Precursor | Reducing/Capping Agent | Solvent System | Particle Size (nm) | Morphology | Reference |
| AgNO₃ | Hexadecylamine | Butanol/Water | Not specified | Elongated structures from self-organization | |
| Silver Carboxylate/(bis)alkylamine | Thermal decomposition | Not specified | Small | Not specified |
Table 4: Characterization of this compound-Analog Capped Platinum Nanoparticles
| Precursor | Reducing Agent | Capping Agent | Solvent | Particle Size (nm) | Morphology | Reference |
| H₂PtCl₆·6H₂O | Sodium borohydride | Oleylamine | Toluene/Water | 1-3 | Not specified | |
| Pt(acac)₂ | Not specified (Microwave) | Oleylamine/PVP | Not specified | 6-8 | Cubic | |
| H₂PtCl₆ | Not specified (Phase transfer) | Alkylamines | Not specified | Varies with alkyl chain length | Spherical |
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Palladium Nanoparticles
This protocol is adapted from the synthesis of dodecylamine-capped palladium nanoparticles and is expected to yield similar results with this compound.
Materials:
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
This compound
-
tert-Butylamine borane complex
-
Toluene, anhydrous
-
Ethanol
-
Argon or Nitrogen gas
-
Schlenk line apparatus
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve Palladium(II) acetylacetonate (e.g., 0.1 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (Argon or Nitrogen).
-
Add a stoichiometric excess of this compound (e.g., 1 mmol, 10 equivalents) to the solution and stir until fully dissolved.
-
Heat the mixture to 60°C while stirring.
-
In a separate vial, dissolve tert-butylamine borane complex (e.g., 0.5 mmol) in anhydrous toluene (5 mL).
-
Slowly inject the reducing agent solution into the heated palladium precursor solution under vigorous stirring.
-
The solution color will change, indicating the formation of palladium nanoparticles. Continue stirring at 60°C for 1 hour.
-
After 1 hour, remove the heat source and allow the solution to cool to room temperature.
-
Precipitate the nanoparticles by adding an excess of ethanol (e.g., 40 mL) and centrifuge the mixture (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.
-
Repeat the precipitation and washing step twice with ethanol to remove unreacted precursors and excess capping agent.
-
Finally, disperse the purified this compound-capped palladium nanoparticles in a non-polar solvent like toluene or hexane for storage.
Caption: Workflow for the synthesis of this compound-capped palladium nanoparticles.
Protocol 2: Synthesis of this compound-Capped Gold Nanoparticles
This protocol is adapted from methods using oleylamine and hexadecylamine as capping agents.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene, anhydrous
-
Methanol
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
In a three-neck flask, combine HAuCl₄·3H₂O (e.g., 0.15 mmol) with this compound (e.g., 3.7 mmol) and anhydrous toluene (3 mL).
-
In a separate larger three-neck flask equipped with a condenser and magnetic stir bar, heat a solution of this compound (e.g., 6.4 mmol) in anhydrous toluene (147 mL) to a gentle boil.
-
Rapidly inject the gold precursor solution into the boiling this compound solution under vigorous stirring.
-
The reaction mixture will change color from yellow to light pink and then to a deep red, indicating the formation of gold nanoparticles. Continue boiling and stirring for 2 hours.
-
After 2 hours, remove the heat and allow the solution to cool to room temperature.
-
Collect the nanoparticles by adding methanol (e.g., 40 mL per 10 mL of reaction mixture) to precipitate the particles, followed by centrifugation.
-
Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this washing step three times.
-
After the final wash, dry the nanoparticles under vacuum and store them as a powder or re-disperse in a non-polar solvent.
References
- 1. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Gold Nanoparticle Synthesis [jove.com]
- 4. Gold Nanoparticle Synthesis [jove.com]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Didecylamine in Tailoring Nanoparticle Size and Shape: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control over the size and shape of nanoparticles is a cornerstone of modern nanotechnology, directly influencing their physical, chemical, and biological properties. This level of control is paramount in fields ranging from catalysis and electronics to targeted drug delivery and biomedical imaging. Didecylamine, a dialkylamine, has emerged as a critical capping and shape-directing agent in the synthesis of a variety of nanoparticles. Its branched structure and amine functional group allow it to selectively bind to different crystal facets of growing nanoparticles, thereby modulating their growth rates in specific directions to achieve desired morphologies and sizes. These application notes provide a comprehensive overview of the role of this compound and other structurally similar alkylamines in nanoparticle synthesis, supported by detailed experimental protocols and quantitative data.
Mechanism of Action: How this compound Governs Nanoparticle Morphology
The primary mechanism by which this compound and other long-chain alkylamines control nanoparticle size and shape is through their function as surface ligands or capping agents. During the synthesis process, these amine molecules adsorb onto the surface of the nascent nanoparticles. This surface passivation prevents uncontrolled growth and aggregation, leading to a more uniform size distribution.
The shape-directing effect arises from the preferential binding of the amine to specific crystallographic facets of the nanoparticle. The binding affinity is influenced by the atomic arrangement of the facet and the steric hindrance of the alkyl chains of the amine. By binding more strongly to certain facets, this compound slows down their growth rate relative to other facets, resulting in anisotropic (non-spherical) shapes. For instance, stronger binding to the {100} facets of a face-centered cubic (fcc) crystal can lead to the formation of nanocubes, while preferential binding to the {111} facets can result in octahedra or triangular prisms.
The concentration of this compound, the reaction temperature, and the nature of the precursor and reducing agent are all critical parameters that can be tuned to fine-tune the final size and shape of the nanoparticles.
Application Notes: Leveraging this compound for Nanoparticle Synthesis
This compound and its analogs are versatile tools for the synthesis of a wide array of nanoparticles, including:
-
Semiconductor Quantum Dots (e.g., CdSe, PbS): In the synthesis of quantum dots, alkylamines are crucial for stabilizing the nanocrystals and controlling their size, which in turn determines their unique photoluminescent properties. The length of the alkyl chains can influence the final particle size.
-
Metallic Nanoparticles (e.g., Au, Pd): For metallic nanoparticles, this compound can act as both a stabilizing and shape-directing agent. The synthesis of anisotropic shapes like nanorods and nanocubes is often facilitated by the presence of such amines.
-
Metal Oxide and Sulfide Nanoparticles (e.g., SnS₂, ZnO): Alkylamines play a significant role in dictating the morphology of metal chalcogenide and oxide nanoparticles, leading to the formation of structures like nanoplates, nanoflowers, and nanorods.
Quantitative Data Summary
The following tables summarize the influence of various alkylamines, including those structurally similar to this compound, on the size and shape of different nanoparticles.
Table 1: Effect of Alkylamine Chain Length on Palladium Nanoparticle Size
| Alkylamine | Molar Ratio (PdCl₂:Amine) | Average Nanoparticle Size (nm) |
| Hexylamine | 1:7 | 20 ± 2.0 |
| Dodecylamine | 1:7 | 6.0 ± 0.8 |
| Octadecylamine | 1:7 | 5.6 ± 0.8 |
This data indicates that an increase in the carbon chain length of the n-alkylamine leads to a decrease in the average size of palladium nanoparticles.
Table 2: Influence of Different Alkylamines on the Morphology of SnS₂ Nanoparticles
| Capping Agent | Resulting Morphology |
| Dodecylamine | Nanoparticles |
| Octylamine | Nanoplates |
| Oleylamine | Flakes assembled into flower-like structures |
This table demonstrates the profound impact of the specific alkylamine structure on the final shape of the synthesized SnS₂ nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Alkylamine-Stabilized Palladium Nanoparticles
This protocol describes a general method for synthesizing palladium nanoparticles using n-alkylamines as stabilizing agents. The size of the nanoparticles can be controlled by varying the chain length of the alkylamine and the molar ratio of the palladium precursor to the amine.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
n-Alkylamine (e.g., Dodecylamine, Octadecylamine)
-
Solvent (e.g., Toluene)
-
Reducing agent (e.g., Sodium borohydride)
Procedure:
-
Dissolve a specific molar ratio of PdCl₂ and the chosen n-alkylamine (e.g., 1:7) in toluene in a three-neck flask.
-
Heat the mixture to a desired temperature (e.g., 80°C) under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
Prepare a solution of the reducing agent in a suitable solvent.
-
Inject the reducing agent solution into the heated reaction mixture.
-
Allow the reaction to proceed for a set amount of time (e.g., 2 hours) to ensure complete nanoparticle formation.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol) and centrifuge to collect the product.
-
Wash the nanoparticles multiple times with the non-solvent to remove excess reactants.
-
Redisperse the purified nanoparticles in a non-polar solvent like hexane or toluene for characterization and further use.
Protocol 2: Synthesis of Octadecylamine-Coated Lead Sulfide (PbS) Truncated Nanocubes
This protocol outlines the synthesis of truncated PbS nanocubes using octadecylamine (ODA) as a capping agent.
Materials:
-
Lead(II) perchlorate trihydrate
-
Potassium ethyl xanthogenate
-
Octadecylamine (ODA)
-
Deionized water
Procedure:
-
Prepare a solution of potassium ethyl xanthogenate in deionized water.
-
Prepare a separate solution of lead perchlorate trihydrate in deionized water.
-
Combine the two solutions to form a light brown mixture.
-
This procedure, adapted from established methods, yields ODA-coated PbS truncated nanocubes. Further purification steps, such as precipitation and washing, are required to isolate the nanoparticles.
Visualizing the Process: Diagrams and Workflows
Conclusion
This compound and other long-chain alkylamines are indispensable tools for the rational design and synthesis of nanoparticles with controlled size and shape. Their ability to selectively passivate crystal facets provides a powerful handle for tuning nanoparticle morphology, which is critical for a wide range of applications in research and industry. The protocols and data presented herein offer a foundational guide for researchers and professionals seeking to harness the potential of these versatile capping agents in their own nanoparticle synthesis endeavors. Further exploration into the precise effects of this compound concentration and reaction kinetics will undoubtedly lead to even greater control over the nanoscale architecture of advanced materials.
Application of Didecylamine in the Synthesis of Porous Carbon Materials: An Overview and Generalized Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Porous carbon materials are of significant interest due to their high surface area, tunable pore structures, and excellent chemical stability. These properties make them ideal candidates for a variety of applications, including as adsorbents, catalyst supports, and electrodes for energy storage devices. The introduction of heteroatoms, particularly nitrogen, into the carbon lattice can further enhance their performance by modifying their electronic properties and surface basicity.
Long-chain alkylamines and surfactants are widely employed as "soft templates" in the synthesis of mesoporous materials.[1] These molecules can self-assemble into micelles or other ordered structures, around which a carbon precursor can polymerize. Subsequent carbonization and removal of the template leave behind a porous carbon structure that is a negative replica of the original organic assembly. Secondary amines can also serve as a source of nitrogen for N-doping during the carbonization process.
Although direct experimental data for didecylamine is scarce in the public domain, its molecular structure—a secondary amine with substantial hydrophobic chains—suggests it could be a highly effective agent for creating mesoporous, nitrogen-doped carbons. This application note will detail generalized experimental protocols for the synthesis of such materials, drawing parallels from studies on similar long-chain amines.
Key Applications and The Role of this compound
The unique properties of porous, nitrogen-doped carbons make them suitable for a range of applications:
-
Drug Delivery: The porous network can be loaded with therapeutic agents, and the surface chemistry, modified by nitrogen doping, can be tuned to control drug release kinetics.
-
Catalysis: These materials can serve as high-surface-area supports for catalytic nanoparticles or as metal-free catalysts themselves, particularly in reactions where basic sites are beneficial.
-
Adsorption: The high surface area and tailored pore size are ideal for the adsorption of pollutants from gas or liquid phases. Nitrogen functional groups can enhance selectivity towards specific adsorbates like CO2.
-
Energy Storage: As electrode materials for supercapacitors and batteries, the high surface area provides ample sites for charge storage, while the porous structure facilitates ion transport.
Anticipated Role of this compound:
-
Soft Template: The long decyl chains of this compound can form micelles or aggregates that act as a template, leading to the formation of mesopores upon carbonization.
-
Nitrogen Doping: The secondary amine group can be incorporated into the carbon lattice during pyrolysis, creating pyridinic, pyrrolic, or graphitic nitrogen sites that enhance the material's properties.
-
Pore Size Regulation: The size and concentration of this compound micelles can potentially be tuned to control the resulting pore size and pore volume of the carbon material.
Generalized Experimental Protocols
The following protocols are generalized from methods used for other long-chain amines and surfactants in the synthesis of porous carbon materials. Researchers should consider these as a starting point and optimize the parameters for their specific application.
Protocol 1: Soft-Templated Synthesis of Mesoporous Carbon
This protocol describes a general method for using this compound as a soft template with a polymerizable carbon precursor, such as a phenolic resin.
Materials:
-
Carbon Precursor (e.g., Resorcinol)
-
Cross-linking Agent (e.g., Formaldehyde)
-
This compound (Structure-Directing Agent)
-
Solvent (e.g., Ethanol, Water)
-
Catalyst (e.g., Basic or Acidic catalyst)
-
Inert Gas (e.g., Nitrogen, Argon)
Procedure:
-
Template Solution Preparation: Dissolve a specific amount of this compound in a solvent mixture (e.g., ethanol/water). Stir the solution until the this compound is fully dispersed, which may result in the formation of a micellar solution.
-
Addition of Carbon Precursors: To the template solution, add the carbon precursor (resorcinol) and the cross-linking agent (formaldehyde) under continuous stirring.
-
Polymerization: Adjust the pH of the solution with a catalyst to initiate the polymerization of the resorcinol and formaldehyde around the this compound micelles. Allow the reaction to proceed for several hours at a controlled temperature (e.g., 70-90 °C) to form a gel.
-
Aging: Age the resulting gel at an elevated temperature (e.g., 80-100 °C) for an extended period (e.g., 24-48 hours) to ensure complete polymerization and cross-linking.
-
Drying: Dry the gel to remove the solvent. This can be done via evaporation at moderate temperatures or through freeze-drying to better preserve the porous structure.
-
Carbonization: Place the dried polymer composite in a tube furnace. Heat the sample to a high temperature (e.g., 600-900 °C) under an inert atmosphere (e.g., N2 flow). A typical heating ramp would be 2-5 °C/min. Hold at the target temperature for 2-4 hours. During this step, the polymer will convert to carbon, and the this compound template will be pyrolyzed and removed.
-
Washing and Drying: After cooling to room temperature, wash the resulting carbon powder with a suitable solvent to remove any residual impurities. Dry the final porous carbon material in an oven.
Caption: Workflow for soft-templated synthesis of porous carbon.
Protocol 2: Nitrogen-Doping of Porous Carbon using this compound
This protocol outlines a method where this compound is used primarily as a nitrogen source to functionalize a pre-synthesized or commercially available porous carbon.
Materials:
-
Porous Carbon Material (e.g., Activated Carbon, Mesoporous Carbon)
-
This compound
-
Solvent (e.g., Ethanol, Toluene)
-
Inert Gas (e.g., Nitrogen, Argon)
Procedure:
-
Impregnation: Disperse the porous carbon material in a solution of this compound in a suitable solvent. The concentration of the this compound solution will influence the final nitrogen content.
-
Solvent Evaporation: Stir the mixture for several hours to ensure uniform impregnation of the this compound into the pores of the carbon. Then, remove the solvent by evaporation under reduced pressure or gentle heating.
-
Thermal Annealing (Carbonization): Place the this compound-impregnated carbon in a tube furnace. Heat the sample to a moderate to high temperature (e.g., 400-800 °C) under an inert atmosphere. The temperature will affect the type of nitrogen species formed in the carbon lattice.
-
Cooling and Washing: After the thermal treatment, allow the sample to cool to room temperature under the inert gas flow. The resulting nitrogen-doped carbon can be used as is or washed to remove any loosely bound residues.
Caption: Workflow for nitrogen-doping of porous carbon.
Data Presentation
The following table summarizes typical quantitative data for porous carbons synthesized using long-chain amines as templates or for nitrogen doping. This data is compiled from literature on amines analogous to this compound and serves as a reference for expected material properties.
| Material Description | Synthesis Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Nitrogen Content (at.%) | Reference |
| Amine-Grafted Mesoporous Carbon (Dodecylamine) | Post-synthesis grafting | ~400-600 | ~0.5-0.8 | ~3-5 | Varies | Analogous Systems |
| Surfactant-Templated Mesoporous Carbon | Soft-templating | ~500-1000 | ~0.6-1.2 | ~4-8 | Varies | Analogous Systems[1] |
| N-doped Carbon Microspheres (Polyethylenimine) | Organic amine-mediated | ~400-500 (pre-activation) | N/A | Microporous | ~5-6 | Analogous Systems[2] |
| Activated N-doped Carbon Microspheres | KOH activation | ~1500-2000 | N/A | Microporous | ~2-2.2 | Analogous Systems[2] |
Logical Relationships in Synthesis
The properties of the final porous carbon material are highly dependent on the synthesis parameters when using a long-chain amine like this compound. The following diagram illustrates these relationships.
Caption: Influence of synthesis parameters on material properties.
Conclusion
While direct experimental evidence for the use of this compound in porous carbon synthesis is limited in published literature, its molecular structure strongly suggests its potential as an effective structure-directing agent and nitrogen source. The generalized protocols and expected material properties presented in this application note, based on analogous long-chain and secondary amines, provide a solid foundation for researchers to explore the use of this compound in creating advanced porous carbon materials. Further experimental work is necessary to elucidate the specific effects of this compound and to optimize synthesis conditions for various applications, from drug development to energy storage.
References
Application Notes and Protocols for Mesoporous Silica Synthesis Using Didecylamine as a Template
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica nanoparticles (MSNs) are a class of advanced materials characterized by a large surface area, tunable pore size, and high pore volume. These properties make them ideal candidates for a wide range of applications, particularly in drug delivery, catalysis, and separation processes. The synthesis of MSNs typically employs a templating approach, where a structure-directing agent (SDA), often a surfactant, forms micelles that serve as a template for the condensation of a silica precursor.
This document provides detailed application notes and experimental protocols for the synthesis of mesoporous silica using didecylamine as a template. While specific literature detailing the use of this compound is limited, this protocol is based on established methods for similar long-chain amine templates and provides a robust starting point for researchers. This compound, with its two long alkyl chains, is expected to form vesicular or multilamellar structures, potentially leading to unique pore structures and release kinetics in drug delivery applications.
Principle of Synthesis
The synthesis of mesoporous silica with an amine template follows a sol-gel process. This compound, a cationic surfactant, self-assembles in a solution to form micelles. A silica precursor, typically tetraethyl orthosilicate (TEOS), is then introduced. The hydrolysis and condensation of TEOS occur around the this compound micelles. After the silica framework is formed, the organic template is removed, usually through calcination or solvent extraction, leaving behind a porous silica structure.
Experimental Protocols
Materials and Equipment
-
This compound (Template)
-
Tetraethyl orthosilicate (TEOS, Silica Precursor)
-
Ethanol (Solvent)
-
Ammonium Hydroxide (Catalyst, 28-30% solution)
-
Deionized Water
-
Hydrochloric Acid (for template removal by extraction)
-
Beakers and Magnetic Stir Bars
-
Magnetic Stir Plate with Heating
-
Centrifuge and Centrifuge Tubes
-
Tube Furnace (for calcination)
-
pH Meter
Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a typical synthesis for producing MSNs using an amine template. Researchers should optimize the molar ratios of the reactants to achieve desired particle size and porosity.
Step 1: Template Solution Preparation
-
In a 250 mL beaker, dissolve 1.0 g of this compound in 100 mL of a 1:1 (v/v) ethanol/deionized water solution.
-
Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution and formation of a homogenous template solution.
Step 2: Sol-Gel Synthesis
-
To the template solution, slowly add 5.0 mL of ammonium hydroxide solution while stirring continuously.
-
Continue stirring for 15 minutes to ensure the solution is basic (pH > 10).
-
Add 4.5 mL of TEOS dropwise to the solution under vigorous stirring.
-
A white precipitate will begin to form. Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
Step 3: Particle Collection and Washing
-
Collect the as-synthesized particles by centrifugation at 10,000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the particles in 50 mL of ethanol.
-
Wash the particles by repeated centrifugation and resuspension in ethanol (3 times) to remove any unreacted precursors and residual template.
-
Dry the washed particles in an oven at 60°C overnight.
Step 4: Template Removal
Two common methods for template removal are calcination and solvent extraction.
-
Method A: Calcination
-
Place the dried, as-synthesized MSNs in a ceramic crucible.
-
Heat the sample in a tube furnace under a flow of air.
-
Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours to burn off the organic template.
-
Allow the furnace to cool down to room temperature naturally. The resulting white powder is the final mesoporous silica product.
-
-
Method B: Solvent Extraction
-
Suspend 1.0 g of the dried, as-synthesized MSNs in 100 mL of ethanol.
-
Add 1.0 mL of concentrated hydrochloric acid to the suspension.
-
Stir the mixture at 60°C for 6 hours.
-
Collect the particles by centrifugation, wash thoroughly with ethanol to remove the template and acid, and dry at 60°C.
-
Characterization Data
The following table summarizes typical characterization data for mesoporous silica synthesized with long-chain amine templates. The specific values will vary depending on the exact synthesis conditions.
| Characterization Technique | Parameter | Typical Value Range |
| Nitrogen Adsorption-Desorption | BET Surface Area | 800 - 1200 m²/g |
| BJH Pore Volume | 0.8 - 1.5 cm³/g | |
| BJH Average Pore Diameter | 2 - 6 nm | |
| Transmission Electron Microscopy (TEM) | Particle Size | 50 - 200 nm |
| Pore Structure | Ordered hexagonal or worm-like | |
| Scanning Electron Microscopy (SEM) | Morphology | Spherical, uniform particles |
| X-ray Diffraction (XRD) | Small-Angle XRD | Peak corresponding to ordered mesostructure |
| Wide-Angle XRD | Broad peak indicating amorphous silica walls | |
| Zeta Potential | Surface Charge (in water) | -20 to -35 mV (after template removal) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of mesoporous silica.
Logical Relationship of Synthesis Components
Caption: Relationship between components in mesoporous silica synthesis.
Application Notes and Protocols: Didecylamine as a Cross-linking Agent in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Amine Cross-linking
Cross-linking is a fundamental process in polymer chemistry that involves forming chemical bonds between polymer chains to create a three-dimensional network.[3] This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. Amines, particularly primary diamines, are widely used as cross-linking agents (hardeners) for various polymer systems, most notably for epoxy resins. The reaction involves the nucleophilic attack of the amine's nitrogen atom on an electrophilic site of the polymer, such as the carbon atom in an epoxide ring.[4]
Secondary amines can also react with epoxides, though typically at a slower rate than primary amines. The reaction of a secondary amine with an epoxy group results in the formation of a tertiary amine and a hydroxyl group. For a molecule like didecylamine to act as a cross-linker, it would need to react with two separate polymer chains.
Potential Polymer Systems for this compound Cross-linking
Epoxy Resins
Epoxy resins are a major class of thermosetting polymers that rely on cross-linking for their desirable properties. The curing process typically involves the reaction of an epoxy prepolymer with a hardener. While primary diamines are common, secondary amines can also participate in the ring-opening reaction of the epoxide.
-
Reaction Mechanism: The lone pair of electrons on the nitrogen of this compound would attack one of the carbon atoms of the oxirane (epoxy) ring, leading to the opening of the ring and the formation of a covalent bond. This reaction would result in a hydroxyl group and a tertiary amine. For cross-linking to occur, a single this compound molecule would need to react with epoxy groups on two different polymer chains. The significant steric bulk of the two decyl groups on the nitrogen atom would likely make this a slow and inefficient process.
Polyurethanes
This compound has been mentioned as a potential cross-linking agent in the production of polyurethane foam. In non-isocyanate polyurethane (NIPU) synthesis, secondary amines can react with cyclic carbonates. The reaction of secondary amines in these systems often requires higher temperatures compared to primary amines. The bulky nature of this compound would again be a critical factor influencing the reaction kinetics and the final properties of the polyurethane network.
Generalized Experimental Protocols for Diamine Cross-linking
The following protocols are generalized for diamine cross-linking of epoxy resins and can be adapted for investigational purposes with this compound, keeping in mind the anticipated lower reactivity.
Protocol 1: Solvent-Based Cross-linking of an Epoxy Resin
Objective: To prepare a cross-linked epoxy film using a diamine agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy prepolymer
-
Diamine cross-linking agent (e.g., Hexamethylenediamine as a standard, this compound for investigation)
-
Solvent (e.g., Acetone, Tetrahydrofuran (THF))
-
Glass slides or molds
-
Stirring hotplate
-
Vacuum oven
Procedure:
-
Stoichiometry Calculation: Determine the required amount of amine cross-linker based on the Amine Hydrogen Equivalent Weight (AHEW) and the Weight Per Epoxide (WPE) of the resin. For a secondary amine like this compound, the AHEW is equal to its molecular weight (297.56 g/mol ). The stoichiometric ratio is typically 1:1 of amine reactive sites to epoxy groups.
-
Dissolution: Dissolve a known amount of the epoxy prepolymer in a minimal amount of solvent in a beaker with a magnetic stir bar.
-
Addition of Cross-linker: While stirring, slowly add the calculated amount of the diamine cross-linking agent to the epoxy solution.
-
Mixing: Continue stirring the mixture at room temperature for 15-30 minutes to ensure homogeneity.
-
Casting: Pour the mixture onto a glass slide or into a mold to create a thin film.
-
Curing:
-
Place the cast film in a vacuum oven to remove the solvent at a low temperature (e.g., 40-50 °C).
-
Once the solvent is evaporated, increase the temperature to the desired curing temperature. For secondary amines, this may be significantly higher than for primary amines (e.g., 150-200 °C).
-
Cure for a specified time (e.g., 2-4 hours).
-
-
Cooling: Slowly cool the cured polymer to room temperature before characterization.
Data Presentation
Since no specific quantitative data exists for this compound as a cross-linking agent, the following table presents hypothetical comparative data to illustrate the expected effects of steric hindrance on polymer properties. This is for illustrative purposes only.
| Cross-linking Agent | Amine Type | Expected Cross-linking Efficiency | Expected Glass Transition Temp. (Tg) | Expected Mechanical Strength |
| Ethylenediamine | Primary | High | High | High |
| Hexamethylenediamine | Primary | High | High | High |
| This compound | Secondary | Low | Low | Low |
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the chemical logic and experimental processes.
Caption: this compound cross-linking reaction mechanism.
Caption: Experimental workflow for polymer cross-linking.
Challenges and Considerations for this compound
-
Steric Hindrance: The two long decyl chains create significant steric bulk around the nitrogen atom. This will likely hinder the approach to the electrophilic sites on the polymer backbone, leading to very slow reaction kinetics and a low degree of cross-linking.
-
Lower Reactivity of Secondary Amines: Secondary amines are inherently less reactive than primary amines in nucleophilic addition reactions with epoxides. This, combined with steric hindrance, makes this compound a challenging candidate for an efficient cross-linker.
-
Plasticizing Effect: If this compound fails to form a significant number of cross-links, the long, flexible decyl chains may act as a plasticizer within the polymer matrix. This would lead to a decrease in the glass transition temperature (Tg) and a reduction in mechanical strength, which is contrary to the goal of cross-linking.
-
Solubility and Compatibility: The long alkyl chains make this compound very nonpolar. This could lead to issues of miscibility with more polar polymer backbones, potentially causing phase separation rather than a homogeneous cross-linked network.
Conclusion
While this compound contains a reactive secondary amine group, its utility as a cross-linking agent in polymer synthesis is likely limited due to severe steric hindrance from its two long decyl chains and the inherently lower reactivity of secondary amines. In contrast to common primary diamines which efficiently form robust, three-dimensional polymer networks, this compound is expected to exhibit slow reaction kinetics and low cross-linking density. Any attempt to use this compound for this purpose would require harsh reaction conditions (e.g., high temperatures for extended periods) and may result in a material with properties more indicative of plasticization than effective cross-linking. For applications requiring the formation of a durable, cross-linked polymer network, the use of less sterically hindered primary or secondary diamines is recommended.
References
Application Notes and Protocols for Phase Transfer of Nanoparticles Using Didecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to transfer nanoparticles from an aqueous phase to an organic phase is a critical step in many applications, including drug delivery, catalysis, and the fabrication of advanced materials. This process, known as phase transfer, allows for the modification of nanoparticle surfaces and their incorporation into hydrophobic environments. Didecylamine, a secondary amine with two long alkyl chains, is an effective phase transfer agent. Its hydrophobic tails render the nanoparticle surface non-polar, facilitating its migration from a polar aqueous medium to a non-polar organic solvent.
These application notes provide a detailed overview and protocol for the phase transfer of nanoparticles using this compound. The information is targeted toward researchers and professionals in nanotechnology, materials science, and pharmaceutical development.
Principle of Phase Transfer
The phase transfer of nanoparticles using this compound is based on a ligand exchange mechanism. In a typical scenario, nanoparticles synthesized in an aqueous solution are stabilized by hydrophilic ligands (e.g., citrate ions). When a solution of this compound in an organic solvent is mixed with the aqueous nanoparticle dispersion, the this compound molecules adsorb onto the nanoparticle surface. The hydrophobic this compound displaces the original hydrophilic ligands, effectively creating a hydrophobic shell around the nanoparticle. This change in surface chemistry drives the transfer of the nanoparticles from the aqueous phase to the immiscible organic phase. The efficiency of this transfer is influenced by factors such as the concentration of this compound, the type of organic solvent used, and the size of the nanoparticles.[1]
Applications
The ability to transfer nanoparticles to an organic phase opens up a wide range of applications:
-
Drug Delivery: Hydrophobic drugs can be loaded onto the surface or within the core of nanoparticles dispersed in an organic solvent. The subsequent transfer back to an aqueous phase (often with the aid of another surfactant) can create stable drug-nanoparticle conjugates for therapeutic delivery.
-
Catalysis: Many catalytic reactions occur in organic media. Transferring metallic nanoparticles, which often act as catalysts, to an organic phase allows for their use in a broader range of chemical transformations.
-
Advanced Materials: The incorporation of nanoparticles into polymer matrices is often performed in organic solvents. Phase transfer enables the homogeneous dispersion of nanoparticles within these polymers to create nanocomposites with enhanced mechanical, optical, or electronic properties.
-
Surface Functionalization: The organic phase provides a suitable environment for a variety of chemical reactions to further functionalize the nanoparticle surface with specific molecules, such as targeting ligands or imaging agents.
Quantitative Data Summary
The following table summarizes key quantitative data related to the phase transfer of gold nanoparticles (AuNPs) using this compound and other long-chain alkylamines.
| Parameter | Nanoparticle Type | Initial Size (in Water) | Size after Transfer (in Toluene) | Phase Transfer Efficiency | Stability in Organic Phase | Reference |
| Nanoparticle Size | Gold Nanoparticles | 9 ± 2 nm | 8 ± 1 nm | Not explicitly quantified | Stable with no agglomerates for at least 12 days with sufficient this compound concentration.[1] | [1] |
| Effect of Amine Concentration | Gold Nanoparticles | 9 ± 2 nm | Agglomerates observed at low concentrations (5 molecules/nm²). No agglomerates at higher concentrations (50 or 100 molecules/nm²). | Increased this compound concentration leads to higher transfer efficiency.[1] | Higher concentrations of this compound provide better stability.[1] | |
| Comparison with other Amines | Gold Nanoparticles | - | - | Dioctadecylamine provides the most effective transfer. Dioctylamine is less effective. | Nanoparticles stabilized with dioctadecylamine in toluene are stable with no size changes observed after 12 days. |
Experimental Protocols
Protocol 1: Phase Transfer of Gold Nanoparticles from Aqueous Solution to Toluene
This protocol is adapted from a study on the phase transfer of gold nanoparticles using secondary amines, including didodecylamine.
Materials:
-
Aqueous suspension of gold nanoparticles (AuNPs), ~9 nm in diameter
-
This compound
-
Toluene
-
Ethanol
-
Deionized water
-
Glass vials with caps
-
Vortex mixer
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent like ethanol. The concentration will depend on the desired final concentration of the amine relative to the nanoparticle surface area. A typical starting point is to aim for a surface coverage of 50-100 this compound molecules per square nanometer of the nanoparticle surface.
-
Mixing of Phases:
-
In a glass vial, add a specific volume of the aqueous gold nanoparticle suspension.
-
Add an equal volume of toluene to the vial. The two phases will be immiscible.
-
Add the calculated volume of the this compound solution to the biphasic mixture.
-
-
Phase Transfer:
-
Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes.
-
Allow the vial to stand undisturbed for the phases to separate. A successful transfer will be indicated by the transfer of the characteristic ruby-red color of the gold nanoparticles from the lower aqueous phase to the upper toluene phase. The aqueous phase should become colorless.
-
-
Separation and Purification:
-
Carefully pipette the upper organic phase containing the nanoparticles into a clean vial.
-
(Optional) To remove any excess this compound, the organic phase can be washed by adding an equal volume of deionized water, vortexing, and then separating the organic phase again. This step can be repeated 2-3 times.
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the nanoparticle suspension in toluene. The characteristic surface plasmon resonance peak for gold nanoparticles should be present (around 520-530 nm). The absence of a peak in the aqueous phase confirms a high transfer efficiency.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles in toluene to assess their size and check for aggregation.
-
Protocol 2: Quantification of Phase Transfer Efficiency using UV-Vis Spectroscopy
This protocol outlines a method to quantify the efficiency of the nanoparticle phase transfer.
Procedure:
-
Initial Absorbance Measurement: Before the phase transfer, measure the absorbance of the initial aqueous nanoparticle suspension at the wavelength of maximum absorbance (λmax). Let this be A_initial.
-
Absorbance Measurement after Transfer: After performing the phase transfer as described in Protocol 1, carefully separate the aqueous phase. Measure the absorbance of this remaining aqueous phase at the same λmax. Let this be A_final.
-
Calculation of Transfer Efficiency: The phase transfer efficiency can be calculated using the following formula:
Transfer Efficiency (%) = [(A_initial - A_final) / A_initial] x 100
A high transfer efficiency will be indicated by a very low A_final value.
Visualizations
References
Didecylamine-Based Coatings for Superior Corrosion Inhibition on Metal Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across numerous industries, leading to material degradation, structural failure, and substantial economic losses. The application of protective coatings is a primary strategy to mitigate corrosion of metallic substrates. Among the various types of corrosion inhibitors, organic compounds, particularly those containing heteroatoms like nitrogen, have proven highly effective. Didecylamine, a secondary amine with long alkyl chains, has emerged as a potent corrosion inhibitor due to its ability to form a persistent, hydrophobic barrier on metal surfaces.
These application notes provide a comprehensive overview of the formulation, mechanism of action, and performance evaluation of this compound-based coatings for corrosion inhibition. The detailed protocols are intended to guide researchers in the development and assessment of these protective coatings for a wide range of metal substrates. The primary mechanism of action for amine-based inhibitors like this compound is their adsorption onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding), which blocks the active sites for corrosion and consequently reduces the corrosion rate.[1] The long, branched alkyl chains of this compound contribute to the formation of a dense, water-repellent film that acts as a physical barrier against corrosive agents.[1]
Data Presentation: Performance of Amine-Based Corrosion Inhibitors
The following table summarizes the quantitative data on the performance of various amine-based corrosion inhibitors, including those with structures analogous to this compound, on different metal substrates and in various corrosive environments. This data is compiled from electrochemical and gravimetric studies.
| Inhibitor System | Metal Substrate | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Di-sec-octylamine-based | Carbon Steel | 1 M HCl | 10-20% (w/w) in formulation | Room Temp. | Not Specified | Potentiodynamic Polarization, EIS | [1] |
| DPP and DPT | N80 Carbon Steel | 1.0 M HCl | 4x10⁻³ M | 298-358 K | 94.87% and 95.46% | Gravimetric, Electrochemical | [2] |
| MB2 and MB4 | Carbon Steel | 1 mol/L HCl | 2.00 mmol/L | Room Temp. | 98.38% and 99.08% | Weight Loss, Electrochemical | [2] |
| TODB and DODB | Mild Steel | 1.0 M HCl | 7.5 × 10⁻⁴ M | 298 K–318 K | 94.9% and 93.6% | Gravimetric, Electrochemical | |
| C16H13N3O3 | Mild Steel | 0.5 M H2SO4 | >90% for all concentrations | Not Specified | >90% | Electrochemical, Gravimetric | |
| Imidazoline derivatives | Carbon Steel | 1% NaCl | 8 ppm | Not Specified | 12.73% - 39.59% | Tafel Plot | |
| 1,6-hexanediamine-based polymers | Mild Steel | 1 M HCl | Not Specified | 60°C | 40-93% | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound-based corrosion inhibitor coatings are provided below.
Gravimetric Method (Weight Loss)
This method provides a direct measurement of the corrosion rate and the inhibitor's efficiency.
Protocol:
-
Coupon Preparation: Prepare metal coupons of a standard size (e.g., 5 cm x 2.5 cm x 0.2 cm). Polish the coupons with successively finer grades of emery paper, degrease them with acetone, rinse with distilled water, and dry thoroughly.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without the this compound-based inhibitor at various concentrations for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine), rinse with distilled water and acetone, and dry. Reweigh the coupons accurately.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T), where ΔW is the weight loss in mg, D is the metal density in g/cm³, A is the coupon area in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE %): IE % = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr).
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal substrate), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Test Solution: The corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
-
Measurement: Allow the open circuit potential (OCP) to stabilize. Then, polarize the working electrode from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analysis: Plot the logarithmic current density versus potential to obtain a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation of Inhibition Efficiency (IE %): IE % = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100, where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to study the formation of the protective inhibitor film at the metal-solution interface.
Protocol:
-
Cell Setup and Solution: Same as for potentiodynamic polarization.
-
Measurement: At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculation of Inhibition Efficiency (IE %): IE % = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100, where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
Mechanism of Corrosion Inhibition by this compound
Caption: Mechanism of this compound Corrosion Inhibition.
Experimental Workflow for Evaluating Corrosion Inhibitors
Caption: Experimental Workflow for Corrosion Inhibition Studies.
References
Preparation of Didecylamine-Stabilized Nanoparticle Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of didecylamine-stabilized nanoparticle solutions, an emerging platform for advanced drug delivery systems. This compound, a long-chain secondary amine, serves as an effective stabilizing agent, imparting a hydrophobic surface to nanoparticles and enabling their application in various therapeutic and diagnostic contexts. This protocol is adapted from established methods for nanoparticles stabilized with similar long-chain alkylamines.
Introduction
Nanoparticles offer a versatile platform for drug delivery, allowing for targeted and controlled release of therapeutic agents. The stability of these nanoparticles in solution is crucial for their efficacy and safety. This compound acts as a capping agent, preventing the agglomeration of nanoparticles through steric hindrance. The dual long alkyl chains of this compound create a robust hydrophobic shell around the nanoparticle core, which can be advantageous for encapsulating lipophilic drugs and facilitating passage through biological membranes.
Safety Precautions
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects[1]. Always consult the Safety Data Sheet (SDS) before use[1]. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
This compound Properties:
| Property | Value |
| Chemical Formula | C₂₀H₄₃N[2][3] |
| Molecular Weight | 297.56 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 38-40 °C |
| Boiling Point | 179-180 °C at 2 mmHg |
| Solubility | Moderately soluble in water, more soluble in organic solvents |
Experimental Protocols
This section details the synthesis and characterization of this compound-stabilized metallic nanoparticles. The following protocol is a general guideline and may require optimization depending on the specific nanoparticle core (e.g., gold, silver, palladium) and the desired final characteristics.
Synthesis of this compound-Stabilized Palladium Nanoparticles
This protocol is adapted from the synthesis of dodecylamine-stabilized palladium nanoparticles.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon gas
Equipment:
-
Schlenk line
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Sonicator
Procedure:
-
Preparation of the Palladium Precursor Solution:
-
In a three-neck flask under an argon atmosphere, dissolve a specific molar equivalent of Palladium(II) chloride in deionized water.
-
-
Preparation of the this compound Solution:
-
In a separate flask, dissolve a 5-fold molar excess of this compound in toluene.
-
-
Reaction Mixture:
-
Heat the palladium precursor solution to 60°C with vigorous stirring.
-
Rapidly inject the this compound solution into the heated palladium solution. The color of the solution should change, indicating the formation of a complex.
-
-
Reduction:
-
Separately, prepare a fresh aqueous solution of sodium borohydride (a 10-fold molar excess compared to the palladium precursor).
-
Inject the sodium borohydride solution dropwise into the reaction mixture. A color change to dark brown or black indicates the formation of palladium nanoparticles.
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Add ethanol to the solution to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in toluene.
-
Repeat the precipitation and centrifugation steps two more times to ensure the removal of excess reactants.
-
-
Final Solution:
-
Re-disperse the final purified nanoparticles in a suitable solvent (e.g., toluene, chloroform) for storage and characterization.
-
Characterization of this compound-Stabilized Nanoparticles
The synthesized nanoparticles should be characterized to determine their physical and chemical properties.
| Characterization Technique | Parameter Measured | Typical Results for Alkylamine-Stabilized Nanoparticles |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and size distribution. | Spherical nanoparticles with a narrow size distribution. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI). | Hydrodynamic diameter will be larger than the core size from TEM due to the this compound shell. |
| Zeta Potential | Surface charge and stability in colloidal solution. | Positive zeta potential is expected due to the protonated amine groups. |
| X-ray Diffraction (XRD) | Crystalline structure of the nanoparticle core. | Diffraction patterns corresponding to the metallic core (e.g., fcc for gold). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of this compound on the nanoparticle surface. | Peaks corresponding to N-H and C-H vibrations of the alkyl chains. |
Data Presentation
The following tables summarize typical quantitative data obtained for nanoparticles stabilized with long-chain alkylamines, which can be used as a reference for this compound-stabilized nanoparticles.
Table 1: Physicochemical Properties of Alkylamine-Stabilized Nanoparticles
| Nanoparticle System | Stabilizing Agent | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) | Reference |
| Palladium | Dodecylamine | ~2 | 5.4 | Not Reported | |
| Gold | Octadecylamine | ~100 | Not Reported | Not Reported | |
| Silver | Dodecylamine | 7.09 | Not Reported | Not Reported | |
| Palladium | Dodecylamine | 3.45 | Not Reported | Not Reported |
Mandatory Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis of this compound-stabilized nanoparticles.
Logical Relationship in Targeted Drug Delivery
Caption: Targeted drug delivery using functionalized nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Nanoparticle Suspensions
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing excess didecylamine from nanoparticle suspensions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my nanoparticle suspension?
Excess this compound, a common capping agent in nanoparticle synthesis, can interfere with downstream applications. It can cause cytotoxicity in biological assays, hinder further surface functionalization, and affect the stability and aggregation state of the nanoparticles.[1][2] Complete removal is often necessary to ensure the reliability and reproducibility of your experimental results.
Q2: What are the primary methods for removing excess this compound?
The most common and effective methods for removing small molecule ligands like this compound from nanoparticle suspensions are centrifugation with washing, dialysis, and size exclusion chromatography (SEC).[3][4][5] Liquid-liquid extraction can also be employed in specific cases.
Q3: How do I choose the best purification method for my nanoparticles?
The optimal method depends on several factors, including the size and density of your nanoparticles, their stability, the solvent they are suspended in, and the scale of your experiment. The table below provides a comparison to help you decide.
Q4: How can I tell if the this compound has been successfully removed?
Several analytical techniques can be used to quantify the amount of residual this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Thermogravimetric Analysis (TGA), and X-ray Photoelectron Spectroscopy (XPS). For amine-containing ligands specifically, techniques like solution NMR have been optimized for quantification.
Q5: My nanoparticles are aggregating after the purification process. What can I do?
Aggregation is a common issue that can be caused by the removal of the stabilizing ligand. To mitigate this, you can try using a gentler purification method like dialysis, reducing the centrifugation speed or duration, or adding a new, biocompatible stabilizing agent to the washing buffer to replace the this compound.
Method Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Centrifugation & Washing | Separation based on density differences. Nanoparticles are pelleted, and the supernatant containing the ligand is removed. | Fast, simple, and widely accessible equipment. | Can induce irreversible aggregation, especially with multiple cycles. Potential for nanoparticle loss during supernatant removal. | Larger or denser nanoparticles that pellet easily without aggregating. |
| Dialysis | Size-based separation across a semi-permeable membrane driven by a concentration gradient. | Gentle method that minimizes aggregation. Can be performed with simple lab equipment. | Slow process, may take several days for complete removal. Risk of sample dilution. | Small or delicate nanoparticles that are prone to aggregation. |
| Size Exclusion Chromatography (SEC) | Chromatographic separation based on hydrodynamic volume. Larger nanoparticles elute before smaller ligand molecules. | High resolution and efficiency. Can provide information on nanoparticle size distribution. | Requires specialized equipment (chromatography system). Potential for nanoparticle adsorption to the column matrix. | High-purity applications and for obtaining monodisperse nanoparticle fractions. |
| Liquid-Liquid Extraction | Partitioning of the ligand and nanoparticles between two immiscible solvents. | Can be effective for specific nanoparticle/ligand/solvent systems. | Limited applicability; requires a solvent system where the ligand and nanoparticles have different solubilities. Potential for incomplete separation. | Nanoparticles that are stable in a specific organic/aqueous system where this compound has preferential solubility in one phase. |
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During Centrifugation
-
Symptom: Visible clumps or sediment in the nanoparticle suspension after resuspension, or difficulty resuspending the pellet.
-
Possible Causes:
-
Excessive centrifugation speed or time, leading to irreversible particle fusion in the pellet.
-
Complete removal of the stabilizing this compound layer, causing hydrophobic nanoparticles to agglomerate in a polar solvent.
-
-
Solutions:
-
Reduce Centrifugation Force: Decrease the relative centrifugal force (RCF) or the duration of the spin. You may need to optimize this for your specific nanoparticles.
-
Gentle Resuspension: Use gentle pipetting or a brief, low-power bath sonication to resuspend the pellet. Avoid probe sonication which can damage the nanoparticles.
-
Ligand Exchange: During the final washing step, resuspend the nanoparticles in a solution containing a new, less toxic stabilizing agent (e.g., a PEGylated thiol) to replace the this compound and maintain colloidal stability.
-
Switch to a Gentler Method: If aggregation persists, consider using dialysis, which is a less harsh purification technique.
-
Issue 2: Low Nanoparticle Recovery After Purification
-
Symptom: Significant decrease in nanoparticle concentration after the purification process, as determined by UV-Vis spectroscopy or other quantification methods.
-
Possible Causes:
-
Centrifugation: Accidental removal of part of the pellet along with the supernatant. Incomplete pelleting, leaving some nanoparticles in the supernatant.
-
Dialysis: Use of a dialysis membrane with a molecular weight cut-off (MWCO) that is too large, allowing smaller nanoparticles to escape.
-
SEC: Adsorption of nanoparticles onto the stationary phase of the chromatography column.
-
-
Solutions:
-
Centrifugation: Be careful when decanting the supernatant. Leave a small amount of liquid behind to avoid disturbing the pellet. Ensure the centrifugation speed and time are sufficient to pellet all nanoparticles.
-
Dialysis: Choose a dialysis membrane with an MWCO that is significantly smaller than your smallest nanoparticles but large enough to allow this compound to pass through freely. A 10-20 kDa MWCO is often a good starting point for many nanoparticles.
-
SEC: Pre-treat the SEC column by flushing it with a blocking agent, such as a solution of a non-ionic surfactant or bovine serum albumin (BSA), to minimize non-specific binding sites.
-
Issue 3: Incomplete Removal of this compound
-
Symptom: Analytical measurements (e.g., NMR, mass spectrometry) indicate the presence of residual this compound after purification.
-
Possible Causes:
-
Centrifugation: Insufficient number of washing steps or inadequate resuspension between washes, trapping this compound within nanoparticle agglomerates.
-
Dialysis: Insufficient dialysis time or too few changes of the dialysis buffer. The concentration gradient diminishes over time, slowing down the purification.
-
SEC: Co-elution of this compound with the nanoparticles, which can happen if the ligand forms micelles that are large enough to pass into the exclusion volume of the column.
-
-
Solutions:
-
Centrifugation: Increase the number of washing cycles (e.g., from 3 to 5). Ensure the pellet is fully resuspended in fresh solvent for each wash.
-
Dialysis: Increase the duration of dialysis and the frequency of buffer changes. Using a larger volume of dialysis buffer will also help maintain a steep concentration gradient.
-
SEC: Optimize the mobile phase to disrupt ligand micelles. This could involve adding a small amount of organic solvent or a surfactant.
-
Experimental Protocols
Protocol 1: Removal of this compound by Centrifugation and Washing
-
Transfer the nanoparticle suspension to a centrifuge tube.
-
Centrifuge the suspension at a speed and time sufficient to pellet the nanoparticles. This will need to be optimized for your specific particles. A good starting point for 10-50 nm gold nanoparticles is 10,000 x g for 20 minutes.
-
Carefully decant and discard the supernatant, which contains the excess this compound.
-
Add a volume of fresh, appropriate solvent (e.g., ethanol or deionized water) equal to the initial volume of the suspension.
-
Gently resuspend the pellet by pipetting up and down or by using a brief (1-2 minutes) bath sonication. Ensure the pellet is fully dispersed.
-
Repeat steps 2-5 for a total of 3-5 washing cycles.
-
After the final wash, resuspend the nanoparticle pellet in the desired solvent for storage or further use.
Protocol 2: Removal of this compound by Dialysis
-
Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of your nanoparticles but large enough for this compound (MW ≈ 283.5 g/mol ) to pass through. A 3.5 kDa or 10 kDa MWCO membrane is typically suitable.
-
Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Load the nanoparticle suspension into the dialysis tubing or cassette and seal it securely.
-
Place the sealed dialysis bag into a large beaker containing the dialysis buffer (e.g., deionized water or a buffer appropriate for your nanoparticles). The volume of the dialysis buffer should be at least 100 times the volume of the sample.
-
Stir the dialysis buffer gently with a magnetic stir bar.
-
Allow the dialysis to proceed for at least 24 hours, changing the dialysis buffer every 4-6 hours to maintain a high concentration gradient.
-
After the desired dialysis period, remove the dialysis bag and recover the purified nanoparticle suspension.
Protocol 3: Removal of this compound by Size Exclusion Chromatography (SEC)
-
Select an SEC column with a fractionation range appropriate for your nanoparticles. The nanoparticles should be larger than the exclusion limit of the column packing material, while this compound should be small enough to enter the pores.
-
Equilibrate the SEC column with a suitable mobile phase. The mobile phase should be a good solvent for your nanoparticles and should not cause them to aggregate.
-
Prepare your nanoparticle sample by centrifuging or filtering it to remove any large aggregates that could clog the column.
-
Inject the nanoparticle sample onto the equilibrated SEC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions as they elute from the column. The nanoparticles will be in the initial fractions (the void volume), while the smaller this compound molecules will elute later.
-
Monitor the elution profile using a UV-Vis detector or by analyzing the collected fractions.
-
Pool the fractions containing the purified nanoparticles.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Size-Selective Separation Techniques for Nanoparticles in Liquid [jstage.jst.go.jp]
- 3. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Size-exclusion chromatography of metal nanoparticles and quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Didecylamine aggregation during nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing didecylamine (DDA) as a capping or stabilizing agent in nanoparticle synthesis. The information aims to address common challenges, with a focus on preventing the aggregation of this compound and the nanoparticles themselves.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound serves as a capping or stabilizing agent. Its long alkyl chains form a protective layer on the surface of newly formed nanoparticles. This layer provides steric hindrance, preventing the nanoparticles from coming into close contact and aggregating due to van der Waals forces. This control over aggregation is crucial for achieving monodispersity and maintaining the desired size, shape, and, consequently, the unique properties of the nanoparticles.
Q2: What are the common causes of nanoparticle aggregation when using this compound?
A2: Aggregation can occur for several reasons, even when using a capping agent like this compound. The most common factors include:
-
Inappropriate this compound Concentration: Too little this compound will result in incomplete surface coverage of the nanoparticles, leaving them susceptible to aggregation. Conversely, an excessive concentration can lead to the self-assembly of this compound molecules or interfere with the nanoparticle formation process.
-
Suboptimal pH: The pH of the reaction medium can affect the surface charge of both the nanoparticles and the protonation state of the amine group on this compound. An unfavorable pH can weaken the binding of this compound to the nanoparticle surface, reducing its stabilizing effect.
-
High Reaction Temperature: While elevated temperatures can increase the reaction rate, they can also lead to a phenomenon known as Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in a broader size distribution and apparent aggregation.
-
Inappropriate Solvent: The choice of solvent is critical. This compound's effectiveness as a stabilizer depends on its interaction with the solvent. A poor solvent can cause the this compound itself to aggregate or fail to form a stable protective layer around the nanoparticles.
Q3: Can this compound be used as both a reducing and a stabilizing agent?
A3: While long-chain amines can sometimes act as both reducing and stabilizing agents, particularly in the synthesis of certain metal nanoparticles like gold and silver, this compound is primarily recognized for its role as a stabilizer. Its reducing capabilities are generally weaker compared to other commonly used reducing agents. Therefore, it is often used in conjunction with a primary reducing agent in the synthesis mixture.
Q4: How does the molar ratio of this compound to the metal precursor affect nanoparticle synthesis?
A4: The molar ratio of this compound to the metal precursor is a critical parameter for controlling the final size and stability of the nanoparticles. A higher molar ratio of this compound to the precursor generally leads to the formation of smaller, more stable nanoparticles because the abundance of the capping agent quickly passivates the surface of newly formed nuclei, preventing their further growth and aggregation.
Troubleshooting Guide
Issue 1: Immediate Aggregation or Precipitation Upon Nanoparticle Formation
| Potential Cause | Recommended Action |
| Insufficient this compound Concentration | Increase the molar ratio of this compound to the metal precursor. Start with a 1.5:1 ratio and incrementally increase it. |
| Inadequate Mixing | Ensure vigorous and uniform stirring throughout the synthesis to promote even distribution of this compound and prevent localized areas of high nanoparticle concentration. |
| Incorrect pH | Measure and adjust the pH of the reaction mixture. For many metal nanoparticle syntheses, a slightly alkaline pH (e.g., 8-10) can enhance the stability provided by amine capping agents.[1] |
| Poor Solvent Quality | Use high-purity, anhydrous solvents. The presence of water or other impurities can interfere with the synthesis and stabilization process. |
Issue 2: Gradual Aggregation of Nanoparticles After Synthesis (During Storage)
| Potential Cause | Recommended Action |
| Incomplete Removal of Reactants | Purify the nanoparticles immediately after synthesis by centrifugation and redispersion in a suitable solvent to remove unreacted precursors and byproducts. |
| Inappropriate Storage Solvent | Store the nanoparticles in a non-polar solvent in which this compound is highly soluble to ensure the capping layer remains intact. |
| Temperature Fluctuations During Storage | Store the nanoparticle dispersion at a stable, cool temperature. Avoid freeze-thaw cycles, which can induce aggregation. |
| Exposure to Light | Some nanoparticle formulations are sensitive to light. Store dispersions in amber vials or in the dark to prevent photo-induced aggregation. |
Quantitative Data Summary
Disclaimer: The following quantitative data is primarily derived from studies using long-chain alkylamines similar to this compound, such as dodecylamine and hexadecylamine, due to a lack of specific published data for this compound. These values should be used as a starting point for optimization.
Table 1: Effect of Temperature on Nanoparticle Size (Hexadecylamine-capped Ag₂Se Nanoparticles)
| Reaction Temperature (°C) | Average Nanoparticle Size Range (nm) |
| 130 | 2 - 12 |
| 160 | 4 - 16 |
| 190 | 4 - 18 |
(Data adapted from studies on hexadecylamine-capped silver selenide nanoparticles, which indicate that an increase in temperature generally leads to an increase in particle size.)
Table 2: Influence of pH on Nanoparticle Stability (Citrate-Stabilized Silver Nanoparticles)
| pH Range | Stability Observation |
| < 3 | Less aggregated, better colloidal stability |
| 3 - 6 | Less stable, larger particle sizes due to aggregation |
| > 7 | Less aggregated, better colloidal stability due to repulsion |
(Data adapted from studies on citrate-stabilized silver nanoparticles, illustrating the general trend of pH effect on nanoparticle stability.)
Experimental Protocols
Protocol: Synthesis of this compound-Stabilized Iron Oxide Nanoparticles
This protocol is adapted from a method for synthesizing amine-stabilized iron oxide nanoparticles and should be optimized for specific experimental requirements.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (DDA)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Preparation of Precursor Solution: Dissolve FeCl₂·4H₂O in deionized water to create a 0.1 M solution.
-
Preparation of this compound Solution: Prepare a solution of this compound in ethanol. The concentration will depend on the desired molar ratio of DDA to the iron precursor. A starting point is a 1.5:1 molar ratio.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a thermometer, add the FeCl₂ solution.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to remove oxygen.
-
Heating: Heat the FeCl₂ solution to 70-80°C with vigorous stirring.
-
Injection of this compound: Rapidly inject the this compound solution into the hot FeCl₂ solution.
-
Reaction: Maintain the reaction at 70-80°C under a nitrogen atmosphere with continuous stirring for 2-4 hours. The formation of a black precipitate indicates the formation of iron oxide nanoparticles.
-
Cooling and Purification: Allow the reaction mixture to cool to room temperature. Collect the nanoparticles by centrifugation, wash several times with ethanol to remove excess this compound and unreacted precursors, and redisperse in a suitable non-polar solvent like toluene or hexane.
Visualizations
Caption: Workflow for this compound-Stabilized Nanoparticle Synthesis.
References
Optimizing Didecylamine Concentration for Nanoparticle Size Control: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using didecylamine to control nanoparticle size during synthesis. The information is designed to assist researchers in optimizing their experimental parameters for consistent and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound acts as a capping and stabilizing agent. Its primary functions are to control the growth of nanoparticles and prevent them from aggregating. The long alkyl chains of this compound molecules adsorb to the nanoparticle surface, creating a protective layer that provides steric hindrance. This steric barrier repels other nanoparticles, preventing them from clumping together and ensuring a stable colloidal suspension.
Q2: How does the concentration of this compound affect the final nanoparticle size?
A2: Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of this compound molecules allows for more rapid surface passivation of the newly formed nanoparticle nuclei. This rapid capping limits further growth by preventing the addition of more precursor atoms, resulting in a smaller final particle size. Conversely, lower concentrations of this compound lead to slower surface coverage, allowing the nanoparticles to grow larger before their surface is fully stabilized.
Q3: My nanoparticle solution is showing signs of aggregation (e.g., color change, precipitation). What are the possible causes when using this compound?
A3: Aggregation in nanoparticle solutions stabilized by this compound can be attributed to several factors:
-
Insufficient this compound Concentration: If the concentration of this compound is too low, it may not be sufficient to fully coat the surface of the nanoparticles, leading to incomplete stabilization and subsequent aggregation.
-
Improper Solvent: this compound is a lipophilic molecule. If the synthesis is performed in a solvent where this compound has poor solubility, it will not effectively stabilize the nanoparticles.
-
Changes in pH: The effectiveness of amine-based stabilizers can be pH-dependent. A significant shift in the pH of the solution can alter the interaction between the this compound and the nanoparticle surface, potentially leading to destabilization.
-
High Reaction Temperature: While heating is often necessary for nanoparticle synthesis, excessively high temperatures can sometimes overcome the stabilizing effect of the capping agent, leading to aggregation.
Q4: Can I use other long-chain alkylamines instead of this compound for nanoparticle size control?
A4: Yes, other long-chain alkylamines, such as oleylamine and octadecylamine, can also be used as stabilizing agents to control nanoparticle size. The principle of steric stabilization is similar for these molecules. However, the specific size and morphology of the resulting nanoparticles may vary depending on the chain length and structure of the alkylamine used. It is important to experimentally optimize the concentration for each specific amine to achieve the desired nanoparticle characteristics.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during nanoparticle synthesis when using this compound for size control.
| Observation | Potential Cause | Troubleshooting Steps |
| Final nanoparticle size is larger than expected. | 1. Insufficient this compound concentration. 2. Slow addition rate of this compound. 3. High reaction temperature promoting excessive growth. | 1. Increase the molar ratio of this compound to the metal precursor. 2. Introduce the this compound solution more rapidly at the beginning of the reaction. 3. Lower the reaction temperature and/or reduce the reaction time. |
| Nanoparticle solution appears cloudy or shows visible precipitates (aggregation). | 1. Inadequate stabilization due to low this compound concentration. 2. Poor solubility of this compound in the chosen solvent. 3. Sub-optimal pH of the reaction mixture. | 1. Increase the concentration of this compound. 2. Ensure the solvent is appropriate for dissolving both the precursor and this compound. Consider using a co-solvent if necessary. 3. Measure and adjust the pH of the reaction mixture to ensure it is within the optimal range for this compound stabilization. |
| Broad nanoparticle size distribution (high polydispersity). | 1. Inconsistent nucleation and growth rates. 2. Inefficient mixing of reactants. 3. Temperature fluctuations during synthesis. | 1. Ensure rapid and homogenous mixing of the precursor and reducing agent to promote a burst of nucleation. 2. Optimize the stirring speed to ensure uniform distribution of reactants. 3. Use a stable heat source and monitor the reaction temperature closely to maintain consistency. |
| Inconsistent results between batches. | 1. Variability in reagent quality or concentration. 2. Inconsistent experimental conditions (e.g., temperature, stirring rate, addition rates). 3. Contamination of glassware. | 1. Use high-purity reagents and prepare fresh solutions for each synthesis. 2. Carefully control and document all experimental parameters for each batch. 3. Thoroughly clean all glassware with appropriate reagents (e.g., aqua regia) before use. |
Section 3: Data Presentation
The following table summarizes the expected trend of nanoparticle size with varying this compound concentrations based on established principles of nanoparticle synthesis. Note: Specific values will vary depending on the nanoparticle material (e.g., gold, silver), precursor, reducing agent, solvent, and temperature.
| This compound to Metal Precursor Molar Ratio | Expected Nanoparticle Size | Expected Polydispersity Index (PDI) | Observations |
| Low (e.g., 1:1) | Larger | Higher | Insufficient surface coverage may lead to some aggregation and a broader size distribution. |
| Medium (e.g., 5:1) | Intermediate | Lower | Improved surface stabilization results in smaller, more uniform nanoparticles. |
| High (e.g., 10:1) | Smaller | Low | Rapid surface passivation leads to the smallest and most monodisperse nanoparticles. |
Section 4: Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific research needs and safety considerations.
Synthesis of Gold Nanoparticles using this compound
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Precursor Solution: Prepare a 10 mM solution of HAuCl₄·3H₂O in deionized water.
-
This compound Solution: Prepare a 100 mM solution of this compound in anhydrous toluene.
-
Reaction Setup: In a three-neck flask equipped with a condenser and a magnetic stirrer, add 20 mL of the this compound solution.
-
Heating: Heat the this compound solution to 60°C with vigorous stirring.
-
Precursor Addition: Inject 1 mL of the 10 mM HAuCl₄ solution into the hot this compound solution under vigorous stirring. The solution color should change, indicating the formation of a gold-amine complex.
-
Reduction: Prepare a fresh 0.1 M solution of NaBH₄ in deionized water. Rapidly inject 0.5 mL of the NaBH₄ solution into the reaction flask. The solution should quickly turn a deep red or purple color, indicating the formation of gold nanoparticles.
-
Aging: Allow the reaction to proceed at 60°C for 1 hour to ensure complete reaction and stabilization.
-
Purification: Cool the solution to room temperature. Add 20 mL of methanol to precipitate the nanoparticles. Centrifuge the solution, discard the supernatant, and redisperse the nanoparticles in a nonpolar solvent like toluene or hexane. Repeat the washing step twice to remove excess reactants.
Characterization of Nanoparticles
-
UV-Vis Spectroscopy: Monitor the formation and stability of the nanoparticles by observing the surface plasmon resonance (SPR) peak. For gold nanoparticles, this is typically around 520 nm.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the synthesized nanoparticles.
Section 5: Visualizing the Mechanism and Workflow
Mechanism of this compound Stabilization
The following diagram illustrates the steric hindrance mechanism by which this compound stabilizes nanoparticles. The long hydrocarbon chains of the this compound molecules create a physical barrier around the nanoparticle, preventing them from approaching each other and aggregating.
Caption: Steric stabilization of a nanoparticle by this compound.
Troubleshooting Workflow for Nanoparticle Aggregation
This workflow provides a logical sequence of steps to diagnose and resolve issues of nanoparticle aggregation.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Technical Support Center: Didecylamine-Mediated Nanoparticle Instability
Welcome to the technical support center for troubleshooting issues related to didecylamine-mediated nanoparticle instability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?
A1: this compound, a secondary amine, primarily stabilizes nanoparticles through a combination of steric hindrance and electrostatic repulsion. The long, hydrophobic decyl chains adsorb to the nanoparticle surface, creating a protective layer that physically prevents particles from coming into close contact (steric hindrance). In an acidic to neutral aqueous environment, the amine group can become protonated, leading to a positive surface charge on the nanoparticles. This positive charge results in electrostatic repulsion between individual nanoparticles, further preventing aggregation.[1]
Q2: My this compound-stabilized nanoparticles are aggregating. What are the common causes?
A2: Nanoparticle aggregation is a frequent issue and can be attributed to several factors:
-
Insufficient Stabilizer Concentration: There may not be enough this compound to fully coat the nanoparticle surface, leaving exposed areas that can lead to aggregation.[1]
-
Changes in pH: A shift to an alkaline pH can deprotonate the amine groups, reducing the positive surface charge and diminishing electrostatic repulsion.[2][3][4]
-
High Ionic Strength: The presence of salts from buffers or other reagents can shield the electrostatic repulsion between nanoparticles, leading to aggregation. This is a common issue when transferring nanoparticles into biological media like PBS.
-
Inappropriate Solvent: The solvent system may not be optimal for maintaining the stability of the this compound-nanoparticle complex.
-
Improper Storage: Storing nanoparticles as a dry powder can lead to irreversible aggregation. It is often better to store them as a concentrated dispersion in a suitable solvent at a cool, stable temperature (e.g., 4°C).
Q3: How can I detect and quantify nanoparticle aggregation?
A3: Dynamic Light Scattering (DLS) is a key technique for monitoring nanoparticle aggregation. An increase in the hydrodynamic diameter and the polydispersity index (PDI) are strong indicators of aggregation. A PDI value above 0.3 often suggests a broad size distribution or the presence of aggregates. Visual inspection for turbidity or precipitation can also serve as a preliminary indicator.
Q4: My nanoparticles are stable in an organic solvent but aggregate when transferred to water. How can I address this?
A4: This is a common challenge due to the hydrophobic nature of the didecyl chains. To transfer the nanoparticles to an aqueous phase, a solvent exchange method or the use of a co-stabilizer is often necessary. One approach is to slowly introduce the aqueous phase while removing the organic solvent, often with the addition of a surfactant that can form a bilayer or interdigitate with the this compound.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common instability issues with this compound-stabilized nanoparticles.
Guide 1: Nanoparticle Aggregation Observed Post-Synthesis
Symptom: DLS analysis shows a significant increase in particle size and PDI, or visible precipitates are present in the nanoparticle suspension immediately after synthesis and purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-synthesis aggregation.
Guide 2: Nanoparticle Instability in High Ionic Strength Buffers (e.g., PBS)
Symptom: Nanoparticles are stable in deionized water but aggregate upon introduction to a buffer with high salt concentration.
Logical Relationship Diagram:
Caption: Effect of salt on nanoparticle stability.
Solutions:
-
Reduce Salt Concentration: If experimentally feasible, use the lowest possible salt concentration.
-
Add a Co-stabilizer: Incorporate a non-ionic polymer, such as polyethylene glycol (PEG), to provide steric hindrance. This can complement the electrostatic stabilization and enhance stability in high-ionic-strength media.
-
Cross-link the Stabilizer: If applicable to your nanoparticle system, cross-linking the this compound molecules on the surface can create a more robust protective layer.
Quantitative Data Summary
The stability of this compound-coated nanoparticles can be quantitatively assessed by monitoring changes in their hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential under different conditions.
| Condition | Z-average (nm) | PDI | Zeta Potential (mV) | Stability |
| Optimal (DI Water, pH 6.5) | 105 | 0.15 | +45 | Stable |
| High pH (DI Water, pH 9.0) | 550 | 0.60 | +5 | Unstable (Aggregated) |
| High Salt (PBS, pH 7.4) | >1000 | 0.85 | +2 | Unstable (Aggregated) |
| Low Stabilizer Conc. | 300 | 0.45 | +20 | Moderately Stable |
Table 1: Representative data illustrating the impact of different conditions on the stability of this compound-coated nanoparticles. Actual values will vary depending on the specific nanoparticle system.
Experimental Protocols
Protocol 1: Synthesis of this compound-Coated Nanoparticles (General Method)
This protocol provides a general method for the synthesis of nanoparticles stabilized with this compound. The specific precursor and reaction conditions will need to be optimized for the desired nanoparticle type.
-
Preparation of Precursor Solution: Dissolve the nanoparticle precursor (e.g., a metal salt) in an appropriate organic solvent.
-
Preparation of Stabilizer Solution: In a separate flask, dissolve this compound in the same organic solvent. The molar ratio of this compound to the precursor is a critical parameter to optimize.
-
Reaction Mixture: Under vigorous stirring, add the precursor solution to the this compound solution.
-
Reduction (if applicable): For metallic nanoparticles, introduce a reducing agent to the mixture. The reaction is often carried out at an elevated temperature.
-
Purification: After the reaction is complete, cool the suspension to room temperature. Purify the nanoparticles by repeated centrifugation and resuspension in a clean solvent to remove unreacted precursors and excess stabilizer.
-
Final Dispersion: Resuspend the purified nanoparticle pellet in the desired storage solvent.
Protocol 2: Characterization of Nanoparticle Stability
1. Dynamic Light Scattering (DLS) for Size and Aggregation Analysis
-
Sample Preparation:
-
Dilute the nanoparticle suspension to a concentration of approximately 0.1 to 1 mg/mL in the desired solvent or buffer.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove dust and large aggregates.
-
-
Instrument Setup:
-
Enter the correct refractive index and viscosity of the solvent into the instrument software.
-
Equilibrate the sample to the desired measurement temperature.
-
-
Measurement:
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Interpretation:
-
An increase in the Z-average diameter and a PDI value above 0.3 are indicative of aggregation.
-
2. Zeta Potential for Surface Charge Measurement
-
Sample Preparation:
-
Prepare the nanoparticle suspension in the desired solvent or buffer. The ionic strength of the medium will significantly influence the zeta potential.
-
-
Instrument Setup:
-
Use the appropriate measurement cell and ensure it is clean.
-
Enter the correct solvent parameters into the software.
-
-
Measurement:
-
An electric field is applied, and the electrophoretic mobility of the nanoparticles is measured.
-
-
Data Interpretation:
-
For this compound-stabilized nanoparticles, a positive zeta potential is expected.
-
A zeta potential value more positive than +30 mV generally indicates good electrostatic stability. Values between +10 mV and +30 mV suggest moderate stability, while values below +10 mV indicate a higher likelihood of aggregation.
-
Signaling Pathways and Workflows
This compound Stabilization Mechanism
Caption: this compound's dual stabilization mechanism.
References
Technical Support Center: Didecylamine-Capped Nanoparticles
Welcome to the technical support center for didecylamine-capped nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of your nanoparticle synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
This compound acts as a capping agent. Capping agents are crucial for preventing the uncontrolled growth and aggregation of nanoparticles during and after synthesis.[1][2][3] They bind to the surface of the nanoparticles, providing stability.[1][3] The long alkyl chains of this compound provide steric hindrance, which helps to keep the nanoparticles well-dispersed in organic solvents.
Q2: Why is my nanoparticle yield consistently low?
Low yield in nanoparticle synthesis can be attributed to several factors. Inadequate control over reaction parameters such as precursor concentration, temperature, and reaction time can lead to incomplete reactions or the formation of undesirable byproducts. The quality of the precursors and the effectiveness of the reducing and capping agents are also critical. Furthermore, loss of nanoparticles during the purification and isolation steps, such as centrifugation and washing, can significantly reduce the final yield.
Q3: My this compound-capped nanoparticles are aggregating. What could be the cause?
Aggregation is a common issue with nanoparticles and is often due to insufficient stabilization. This can occur if the concentration of this compound is too low to effectively coat the surface of the nanoparticles. Changes in the solvent composition or pH can also lead to aggregation, especially if the nanoparticles are transferred to a solvent in which they have poor stability. For instance, hydrophobic nanoparticles like those capped with this compound will likely aggregate in aqueous solutions without proper surface modification.
Q4: How does reaction temperature affect the size and yield of the nanoparticles?
Reaction temperature plays a significant role in nanoparticle synthesis. Generally, higher temperatures can lead to an increase in the size of the nanoparticles. This is because higher temperatures can increase the rate of Ostwald ripening, a process where larger particles grow at the expense of smaller ones. Temperature also influences the reaction kinetics, with higher temperatures often leading to a faster reaction rate. However, excessively high temperatures can sometimes lead to instability and aggregation.
Q5: Can the concentration of the precursor affect the final nanoparticle product?
Yes, precursor concentration is a critical parameter that influences both the size and morphology of the nanoparticles. An increase in precursor concentration often leads to an increase in nanoparticle size. However, very high concentrations can sometimes result in uncontrolled growth and the formation of a mixture of different products or phases.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound-capped nanoparticles.
| Observation | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Low or No Nanoparticle Formation (e.g., no color change in solution) | Ineffective reduction of the metal precursor. | Ensure the reducing agent is fresh and used in the correct concentration. Optimize the reaction temperature to ensure it is sufficient to initiate the reduction. | Color of the reaction mixture, UV-Vis spectrum. |
| Degraded precursor or capping agent. | Use high-purity precursors and fresh this compound. Store all reagents under appropriate conditions to prevent degradation. | Purity of reagents. | |
| Formation of Large Aggregates or Precipitate | Insufficient amount of this compound. | Increase the molar ratio of this compound to the metal precursor to ensure complete surface coverage of the nanoparticles. | Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI). |
| Inappropriate solvent. | This compound-capped nanoparticles are typically stable in non-polar organic solvents. Ensure the reaction and storage solvent is appropriate. | Visual inspection of the solution for clarity. | |
| Wide Range of Nanoparticle Sizes (High Polydispersity) | Inconsistent nucleation and growth rates. | Control the reaction temperature precisely. A rapid injection of the precursor into the hot solvent can sometimes promote more uniform nucleation. | Temperature, DLS for PDI. |
| Inefficient mixing. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous reaction environment. | Stirring rate. | |
| Difficulty in Isolating Nanoparticles Post-Synthesis | Nanoparticles are too small to be pelleted by centrifugation. | Increase the centrifugation speed or duration. Alternatively, induce precipitation by adding a non-solvent (a solvent in which the nanoparticles are insoluble). | Visual inspection of the supernatant after centrifugation. |
| Nanoparticles re-disperse after washing. | Ensure the washing solvent is compatible and does not strip the this compound from the nanoparticle surface. | DLS of the re-dispersed solution. |
III. Experimental Protocols & Data
A. General Synthesis Protocol for this compound-Capped Nanoparticles
This protocol is a general guideline and may require optimization for specific nanoparticle compositions. It is adapted from procedures for synthesizing nanoparticles with similar long-chain amine capping agents.
-
Preparation of Precursor and Capping Agent Solutions:
-
Dissolve the metal precursor (e.g., a metal chloride or acetate salt) in a suitable organic solvent.
-
In a separate flask, dissolve this compound in the same solvent. The molar ratio of this compound to the metal precursor is a critical parameter to optimize, with ratios from 2:1 to 10:1 being common.
-
-
Reaction Setup:
-
In a three-neck flask equipped with a condenser, thermometer, and septum, add the this compound solution.
-
Heat the solution to the desired reaction temperature (e.g., 150-250 °C) under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
-
Initiation of Reaction:
-
Once the temperature is stable, rapidly inject the metal precursor solution into the hot this compound solution with vigorous stirring.
-
A color change in the solution typically indicates the formation of nanoparticles.
-
-
Reaction and Aging:
-
Maintain the reaction at the set temperature for a specific duration (e.g., 30 minutes to 2 hours) to allow for nanoparticle growth and stabilization. The reaction time is another parameter that may require optimization.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet multiple times with the non-solvent to remove excess reagents.
-
Dry the purified nanoparticles under vacuum or re-disperse them in a suitable non-polar solvent for storage.
-
B. Influence of Reaction Parameters on Nanoparticle Size
The following tables summarize the expected influence of key reaction parameters on the final nanoparticle size, based on general principles of nanoparticle synthesis.
Table 1: Effect of Precursor Concentration on Nanoparticle Size
| Precursor Concentration (Molar Ratio to Solvent) | Expected Average Particle Size (nm) |
| Low (e.g., 0.01 M) | 5 - 10 |
| Medium (e.g., 0.05 M) | 10 - 20 |
| High (e.g., 0.1 M) | 20 - 30+ |
Table 2: Effect of Reaction Temperature on Nanoparticle Size
| Reaction Temperature (°C) | Expected Average Particle Size (nm) |
| 150 | 8 - 12 |
| 200 | 12 - 18 |
| 250 | 18 - 25 |
Table 3: Effect of this compound to Precursor Molar Ratio on Nanoparticle Stability
| This compound:Precursor Ratio | Observation | Expected PDI |
| 1:1 | Potential for aggregation | > 0.5 |
| 5:1 | Stable, well-dispersed | < 0.3 |
| 10:1 | Highly stable, well-dispersed | < 0.2 |
IV. Visual Guides
Experimental Workflow for Nanoparticle Synthesis
Caption: A generalized workflow for the synthesis of this compound-capped nanoparticles.
Troubleshooting Logic for Low Nanoparticle Yield
Caption: A decision tree to troubleshoot low yield in nanoparticle synthesis.
Potential Cellular Uptake Pathway for this compound-Capped Nanoparticles
Caption: A simplified diagram of a potential endocytic pathway for cellular uptake.
References
Technical Support Center: Didecylamine Solubility in Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of didecylamine in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a long-chain secondary amine with the chemical formula C₂₀H₄₃N.[1] Its structure, featuring two long, nonpolar decyl chains, makes it highly hydrophobic.[2] This hydrophobicity leads to low solubility in polar solvents, including water, and can cause precipitation or incomplete dissolution in various reaction mixtures, impacting reaction kinetics, yield, and purity.
Q2: In which types of solvents is this compound generally soluble?
This compound exhibits higher solubility in nonpolar organic solvents due to the principle of "like dissolves like." It is slightly soluble in chloroform, ethyl acetate, and hexanes.[1] Generally, its solubility in organic solvents increases as the solvent's polarity decreases.
Q3: What is the melting point of this compound and how does it affect its use in reactions?
The melting point of this compound is 38-40 °C.[1] As it is a solid at room temperature, it needs to be melted or dissolved in a suitable solvent before being added to a reaction mixture. If the reaction temperature is below its melting point, there is a risk of the amine solidifying if the solvent is not appropriate.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to diagnosing and resolving common solubility problems encountered with this compound in reaction mixtures.
Problem 1: this compound fails to dissolve completely in the chosen solvent.
Possible Causes:
-
Inappropriate solvent polarity: The solvent may be too polar for the hydrophobic this compound.
-
Insufficient temperature: The temperature of the solvent may be too low to facilitate dissolution, especially if it is below the melting point of this compound.
-
Concentration is too high: The amount of this compound may exceed its solubility limit in the chosen volume of solvent.
Solutions:
-
Solvent Selection:
-
Consult the quantitative solubility data in Table 1 to select a solvent where this compound has high solubility. Non-polar, aprotic solvents are generally preferred.
-
Consider using a co-solvent. Adding a small amount of a non-polar solvent to a more polar one can significantly improve the solubility of this compound.
-
-
Temperature Adjustment:
-
Gently warm the solvent to a temperature above the melting point of this compound (38-40 °C) while stirring to aid dissolution.
-
Be mindful of the boiling point of the solvent and the thermal stability of other reactants.
-
-
Concentration Management:
-
Increase the volume of the solvent.
-
Add the this compound to the solvent in portions, ensuring each portion dissolves before adding the next.
-
Problem 2: this compound precipitates out of the reaction mixture upon addition of another reagent or a change in conditions.
Possible Causes:
-
Change in solvent polarity: The addition of a reagent dissolved in a different, more polar solvent can increase the overall polarity of the reaction mixture, causing the less soluble this compound to precipitate.
-
Temperature change: Cooling the reaction mixture can decrease the solubility of this compound, leading to precipitation.
-
Reaction product formation: A new compound formed in the reaction may be insoluble in the solvent system.
Solutions:
-
Controlled Reagent Addition:
-
Add reagents dissolved in different solvents slowly and with vigorous stirring to allow for gradual mixing and prevent localized areas of high polarity.
-
If possible, dissolve the incoming reagent in the same solvent used for this compound.
-
-
Maintain Consistent Temperature:
-
Use a temperature-controlled reaction setup to maintain a stable temperature throughout the process.
-
-
Solvent System Modification:
-
If precipitation is unavoidable due to the nature of the reaction, consider a solvent system in which both the reactants and products are reasonably soluble.
-
Quantitative Solubility Data
To assist in solvent selection, the following table summarizes the predicted solubility of this compound in a range of common organic solvents based on Hansen Solubility Parameter (HSP) calculations. A smaller HSP distance (Ra) indicates a higher likelihood of good solubility.
| Solvent | Hansen Dispersion (δD) | Hansen Polar (δP) | Hansen H-Bond (δH) | HSP Distance (Ra) to this compound | Predicted Solubility |
| This compound | 16.4 | 2.5 | 4.0 | - | - |
| Hexane | 14.9 | 0.0 | 0.0 | 4.8 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 3.1 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.2 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.3 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 8.9 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Very Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.5 | Very Low |
| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Very Low |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 13.0 | Very Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 15.3 | Very Low |
Disclaimer: The solubility predictions are based on theoretical calculations and should be confirmed experimentally for specific applications.
Experimental Protocols
Protocol 1: Experimental Determination of this compound Solubility
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC-FID, HPLC)
Methodology:
-
Prepare a series of vials, each containing a known volume of the selected solvent.
-
Add an excess amount of this compound to each vial.
-
Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.
-
Equilibrate the samples for a sufficient time (e.g., 24 hours) with continuous agitation to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a pre-established calibration curve.
-
Calculate the solubility in the desired units (e.g., g/L, mol/L).
Visualizations
References
Technical Support Center: Side Reactions of Didecylamine in Organic Synthesis
Welcome to the technical support center for didecylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side reactions encountered during organic synthesis with this compound.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to address specific issues that may arise during your experiments involving this compound.
Issue 1: Low Yield of the Desired Tertiary Amine and Formation of a Quaternary Ammonium Salt
Question: I am trying to synthesize a tertiary amine by reacting this compound with an alkyl halide, but I am observing a significant amount of a quaternary ammonium salt byproduct and a low yield of my target compound. What is happening and how can I fix this?
Answer:
This is a common issue known as over-alkylation . This compound, a secondary amine, can react with an alkyl halide to form the desired tertiary amine. However, the product tertiary amine can also react with the alkyl halide, leading to the formation of a quaternary ammonium salt.[1][2][3] The tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to this "runaway" reaction.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of this compound to the alkylating agent can help minimize the formation of the quaternary salt.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, which favors the initial reaction with the more abundant secondary amine.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of the second alkylation. Performing the reaction at a lower temperature can increase selectivity for the tertiary amine.
-
Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For example, alkyl bromides are less reactive than alkyl iodides, which can allow for better control over the reaction.
-
Use a Bulky, Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base to neutralize the acid formed during the reaction without competing as a nucleophile.
Data on Reaction Conditions and Product Distribution (Illustrative Example for a Bulky Secondary Amine):
| This compound:Alkyl Iodide Ratio | Temperature (°C) | Tertiary Amine Yield (%) | Quaternary Ammonium Salt (%) |
| 1:1.2 | 80 | 45 | 50 |
| 1.2:1 | 80 | 65 | 30 |
| 1.2:1 | 40 | 80 | 15 |
| 1.5:1 | 40 | 90 | 5 |
Note: This data is illustrative for a typical bulky secondary amine and may vary depending on the specific substrates and conditions.
Logical Diagram for Troubleshooting Over-Alkylation:
Caption: Troubleshooting workflow for over-alkylation in this compound reactions.
Issue 2: Formation of an Alkene Byproduct
Question: My reaction with this compound is producing an unexpected alkene. What could be the cause?
Answer:
The formation of an alkene from an amine-containing starting material suggests an elimination reaction . With amines, two common elimination pathways are the Hofmann elimination and the Cope elimination .
-
Hofmann Elimination: This occurs if a quaternary ammonium salt is formed (see Issue 1) and then subjected to a strong base and heat. The quaternary ammonium ion acts as a good leaving group. Due to the steric bulk of the this compound-derived leaving group, the reaction typically follows the Hofmann rule, favoring the formation of the least substituted alkene.
-
Cope Elimination: This pathway becomes relevant if the tertiary amine product is oxidized to an N-oxide. Upon heating, the N-oxide can undergo an intramolecular elimination to form an alkene and a hydroxylamine.
Troubleshooting Steps:
-
Avoid Over-Alkylation: To prevent Hofmann elimination, the primary strategy is to avoid the formation of the quaternary ammonium salt precursor (see troubleshooting for Issue 1).
-
Control Basicity and Temperature: Avoid using strong, non-hindered bases and high temperatures, especially during workup, if a quaternary ammonium salt is a possible byproduct.
-
Inert Atmosphere: To prevent Cope elimination, protect the reaction from air and other oxidizing agents by running it under an inert atmosphere (e.g., nitrogen or argon). This will minimize the formation of the N-oxide intermediate.
-
Use Purified Reagents: Ensure that your solvents and reagents are free from peroxide impurities, which can act as oxidizing agents.
Experimental Protocol for Hofmann Elimination (for Alkene Synthesis):
-
Exhaustive Methylation: In a round-bottom flask, dissolve the amine (1 eq) in a suitable solvent like THF. Add an excess of methyl iodide (at least 3 eq) and a weak base like potassium carbonate (2 eq). Stir at room temperature for 20-24 hours to form the quaternary ammonium iodide.
-
Anion Exchange: Treat the quaternary ammonium iodide with silver oxide (Ag₂O) in water to form the quaternary ammonium hydroxide.
-
Elimination: Heat the resulting solution to induce the elimination reaction, typically at temperatures above 100 °C. The alkene product can often be distilled directly from the reaction mixture.
Diagram of Hofmann vs. Cope Elimination Pathways:
Caption: Comparison of Hofmann and Cope elimination pathways.
Issue 3: Presence of an N-Oxide in the Final Product
Question: I have identified an N-oxide derivative of my expected amine product. How did this form and how can I prevent it?
Answer:
The formation of an N-oxide is due to the oxidation of the amine. Tertiary amines, which may be your desired product from the alkylation of this compound, are particularly susceptible to oxidation. The lone pair on the nitrogen atom can be oxidized by various oxidizing agents, including atmospheric oxygen, especially at elevated temperatures.
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purified Reagents: Ensure that all reagents and solvents are free from peroxide impurities.
-
Avoid High Temperatures During Purification: If possible, use purification techniques that do not require high temperatures, as this can promote oxidation.
-
Reductive Workup: If N-oxide formation is unavoidable, a mild reducing agent can sometimes be used during workup to convert the N-oxide back to the amine.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance of this compound affect its reactivity?
A1: The two long decyl chains in this compound create significant steric hindrance around the nitrogen atom. This has several consequences:
-
Slower SN2 Reactions: The bulky alkyl groups can physically block the approach of electrophiles to the nitrogen atom, slowing down the rate of SN2 reactions compared to less hindered secondary amines.
-
Reduced Basicity: While alkyl groups are electron-donating and would be expected to increase basicity, the steric bulk can hinder the solvation of the corresponding ammonium cation, which can decrease its stability and thus reduce the amine's basicity in protic solvents.
-
Favors Elimination over Substitution: In some cases, the steric hindrance can make it more difficult for this compound to act as a nucleophile, causing it to preferentially act as a base, abstracting a proton and leading to elimination side products.
Q2: Is this compound more of a nucleophile or a base?
A2: Like most amines, this compound can act as both a nucleophile and a base . The dominant behavior depends on several factors:
-
The Electrophile: When reacting with a sterically unhindered electrophile (like a methyl group), its nucleophilic character will likely dominate. With a sterically hindered electrophile, its basic character may be more pronounced as it is easier to abstract a proton from the periphery of a molecule than to attack a crowded carbon center.
-
The Substrate: When reacting with a substrate that has acidic protons and a poor leaving group, this compound is more likely to act as a base.
-
Reaction Conditions: Higher temperatures tend to favor elimination (basicity) over substitution (nucleophilicity).
Q3: Can this compound be used as a phase transfer catalyst?
A3: Yes, this compound can serve as a precursor for a phase transfer catalyst (PTC) . In the presence of an alkylating agent, this compound can be converted in situ to a trialkylamine and subsequently to a lipophilic quaternary ammonium salt. This salt can then transport anions from an aqueous phase to an organic phase to facilitate a reaction.
Q4: What are the ideal solvents for reactions with this compound?
A4: this compound is a non-polar molecule and is highly soluble in common organic solvents like toluene, THF, and dichloromethane. The choice of solvent can influence reaction rates and selectivity. For N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile can be effective, but care should be taken as they can also promote SN2 reactions leading to over-alkylation.
Experimental Workflow for N-Alkylation of this compound:
Caption: A typical experimental workflow for the N-alkylation of this compound.
References
Technical Support Center: Post-Synthesis Purification of Didecylamine-Functionalized Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecylamine-functionalized materials. The following sections address common challenges encountered during post-synthesis purification and offer detailed experimental protocols and data to support your research.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of your this compound-functionalized materials.
| Problem | Potential Cause | Recommended Solution |
| Material Aggregation Upon Solvent Addition (e.g., for precipitation/washing) | 1. Solvent Incompatibility: The anti-solvent used for precipitation may be too non-polar or polar, causing the hydrophobic this compound chains to interact and pull the material out of suspension abruptly. 2. Incomplete Surface Coverage: Insufficient this compound on the material surface can leave exposed patches that are prone to aggregation. 3. Residual Reactants: Leftover reactants from the synthesis step may interfere with particle stability. | 1. Optimize Solvent System: Use a mixture of solvents to induce a more controlled precipitation. For instance, instead of adding pure acetone to a toluene dispersion, try a toluene/methanol mixture first. 2. Increase Ligand Concentration/Reaction Time: Ensure complete functionalization by using a higher concentration of this compound or extending the reaction time. 3. Perform Initial Washes: Before full purification, perform a gentle wash with a compatible solvent to remove gross impurities. |
| Low Yield After Purification | 1. Material Loss During Centrifugation: The centrifugation speed or time may be insufficient to pellet the functionalized material effectively. 2. Adhesion to Labware: The hydrophobic nature of this compound can cause the material to stick to plastic or glass surfaces. 3. Accidental Discarding of Material: The pellet may be loose and easily disturbed, leading to its accidental removal with the supernatant. | 1. Adjust Centrifugation Parameters: Gradually increase the centrifugation speed and/or time. Refer to Table 1 for suggested starting parameters. 2. Use Low-Adhesion Tubes: Utilize low-binding centrifuge tubes. Pre-passivating the tube walls with a bovine serum albumin (BSA) solution can also help. 3. Careful Supernatant Removal: After centrifugation, carefully decant or pipette the supernatant without disturbing the pellet. |
| Presence of Excess this compound After Purification | 1. Inefficient Washing: The washing solvent may not be optimal for solubilizing free this compound. 2. Insufficient Number of Washing Cycles: One or two washes may not be enough to remove all unbound ligands. 3. Trapping of Free Ligand: Aggregates can physically trap free this compound, preventing its removal. | 1. Select an Appropriate Washing Solvent: this compound is soluble in many organic solvents like chloroform, dichloromethane, and methanol. A combination of a good solvent for the material and a good solvent for the free ligand is ideal. 2. Increase Washing Repetitions: Perform at least three to five cycles of centrifugation and redispersion in fresh solvent. 3. Break Up Aggregates: Before each wash, ensure the pellet is fully redispersed, using gentle sonication if necessary, to release any trapped this compound. |
| Changes in Material Properties (e.g., Optical, Magnetic) After Purification | 1. Surface Chemistry Alteration: Harsh purification conditions (e.g., extreme pH, aggressive sonication) can alter the surface of the material or the conformation of the this compound. 2. Oxidation/Degradation: Exposure to air or light for prolonged periods during purification can degrade sensitive materials. | 1. Use Mild Purification Conditions: Avoid prolonged sonication and use solvents with a neutral pH. If pH adjustment is necessary, do so in a controlled manner. 2. Work Under Inert Atmosphere: For air-sensitive materials, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted this compound?
The most common and effective method is repeated cycles of precipitation/redispersion via centrifugation.[1] The choice of solvent is critical. A solvent that readily dissolves free this compound while being a poor solvent for the functionalized material will yield the best results. For example, for this compound-functionalized quantum dots dispersed in toluene, the addition of a polar solvent like methanol or acetone can induce precipitation of the quantum dots while the free this compound remains in the supernatant.
Q2: How can I confirm that the purification was successful?
A combination of characterization techniques is recommended:
-
Dynamic Light Scattering (DLS): To check for aggregation. A narrow size distribution close to the pre-purification size indicates successful purification without aggregation.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (this compound) on the surface. A stable weight loss profile after several washes suggests the removal of unbound ligand.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the material surface. The presence of characteristic C-H stretching peaks from the decyl chains and the absence of peaks from residual solvents or precursors indicate a clean product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect any remaining free this compound in the supernatant after the final wash.[2]
Q3: My this compound-functionalized material is aggregating after being redispersed in a new solvent. What should I do?
Aggregation in a new solvent is often due to a mismatch in solvent polarity and the surface chemistry of the functionalized material. The long alkyl chains of this compound create a hydrophobic surface. Therefore, the material will be most stable in non-polar organic solvents like toluene, hexane, or chloroform. If you need to transfer it to a more polar solvent, a gradual solvent exchange or the use of a co-solvent is recommended. In some cases, a surface modification to introduce a more hydrophilic outer layer may be necessary.
Q4: Can I use dialysis for purification?
Yes, dialysis can be a gentler alternative to centrifugation, especially for materials that are prone to aggregation. However, it is generally slower. You will need to select a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow free this compound (MW ≈ 297 g/mol ) to pass through while retaining your functionalized material. The choice of dialysis solvent is also important and should be one in which the free this compound is soluble.
Data Presentation
Table 1: Recommended Starting Parameters for Centrifugation-Based Purification
| Material Type | Typical Size Range (nm) | Solvent System (Dispersion/Anti-solvent) | Centrifugation Speed (x g) | Centrifugation Time (min) |
| Silica Nanoparticles | 50 - 200 | Toluene / Acetone | 8,000 - 12,000 | 15 - 20 |
| Quantum Dots | 5 - 15 | Toluene / Methanol | 10,000 - 15,000 | 10 - 15 |
| Magnetic Nanoparticles | 20 - 100 | Chloroform / Ethanol | 12,000 - 18,000 | 15 - 25 |
Note: These are starting parameters and may require optimization based on the specific size and density of your material.
Experimental Protocols
Protocol 1: Purification by Centrifugation-Based Precipitation/Redispersion
This protocol describes a general method for purifying this compound-functionalized materials by repeated washing steps.
-
Initial Dispersion: Disperse the as-synthesized this compound-functionalized material in a suitable non-polar solvent (e.g., toluene, chloroform).
-
Precipitation: Add an anti-solvent (e.g., methanol, acetone) dropwise while vortexing until the solution becomes turbid, indicating the precipitation of the functionalized material. Add a small excess of the anti-solvent to ensure complete precipitation.
-
Centrifugation: Centrifuge the suspension at a speed and for a duration appropriate for your material (see Table 1).
-
Supernatant Removal: Carefully decant or pipette the supernatant, which contains the unreacted this compound and other soluble impurities.
-
Redispersion: Add fresh, pure dispersion solvent to the pellet and redisperse it completely. Gentle sonication in a bath sonicator may be used if necessary, but avoid probe sonication which can cause aggregation.
-
Repeat: Repeat steps 2-5 for a total of 3-5 cycles to ensure all impurities are removed.
-
Final Product: After the final wash, redisperse the purified material in the desired solvent for storage or further use.
Protocol 2: Characterization of Purification by Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to assess the removal of excess this compound.
-
Sample Preparation: Prepare TGA samples from each wash cycle by taking a small aliquot of the redispersed material and drying it thoroughly in a vacuum oven at a low temperature (e.g., 60 °C) to remove the solvent.
-
TGA Analysis: Place a small amount (5-10 mg) of the dried sample into a TGA crucible.
-
Heating Program: Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the weight loss curve. The weight loss between approximately 200 °C and 500 °C corresponds to the decomposition of the this compound. A consistent weight loss percentage in the final wash cycles indicates that the unbound ligand has been successfully removed.
Visualizations
Caption: Workflow for the purification and characterization of this compound-functionalized materials.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Managing Didecylamine-Induced Emulsions
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter emulsions during reaction workups involving didecylamine.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause emulsions during aqueous workups?
A1: this compound is a long-chain aliphatic amine with two ten-carbon (decyl) alkyl groups.[1] This structure gives it amphiphilic properties, meaning it has both hydrophobic (the long alkyl chains) and hydrophilic (the amine group) characteristics. This allows it to act as a surfactant, stabilizing the interface between the organic and aqueous layers and promoting the formation of a stable emulsion.[1] Overly vigorous agitation during extraction is a common trigger that exacerbates this issue.[2]
Q2: I have an emulsion. What is the very first thing I should try?
A2: The simplest and least invasive first step is to let the mixture stand undisturbed for a period, such as 30 minutes.[3][4] Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle swirling of the separatory funnel or tapping the glass can help accelerate the coalescence of dispersed droplets.
Q3: How can I prevent emulsions from forming in the first place?
A3: Prevention is the most effective strategy. Consider these steps before and during your extraction:
-
Gentle Agitation: Instead of vigorous shaking, gently invert or rock the separatory funnel. This provides sufficient surface area for extraction without the high shearing forces that create emulsions.
-
Solvent Removal: If your reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure before starting the aqueous workup.
-
Pre-emptive "Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to minimize the formation of emulsions.
-
Alternative Extraction Methods: For particularly troublesome mixtures, consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE), as it avoids the direct mixing of immiscible bulk liquids.
Q4: Physical methods are not working. What chemical approaches can I use to break the emulsion?
A4: Several chemical methods can be employed:
-
"Salting Out": This is the most common and often most effective chemical method. Add saturated brine or solid sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the emulsion. This increases the polarity of the aqueous phase, reducing the solubility of organic components and forcing them into the organic layer.
-
pH Adjustment: Since this compound is basic, carefully adding a dilute acid (e.g., 1M HCl or citric acid) can protonate the amine. This alters its solubility and can destabilize the emulsion. Caution: This should be done carefully, especially if your target compound is acid-sensitive.
-
Solvent Modification:
-
Dilution: Adding more of the organic solvent can sometimes break the emulsion by changing the phase ratio.
-
Polarity Change: If you are using a non-polar solvent like hexane or kerosene, adding a small amount of a more polar aromatic solvent like toluene can alter the polarity of the organic phase and disrupt the emulsion.
-
Phase Modifier: Adding a long-chain alcohol, such as isodecanol, to the organic phase is a common industrial strategy to prevent or break emulsions.
-
Q5: My emulsion is full of solid particles. What should I do?
A5: Emulsions are often stabilized by fine suspended solids. In this case, filtration is the best approach. Filter the entire emulsified mixture through a pad of Celite (diatomaceous earth) in a Büchner or Hirsch funnel. Celite is an inert filter aid that physically removes the fine particulates, which often leads to the immediate collapse of the emulsion in the filtrate.
Troubleshooting Guide
If you encounter an emulsion, follow this step-by-step troubleshooting workflow. Start with the simplest, least invasive methods first.
Data on Troubleshooting Techniques
The following tables summarize common physical and chemical methods for breaking emulsions, allowing for easy comparison.
Table 1: Comparison of Physical Methods
| Method | Principle | Typical Speed | Scalability | Advantages | Disadvantages |
| Standing/Gravity | Density difference between phases | Slow | Excellent | No reagents needed, non-invasive | Ineffective for stable emulsions |
| Centrifugation | Accelerates gravitational separation | Fast | Poor to Moderate | Highly effective for fine dispersions | Limited by centrifuge tube volume |
| Filtration (Celite) | Removes solid stabilizing particles | Fast | Excellent | Very effective for particulate-stabilized emulsions | Requires filtration setup; may not work if no solids are present |
| Gentle Heating | Reduces viscosity, promotes coalescence | Slow to Moderate | Good | Can be effective for viscous mixtures | Risk of product degradation |
| Freezing | Ice crystal formation disrupts droplets | Slow | Moderate | Novel approach for heat-sensitive compounds | Requires thaw cycle; may not be effective for all systems |
Table 2: Comparison of Chemical Methods
| Method | Reagent(s) | Principle | Key Considerations | Potential Side Effects |
| Salting Out | NaCl, Na₂SO₄ (solid or saturated solution) | Increases ionic strength of aqueous phase | Generally safe for most organic compounds. Highly effective. | Increased salt concentration in the aqueous waste stream. |
| pH Adjustment | Dilute HCl, Citric Acid, or Acetic Acid | Protonates this compound, altering its solubility | Product must be stable to acidic conditions. Perform at low temperature. | Degradation of acid-sensitive functional groups. |
| Solvent Dilution | Additional extraction solvent | Changes phase ratio, helps dissolve surfactants | May require removal of large solvent volumes later. | Can significantly increase total workup volume. |
| Phase Modification | Toluene, Isodecanol | Alters polarity and solvation properties of the organic phase | Effective but requires introducing another chemical component. | Co-solvent must be removed during final purification. |
Key Experimental Protocols
Protocol 1: Breaking an Emulsion using "Salting Out"
-
Transfer the entire emulsified mixture to a separatory funnel with adequate headspace.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine to the separatory funnel. A common starting point is 10-20% of the volume of the aqueous phase. Alternatively, add solid sodium chloride in small portions.
-
Stopper the funnel and gently rock or invert it for several minutes. Avoid vigorous shaking , which can reform the emulsion.
-
Place the funnel on a ring stand and allow the layers to stand. Observe for the formation of a clean interface.
-
Once separated, carefully drain the lower aqueous layer, followed by the organic layer.
Protocol 2: Filtration Through a Celite Pad
-
Place a piece of filter paper in a Büchner or Hirsch funnel that is fitted onto a clean filter flask.
-
Create a slurry of Celite in the organic solvent used for the extraction.
-
Pour the slurry into the funnel and apply a gentle vacuum to form a compact pad of Celite, approximately 1-2 cm thick.
-
Release the vacuum and carefully pour the entire emulsified mixture onto the Celite pad.
-
Reapply the vacuum. The liquid should pass through, leaving the fine solid particles trapped on the Celite. The filtrate should collect in the flask as two distinct layers.
-
Transfer the filtrate to a separatory funnel to separate the aqueous and organic layers.
-
Wash the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
References
Stability of Didecylamine solutions for long-term storage
This technical support center provides guidance on the long-term storage and stability of Didecylamine solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability of this compound solutions during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions to ensure long-term stability?
A1: To ensure the long-term stability of this compound solutions, they should be stored in a cool, dry, and dark place.[1][2][3][4] It is recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[3] Containers should be tightly sealed to protect from moisture and air. For optimal stability, storage at refrigerated temperatures (2-8°C) is advisable, though specific recommendations may vary based on the solvent.
Q2: What factors can cause the degradation of this compound solutions?
A2: Several factors can contribute to the degradation of this compound solutions, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidation: this compound, as a secondary amine, is susceptible to oxidation, which can be initiated by atmospheric oxygen. The presence of metal ions can catalyze oxidative degradation.
-
pH: The stability of amine solutions can be pH-dependent. Extreme pH values (highly acidic or basic) can promote degradation.
-
Incompatible Solvents: While this compound is soluble in many organic solvents, the choice of solvent can impact its stability. Halogenated solvents should be used with caution.
Q3: Are there any known incompatibilities for this compound solutions?
A3: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous reactions and degradation of the amine.
Q4: How can I tell if my this compound solution has degraded?
A4: Signs of degradation may include a change in color (yellowing or browning), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, for critical applications, it is essential to use analytical methods to assess the purity and concentration of the this compound solution over time.
Q5: What are the expected degradation products of this compound?
A5: The degradation of secondary amines like this compound can lead to a variety of products. Oxidative degradation is a primary pathway for secondary amines. This can result in the formation of N-oxides, hydroxylamines, and nitrones. Further degradation can lead to cleavage of the N-C bonds, potentially forming decanal, decanoic acid, and smaller amine fragments. Under certain conditions, nitrosamine formation is a possibility if nitrite sources are present.
Quantitative Data on Stability
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability based on general knowledge of long-chain secondary amines. Note: This data is for illustrative purposes only and actual stability will depend on the specific experimental conditions.
| Storage Condition | Solvent | Time (Months) | This compound Assay (% Initial) | Observations |
| 2-8°C, Dark, Inert Atmosphere | Ethanol | 12 | >99% | No visible change |
| 25°C, Dark, Inert Atmosphere | Ethanol | 12 | ~95-98% | Slight yellowing possible |
| 25°C, Exposed to Air & Light | Ethanol | 12 | <90% | Significant yellowing, potential for precipitate formation |
| 40°C, Dark, Inert Atmosphere | Ethanol | 6 | ~90-95% | Noticeable discoloration |
| 2-8°C, Dark, Inert Atmosphere | Methanol | 12 | >99% | No visible change |
| 2-8°C, Dark, Inert Atmosphere | Isopropanol | 12 | >98% | No visible change |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Objective: To generate degradation products of this compound under various stress conditions.
2. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water
-
pH meter
-
Photostability chamber
-
Oven
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in methanol to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 70°C in an oven for 48 hours. Also, prepare a 1 mg/mL solution in methanol and heat at 60°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be stored under the same conditions as a control.
4. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.
1. Objective: To quantify the concentration of this compound and separate it from its potential degradation products.
2. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) is recommended. A typical gradient could be from 60% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as aliphatic amines have low UV absorbance, an ELSD or derivatization may be necessary for higher sensitivity).
3. Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution and the samples from the forced degradation study.
-
Assess the chromatograms for the separation of the main this compound peak from any degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
References
Didecylamine Degradation Pathways: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of didecylamine under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Direct experimental studies on the degradation of this compound are limited. However, based on the degradation of other long-chain alkylamines, two primary pathways can be hypothesized:
-
Biodegradation: Microbial communities, particularly bacteria, are expected to be the primary drivers of this compound degradation in environmental and biological systems. The likely initial step involves the enzymatic oxidation of one of the decyl chains.
-
Abiotic Degradation: Under specific experimental conditions, abiotic degradation mechanisms such as oxidation and photolysis may occur, although this compound is generally stable.
Q2: Which microorganisms are likely to degrade this compound?
While specific strains capable of degrading this compound have not been extensively reported, bacteria from the genus Pseudomonas are known to degrade a variety of aliphatic amines. For instance, Pseudomonas stutzeri has been shown to anaerobically degrade long-chain primary alkylamines.[1] It is plausible that similar enzymatic machinery could be adapted for the degradation of secondary amines like this compound.
Q3: What are the potential intermediate and final degradation products of this compound?
Based on analogous compounds, the biodegradation of this compound is hypothesized to proceed through N-dealkylation, leading to the formation of decylamine and decanal. The decylamine can be further degraded, and the decanal can be oxidized to decanoic acid, which then enters the fatty acid metabolism cycle. The ultimate end products of complete mineralization would be carbon dioxide, water, and inorganic nitrogen.
Q4: Under what conditions is abiotic degradation of this compound likely to be significant?
This compound is a stable compound. Significant abiotic degradation is not expected under typical environmental conditions. However, in controlled experimental setups, the following conditions could induce degradation:
-
Strong Oxidation: The presence of strong oxidizing agents (e.g., hydroxyl radicals) may lead to the oxidation of the amine group and the alkyl chains.
-
Photolysis: While direct photolysis is unlikely to be a major pathway, the presence of photosensitizers could potentially induce photodegradation.
-
High Temperatures: Thermal degradation of amines generally requires high temperatures, often in the absence of oxygen. For other amines like DEA and MDEA, significant thermal degradation is minimal up to 400°F (204°C).[2]
Q5: I am not observing any degradation of this compound in my microbial culture. What are some possible reasons?
-
Inappropriate Microbial Culture: The selected microbial consortium may lack the specific enzymes required for this compound degradation. Consider using enriched cultures from sites contaminated with similar compounds.
-
Toxicity: this compound, like other quaternary ammonium compounds, can exhibit antimicrobial properties at high concentrations, which may inhibit the growth of the degrading microorganisms.
-
Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients (e.g., nitrogen, phosphorus, trace elements) for microbial activity.
-
Suboptimal Environmental Conditions: Check and optimize the pH, temperature, and aeration of your culture to match the optimal growth conditions of the expected degrading microorganisms.
-
Acclimation Period: Microbial cultures may require a period of acclimation to induce the production of the necessary degradative enzymes.
Troubleshooting Guides
Issue 1: Poor or No Biodegradation Observed
| Possible Cause | Troubleshooting Step |
| Microbial inoculum lacks degrading capability. | 1. Source inoculum from a site with a history of contamination with amines or surfactants. 2. Use a mixed microbial culture from activated sludge. 3. Consider bioaugmentation with a known amine-degrading bacterial strain. |
| This compound concentration is toxic. | 1. Determine the minimum inhibitory concentration (MIC) of this compound for your microbial culture. 2. Start with a lower concentration of this compound and gradually increase it as the culture acclimates. |
| Suboptimal culture conditions. | 1. Optimize pH (typically neutral to slightly alkaline for many bacteria). 2. Ensure adequate aeration for aerobic degradation. 3. Maintain a constant and optimal temperature for the microbial culture. |
| Insufficient acclimation time. | 1. Allow for an extended incubation period (several weeks) to permit microbial adaptation and enzyme induction. |
Issue 2: Difficulty in Analyzing this compound and its Metabolites
| Possible Cause | Troubleshooting Step |
| Poor chromatographic separation. | 1. For GC analysis, use a column specifically designed for amines to prevent peak tailing.[3][4] 2. For LC-MS, optimize the mobile phase and consider using a C18 column with an acidic buffer to improve peak shape.[5] |
| Low sensitivity of detection. | 1. For GC, consider using a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. 2. For LC-MS, use electrospray ionization (ESI) in positive ion mode for sensitive detection of amines. |
| Matrix interference. | 1. Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix before analysis. |
Data Presentation
Table 1: Summary of Experimental Conditions for Amine Biodegradation
| Amine Compound | Microorganism/Inoculum | Experimental Conditions | Observed Half-life / Degradation Rate | Reference |
| Long-chain alkylamines (C4-C18) | Pseudomonas stutzeri ZN6 | Anaerobic, denitrifying conditions | Complete mineralization | |
| Diphenylamine | Pseudomonas cepacia, P. putida, P. resinovorans, mixed activated sludge | Aerobic, batch shaker flasks | Comparable degradation rates across cultures | |
| Ethanolamines | Mixed liquor suspended solids | Aerobic, 3% and 7% NaCl | Half-lives ranging from 10 to 58 hours | |
| Dimethylamine | Micrococcus sp. | Aerobic, pH 6.0-8.0 | Accumulation from trimethylamine, subsequent degradation |
Experimental Protocols
Protocol 1: Aerobic Biodegradation of this compound in a Batch Bioreactor
-
Inoculum Preparation:
-
Collect activated sludge from a municipal wastewater treatment plant.
-
Acclimatize the sludge by exposing it to low concentrations of this compound (e.g., 1-5 mg/L) in a minimal salts medium for 2-4 weeks.
-
-
Experimental Setup:
-
Prepare a minimal salts medium containing essential nutrients.
-
Dispense the medium into several bioreactors.
-
Add this compound to the bioreactors to achieve the desired initial concentrations (e.g., 10, 25, 50 mg/L).
-
Inoculate the bioreactors with the acclimated activated sludge (e.g., 10% v/v).
-
Set up abiotic control reactors containing the same medium and this compound concentration but without the inoculum.
-
Incubate the bioreactors at a constant temperature (e.g., 25-30 °C) with continuous shaking or stirring to ensure aerobic conditions.
-
-
Sampling and Analysis:
-
Collect samples from each bioreactor at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Filter the samples to remove biomass.
-
Analyze the concentration of this compound and potential metabolites in the filtrate using a validated analytical method (e.g., LC-MS/MS).
-
Protocol 2: Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation:
-
A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion of this compound ([M+H]⁺).
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal for this compound.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Quantify the this compound in the experimental samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Hypothesized aerobic biodegradation pathway of this compound.
Caption: General experimental workflow for studying this compound biodegradation.
References
Validation & Comparative
A Comparative Guide to the Characterization of Didecylamine-Capped Nanoparticles by Transmission Electron Microscopy and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of nanoparticles is paramount in the fields of drug delivery, diagnostics, and advanced materials. For nanoparticles functionalized with capping agents such as didecylamine (DDA), understanding their size, shape, and surface properties is critical to predicting their in vivo behavior, efficacy, and safety. Transmission Electron Microscopy (TEM) is a cornerstone technique for the direct visualization and sizing of nanoparticles. However, a comprehensive characterization often necessitates a multi-technique approach to gain a holistic understanding of the nanoparticle system.
This guide provides an objective comparison of TEM with alternative and complementary characterization techniques, including Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and X-ray Diffraction (XRD). By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate methods for their specific research needs and to accurately interpret the resulting data.
Data Presentation: A Comparative Analysis of Nanoparticle Sizing
The choice of characterization technique can significantly influence the measured size of nanoparticles, as each method is based on different physical principles. The following table summarizes representative quantitative data from the analysis of metallic nanoparticles, illustrating the typical differences observed between TEM, DLS, SAXS, and XRD. While this data is for dodecylamine-capped palladium nanoparticles and CoPt3 nanoparticles, it serves as a valuable analogue for this compound-capped systems.[1]
| Characterization Technique | Parameter Measured | Mean Particle Size (nm) | Size Distribution | Key Insights |
| Transmission Electron Microscopy (TEM) | Core Diameter (Number-weighted) | 1.4 ± 0.5[1] | Narrow, based on direct imaging of hundreds of particles | Provides direct visualization of size, shape, and aggregation state. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Intensity-weighted) | 5.4 ± 0.8[1] | Broader, sensitive to larger particles and aggregates | Measures the effective size in solution, including the DDA capping layer and solvent shell. |
| Small-Angle X-ray Scattering (SAXS) | Core Diameter (Volume-weighted) | 2.4 ± 0.2[1] | Provides statistically robust data from a large ensemble of particles | Offers information on particle size, shape, and internal structure in solution. |
| X-ray Diffraction (XRD) | Crystallite Size | 2.2 ± 0.1[1] | Provides information on the crystalline domain size within the nanoparticle | Confirms the crystalline nature of the nanoparticle core. |
Note: The data presented are representative and will vary depending on the specific nanoparticle system, synthesis method, and sample preparation. The observed differences highlight the complementary nature of these techniques.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible characterization data.
Transmission Electron Microscopy (TEM)
Objective: To directly visualize the morphology and determine the size and size distribution of this compound-capped nanoparticles.
Methodology:
-
Sample Preparation:
-
Disperse the this compound-capped nanoparticles in a suitable volatile solvent (e.g., ethanol, toluene) at a low concentration (typically 0.1-1 mg/mL).
-
Sonicate the suspension for 5-10 minutes to ensure adequate dispersion and break up any loose agglomerates.
-
Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
-
Apply a small droplet (2-5 µL) of the nanoparticle suspension onto the grid and allow the solvent to evaporate completely in a dust-free environment.
-
-
Imaging:
-
Insert the dried grid into the TEM holder and load it into the microscope.
-
Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).
-
Acquire images at different magnifications to observe the overall sample dispersion and the detailed morphology of individual nanoparticles.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual nanoparticles (typically >200).
-
Calculate the mean particle size and standard deviation.
-
Generate a histogram to visualize the particle size distribution.
-
Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution of this compound-capped nanoparticles in a liquid suspension.
Methodology:
-
Sample Preparation:
-
Disperse the nanoparticles in a suitable solvent (e.g., deionized water, PBS, or an organic solvent compatible with the capping agent) to a final concentration typically in the range of 0.1-1.0 mg/mL.
-
Filter the solvent prior to use with a 0.22 µm syringe filter to remove any dust particles.
-
The nanoparticle suspension should be optically clear and free of visible aggregates. If necessary, sonicate the sample briefly.
-
-
Measurement:
-
Transfer the nanoparticle suspension to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including solvent refractive index and viscosity, and the measurement temperature.
-
Perform the measurement, which typically involves multiple runs that are averaged.
-
-
Data Analysis:
-
The instrument software calculates the intensity-weighted size distribution (Z-average) and the Polydispersity Index (PDI).
-
The Z-average represents the mean hydrodynamic diameter, while the PDI indicates the breadth of the size distribution.
-
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the average size, shape, and size distribution of this compound-capped nanoparticles in solution.
Methodology:
-
Sample Preparation:
-
Prepare a dilution series of the nanoparticle suspension in a suitable solvent to determine the optimal concentration that provides good scattering signal without significant interparticle interactions.
-
A background measurement of the pure solvent is essential for data correction.
-
Load the nanoparticle suspension and the pure solvent into sample cells (e.g., quartz capillaries).
-
-
Data Acquisition:
-
Place the sample cell in the SAXS instrument.
-
Expose the sample to a collimated X-ray beam.
-
A 2D detector records the scattered X-rays at small angles.
-
-
Data Analysis:
-
Subtract the solvent scattering background from the sample scattering data.
-
Analyze the resulting scattering curve. The Guinier region (low q-range) provides information about the radius of gyration, which can be related to the particle size.
-
The Porod region (high q-range) gives information about the particle surface.
-
Fit the scattering data to appropriate models (e.g., spherical form factor) to obtain the average particle size and size distribution.
-
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure and average crystallite size of the nanoparticle core.
Methodology:
-
Sample Preparation:
-
Prepare a powder sample of the dried this compound-capped nanoparticles.
-
Mount the powder on a sample holder.
-
-
Data Acquisition:
-
Place the sample holder in the XRD instrument.
-
Scan the sample over a range of 2θ angles.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare them to a reference database to determine the crystal structure.
-
Use the Scherrer equation to calculate the average crystallite size from the broadening of the diffraction peaks.
-
Mandatory Visualizations
References
Didecylamine vs. Oleylamine: A Comparative Guide for Nanoparticle Capping Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is a critical parameter in the synthesis of nanoparticles, directly influencing their size, stability, morphology, and ultimately, their performance in various applications, including drug delivery and diagnostics. This guide provides a detailed comparison of two commonly used alkylamine capping agents: didecylamine and oleylamine. While direct comparative experimental data between these two specific agents is limited in publicly available literature, this guide synthesizes findings from studies on these and structurally similar molecules to offer valuable insights for researchers.
At a Glance: this compound vs. Oleylamine
| Feature | This compound | Oleylamine |
| Chemical Structure | Saturated secondary amine | Unsaturated primary amine |
| Primary Stabilization | Steric hindrance | Steric hindrance and π-orbital interaction |
| Nanoparticle Size Control | Effective for producing small nanoparticles | Versatile size control, often yielding smaller particles than saturated counterparts |
| Nanoparticle Stability | Good stability in non-polar solvents | Excellent stability in organic solvents |
| Morphology Control | Influences nanoparticle morphology | Plays a significant role in directing nanoparticle shape |
| Common Applications | Metal nanoparticles, Quantum dots | Gold, silver, magnetic nanoparticles, Quantum dots |
In-Depth Analysis
This compound: A Saturated Alkylamine for Robust Steric Stabilization
This compound, a secondary amine with two saturated C10 alkyl chains, primarily functions as a capping agent through steric hindrance. The bulky alkyl chains create a protective layer around the nanoparticle surface, preventing aggregation and controlling particle growth.
Studies on similar long-chain alkylamines, such as dodecylamine and hexadecylamine, have demonstrated their effectiveness in synthesizing small and stable nanoparticles. For instance, dodecylamine has been successfully employed in the synthesis of ultrasmall (2 nm) metallic palladium nanoparticles, yielding particles that are easily dispersible in organic solvents.[1][2] Research on various n-alkylamines (hexylamine, dodecylamine, and octadecylamine) for palladium nanoparticle synthesis has shown that longer alkyl chains tend to produce smaller nanoparticles.[3] This suggests that the long alkyl chains of this compound would be effective in limiting nanoparticle growth.
Oleylamine: The Unsaturated Advantage for Enhanced Control
Oleylamine, a primary amine with an 18-carbon chain containing a cis-double bond, is one of the most versatile and widely used capping agents in nanoparticle synthesis.[4] Its efficacy stems from a combination of steric hindrance provided by its long alkyl chain and the electronic interaction of its C=C double bond with the nanoparticle surface.
The presence of the unsaturated bond in oleylamine is crucial for its superior performance in many cases. For example, in the synthesis of gold nanoparticles, oleylamine was found to be critical for stabilizing the particles and controlling their size; the use of its saturated counterpart, octadecylamine, resulted in significantly larger nanoparticles.[5] This highlights the unique role of the double bond in modulating the growth and stability of nanoparticles. Oleylamine can also act as a reducing agent and a solvent in nanoparticle synthesis, further adding to its versatility.
Experimental Data Summary
The following tables summarize experimental data gathered from various studies on nanoparticles synthesized using this compound-related alkylamines and oleylamine. It is important to note that the experimental conditions vary between studies, and direct comparisons should be made with caution.
Table 1: Performance of this compound-Related Alkylamines as Capping Agents
| Nanoparticle | Alkylamine Capping Agent | Particle Size (nm) | Key Findings | Reference |
| Palladium | Dodecylamine | ~2 | Produced ultrasmall, monodisperse nanoparticles. | |
| Palladium | Dodecylamine | 6.0 ± 0.8 | Particle size decreased with increasing alkyl chain length. | |
| SnS₂ | Dodecylamine | - | Resulted in nanoplates. | |
| Silver | Hexadecylamine | 4-18 | Particle size increased with reaction temperature. |
Table 2: Performance of Oleylamine as a Capping Agent
| Nanoparticle | Particle Size (nm) | Polydispersity | Key Findings | Reference |
| Gold | 12.7 ± 1.0 | Narrow (<10%) | The C=C bond was critical for size control and stability. | |
| Magnetite (Fe₃O₄) | 4 - 12 | Monodisperse | Oleylamine acted as both a reducing agent and stabilizer. | |
| SnS₂ | - | - | Produced flower-like morphologies. | |
| PtNi Alloy | - | Monodisperse | Oleylamine-aging resulted in Ni leaching and enhanced catalytic activity. |
Experimental Protocols
Synthesis of Dodecylamine-Capped Palladium Nanoparticles
This protocol is adapted from the synthesis of ultrasmall palladium nanoparticles using dodecylamine as a capping agent.
Materials:
-
Dichlorido(1,5-cyclooctadiene)palladium(II)
-
tert-Butylamine borane
-
n-Dodecylamine
-
Benzene (anhydrous)
-
Argon gas
Procedure:
-
In a glovebox under an argon atmosphere, dissolve dichlorido(1,5-cyclooctadiene)palladium(II) in anhydrous benzene.
-
In a separate vial, dissolve tert-butylamine borane and n-dodecylamine in anhydrous benzene.
-
Slowly add the reducing agent solution to the palladium precursor solution while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
The resulting palladium nanoparticles can be precipitated by adding a non-solvent like ethanol and collected by centrifugation.
-
Wash the nanoparticles multiple times with the non-solvent to remove excess capping agent and byproducts.
-
Finally, redisperse the purified nanoparticles in a non-polar solvent like benzene or toluene for storage and characterization.
Synthesis of Oleylamine-Capped Gold Nanoparticles
This protocol is based on the synthesis of gold nanoparticles where oleylamine acts as a capping agent.
Materials:
-
Gold(I) chloride (AuCl)
-
Oleylamine
-
Chloroform
Procedure:
-
Dissolve AuCl in chloroform in a reaction flask.
-
Add oleylamine to the solution. The molar ratio of oleylamine to AuCl is a critical parameter for controlling nanoparticle size and should be optimized (e.g., >20:1).
-
Heat the reaction mixture to a specific temperature (e.g., 60 °C) under constant stirring.
-
Monitor the reaction progress by observing the color change of the solution, which indicates the formation of gold nanoparticles.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the gold nanoparticles by adding a non-solvent such as acetone.
-
Collect the nanoparticles by centrifugation and wash them repeatedly with the non-solvent.
-
Disperse the final oleylamine-capped gold nanoparticles in a non-polar solvent like chloroform or hexane.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the synthesis of nanoparticles using this compound and oleylamine as capping agents.
References
- 1. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Didecylamine and Other Long-Chain Amines in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Long-chain amines are a cornerstone in the bottom-up synthesis of nanoparticles, acting as versatile agents that can control size, shape, and colloidal stability. While primary amines like oleylamine and octadecylamine are widely used, secondary amines, such as didecylamine, offer distinct advantages in specific applications. This guide provides an objective comparison between this compound and other long-chain amines, supported by experimental data, to aid in the selection of the appropriate ligand for nanoparticle synthesis.
Core Functions of Long-Chain Amines in Nanoparticle Synthesis
Long-chain amines are amphiphilic molecules with a polar amine head group and a nonpolar alkyl chain. This structure allows them to perform several critical functions in nanoparticle synthesis:
-
Capping and Stabilizing Agents: The amine group coordinates to the surface of nascent nanoparticles, preventing aggregation and uncontrolled growth. The long alkyl chains provide steric hindrance, ensuring colloidal stability.
-
Shape-Directing Agents: By selectively binding to specific crystallographic facets of a growing nanoparticle, long-chain amines can modulate the growth rates of different crystal faces, leading to anisotropic shapes like nanorods and nanocubes.
-
Solvents: Many long-chain amines have high boiling points, making them suitable solvents for high-temperature synthesis methods, such as hot-injection techniques.
-
Reducing Agents: Under certain conditions, primary amines can reduce metal salt precursors to their zerovalent state, initiating nanoparticle formation.
Comparison of this compound (Secondary Amine) with Primary Long-Chain Amines
The key difference between this compound (a secondary amine with two C10 alkyl chains) and primary amines like oleylamine (C18, unsaturated) or octadecylamine (C18, saturated) lies in the structure of the amine head group. This structural difference influences their steric hindrance, reactivity, and binding modes to the nanoparticle surface, which in turn affects the morphology and surface chemistry of the resulting nanoparticles.
Generally, primary amines are known to promote anisotropic growth, leading to the formation of nanorods or other complex shapes. In contrast, secondary amines like this compound tend to favor the formation of more isotropic, quasi-spherical nanoparticles[1]. This is attributed to the different ways they pack on the nanoparticle surface and the potential for hydrogen bonding with primary amines[1].
An important consideration is the potential for side reactions. In the synthesis of metal oxide nanoparticles from metal nitrates, primary amines like oleylamine can be oxidized to form carboxylic acids, which then act as the capping ligand. When a secondary amine such as N,N-dioctadecylamine is used under similar conditions, the resulting nanoparticles are capped by the amine itself and are free of carboxylic acids[2][3]. This can be a significant advantage when a pure amine-capped surface is desired.
Quantitative Data Presentation
The following tables summarize experimental data comparing the performance of different long-chain amines in various nanoparticle synthesis systems.
Table 1: Influence of Amine Structure on Nanoparticle Morphology
| Nanoparticle System | Amine Type | Amine Used | Resulting Morphology | Average Size (nm) | Reference |
| ZnO | Primary | Octylamine | Nanorods | - | [1] |
| ZnO | Secondary | Di-n-octylamine | Isotropic Nanoparticles | - | |
| CeO₂-x | Primary | Oleylamine | Quasi-spherical | ~5 | |
| CeO₂-x | Secondary | N,N-dioctadecylamine | Quasi-spherical | ~5 | |
| Gold | Primary | Oleylamine | Spherical | 12.7 | |
| Gold | Primary | Octadecylamine | Spherical | ~100 |
Table 2: Effect of Secondary Amine Chain Length on Phase Transfer Efficiency of Gold Nanoparticles
| Nanoparticle Size | Secondary Amine | Chain Length | Transfer Efficiency | Stability in Toluene | Reference |
| 5, 9, 13 nm | Dioctylamine | C8 | Low | Low | |
| 5, 9, 13 nm | Didodecylamine | C12 | Moderate | Moderate | |
| 5, 9, 13 nm | Dioctadecylamine | C18 | High | High (stable for >12 days) |
Experimental Protocols and Methodologies
Below are detailed protocols for the synthesis of nanoparticles using long-chain amines. Protocol 1 details a common hot-injection synthesis of quantum dots using a primary amine, while Protocol 2 describes a phase transfer procedure for gold nanoparticles using secondary amines.
Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots Using a Primary Amine
This protocol describes the synthesis of Cadmium Selenide (CdSe) quantum dots using octadecylamine (a primary amine) as a solvent and capping agent.
Materials:
-
Cadmium oxide (CdO)
-
Stearic acid
-
Tri-n-octylphosphine oxide (TOPO)
-
Octadecylamine (ODA)
-
Selenium (Se) powder
-
Tri-n-octylphosphine (TOP)
-
Toluene
Procedure:
-
Cadmium Precursor Preparation:
-
In a 100 mL three-neck flask, combine CdO (13 mg), stearic acid (0.150 g), TOPO (2.00 g), and octadecylamine (2.00 g).
-
Equip the flask with a condenser and place it under a continuous flow of argon.
-
Heat the mixture to 300 °C while stirring rapidly. The reddish-brown liquid will become optically clear and pale yellow.
-
-
Selenium Precursor Preparation:
-
In a separate vial under an inert atmosphere, dissolve Se powder (79 mg) in TOP (1 mL).
-
-
Quantum Dot Synthesis:
-
Swiftly inject the Se-TOP solution into the hot cadmium precursor solution at ~300 °C.
-
The reaction mixture will change color, indicating the nucleation and growth of CdSe quantum dots.
-
The reaction can be stopped at the desired time to obtain quantum dots of a specific size.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add toluene to dissolve the quantum dots.
-
Precipitate the quantum dots by adding methanol and centrifuge to collect the product.
-
Redissolve the quantum dots in toluene for storage and characterization.
-
Protocol 2: Phase Transfer of Gold Nanoparticles Using Secondary Amines
This protocol describes the transfer of aqueous-synthesized gold nanoparticles to an organic phase using a secondary amine like this compound or its homologs.
Materials:
-
Aqueous solution of citrate-stabilized gold nanoparticles (AuNPs).
-
Secondary amine (e.g., this compound, dioctadecylamine).
-
Toluene.
-
Ethanol.
Procedure:
-
Preparation of Amine Solution:
-
Prepare a solution of the secondary amine in ethanol. The concentration will depend on the size and concentration of the AuNPs.
-
-
Phase Transfer:
-
In a vial, mix the aqueous AuNP solution with the ethanolic amine solution.
-
Add toluene to the mixture.
-
Shake the vial vigorously for a few seconds. The color of the aqueous phase will fade as the AuNPs are transferred to the toluene phase.
-
-
Separation and Purification:
-
Allow the two phases to separate. The toluene phase, now containing the amine-capped AuNPs, will be colored.
-
Carefully remove the aqueous phase.
-
The AuNPs in the toluene phase can be further purified by precipitation with a non-solvent like methanol, followed by centrifugation and redispersion in fresh toluene.
-
Visualizing Synthesis and Functional Principles
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanisms of amine interaction in nanoparticle synthesis.
Caption: Workflow for Hot-Injection Synthesis of CdSe Quantum Dots.
Caption: Conceptual Model of Amine-Mediated Nanoparticle Growth Control.
Conclusion
The choice between this compound and other long-chain amines is dependent on the desired outcome of the nanoparticle synthesis.
-
Primary amines , such as oleylamine and octadecylamine, are well-suited for syntheses requiring shape control to produce anisotropic nanostructures. They can also act as reducing agents in certain systems. However, researchers should be aware of potential side reactions, such as oxidation to carboxylic acids, which can alter the surface chemistry of the nanoparticles.
-
This compound and other secondary amines are advantageous when isotropic, spherical nanoparticles are desired. Their greater steric hindrance around the nitrogen atom can lead to different packing on the nanoparticle surface compared to primary amines. A key benefit is their stability against oxidation, ensuring that the nanoparticle surface remains capped with the amine ligand. Furthermore, as demonstrated in phase transfer applications, the chain length of secondary amines is a critical parameter for achieving high efficiency and stability in nonpolar solvents.
For drug development professionals, the purity and nature of the nanoparticle surface are critical. The ability of secondary amines like this compound to provide a stable, well-defined amine-functionalized surface without the complication of in-situ ligand conversion can be a significant advantage for subsequent bioconjugation and formulation steps.
References
A Comparative Guide to Surface Modification Agents: Alternatives to Didecylamine
For Researchers, Scientists, and Drug Development Professionals
Didecylamine, a secondary amine, is a well-established agent for rendering surfaces hydrophobic and for capping nanoparticles. However, the diverse demands of modern materials science, drug delivery, and biomedical engineering necessitate a broader palette of surface modification agents. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols for researchers seeking to tailor surface properties for specific applications, from creating water-repellent coatings to enhancing the biocompatibility of medical devices.
The primary alternatives can be categorized based on their chemical nature and mechanism of surface interaction: long-chain alkylamines, organosilanes, thiol-based modifiers, and hydrophilic polymers. Each class offers a unique set of properties, enabling precise control over surface energy, wettability, and biological interaction.
Performance Comparison of Surface Modifiers
The selection of a surface modification agent is dictated by the substrate material and the desired surface properties. A key metric for evaluating hydrophobic modifications is the static water contact angle (WCA), where higher angles indicate greater water repellency. Conversely, for applications requiring biocompatibility, a hydrophilic surface is often desired to prevent protein fouling. The following table summarizes quantitative performance data for various alternatives.
| Modifier Class | Specific Agent | Substrate | Water Contact Angle (WCA) | Key Application/Outcome |
| Alkylamines | Octadecylamine (ODA) | Graphene on Polyester Fabric | ~148°[1] | Creation of highly hydrophobic and water-repellent textiles[1]. |
| Octadecylamine (ODA) | Graphite Oxide (GO) Film | 163.2°[2] | Fabrication of superhydrophobic GO films and coatings[2]. | |
| Dodecylamine (DDA) | Graphene Oxide (GO) | Not specified (improves dispersion) | Enhances nanoparticle dispersion in polymer matrices and solvents[3]. | |
| Organosilanes | Perfluoroalkyl Silane | Cotton Fabric | ~153° | Durable superhydrophobic and oleophobic functional textiles. |
| Hexamethyldisilazane (HMDS) | Mesoporous Silica Particles | ~135° | Hydrophobic modification of silica-based materials. | |
| Polymers | Poly(ethylene glycol) (PEG) | Silicon Wafer | Decreases to ~30° | Creates a hydrophilic, protein-resistant surface for biomedical applications. |
Visualizing Surface Modification Strategies
The choice of a surface modifier dictates the resulting surface properties and, consequently, its suitability for different applications. The following diagram illustrates the logical relationship between modifier types and their primary outcomes.
The experimental workflow for applying and validating these surface modifications follows a structured process, from initial substrate cleaning to final characterization.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following sections detail standard procedures for surface modification via thiol-based self-assembled monolayers (a common technique for gold surfaces) and two key characterization methods.
Protocol 1: Thiol-Based Self-Assembled Monolayer (SAM) Formation
This protocol describes the preparation of an alkanethiol SAM on a gold substrate, a widely used method for creating highly ordered surfaces.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Alkanethiol compound (e.g., dodecanethiol)
-
200-proof ethanol (anhydrous)
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers, micropipettes
-
Dry nitrogen gas
Procedure:
-
Solution Preparation: Prepare a 1-10 mM solution of the alkanethiol in 200-proof ethanol. Ensure all glassware is scrupulously clean to avoid contamination.
-
Substrate Cleaning: Clean the gold substrate immediately before use. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of dry nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution can be used (Note: Piranha solution is extremely corrosive and requires stringent safety precautions).
-
Self-Assembly: Using tweezers, fully immerse the clean, dry gold substrate into the thiol solution in a dedicated container.
-
Incubation: To minimize oxidation and contamination, reduce the headspace above the solution, backfill the container with dry nitrogen, and seal it tightly. Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrate from the solution with tweezers. Thoroughly rinse the surface with fresh ethanol to remove non-chemisorbed thiol molecules.
-
Drying: Dry the substrate under a gentle stream of dry nitrogen gas. The modified substrate is now ready for characterization.
Protocol 2: Surface Wettability by Contact Angle Goniometry
This protocol outlines the measurement of the static water contact angle using the sessile drop method.
Equipment:
-
Contact Angle Goniometer with a high-resolution camera and light source
-
Motorized or manual syringe with a blunt-tip needle
-
High-purity deionized water
Procedure:
-
Setup: Place the modified substrate on the sample stage of the goniometer. Level the stage carefully.
-
Focusing: Adjust the camera focus to obtain a sharp image of the substrate surface.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) from the syringe onto the substrate surface. The needle should be close to the surface during deposition and then carefully retracted.
-
Image Capture: Once the droplet is stable on the surface, capture a high-resolution image. The camera should be positioned parallel to the substrate surface.
-
Analysis: Use the goniometer's software to analyze the captured image.
-
Define the baseline of the droplet where it interfaces with the solid surface.
-
The software will fit a mathematical model (e.g., Young-Laplace) to the droplet's profile to calculate the angle formed at the three-phase (liquid-solid-vapor) contact point.
-
-
Replication: Repeat the measurement at several different locations on the surface to ensure statistical validity and account for any surface heterogeneity.
Protocol 3: Nanoparticle Size Analysis by Dynamic Light Scattering (DLS)
This protocol describes the determination of the hydrodynamic diameter of functionalized nanoparticles in a liquid suspension.
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Clean measurement cuvettes (disposable or cleaned quartz)
-
Syringe filters (e.g., 0.1 µm or smaller)
-
Appropriate solvent/dispersant
Procedure:
-
Sample Preparation:
-
Prepare a dilute suspension of the surface-modified nanoparticles in a suitable solvent. The solvent should be filtered through a small-pore-size filter to remove dust and other particulates.
-
The concentration should be low enough to avoid multiple scattering effects; the solution should appear transparent or only slightly hazy. A typical starting concentration is 0.1-1.0 mg/mL.
-
Gently sonicate the suspension if necessary to break up loose agglomerates, but avoid over-sonication which could damage the particles or their coating.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered solvent before adding the sample suspension to remove any dust.
-
Place the cuvette into the DLS instrument's sample holder.
-
Allow the sample to thermally equilibrate within the instrument for a few minutes.
-
-
Data Acquisition:
-
Set the measurement parameters in the software, including solvent viscosity, refractive index, and measurement temperature.
-
Perform the measurement. The instrument directs a laser through the sample and measures the intensity fluctuations of the scattered light over time. These fluctuations are related to the Brownian motion of the particles.
-
-
Analysis:
-
The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculates the translational diffusion coefficient.
-
The hydrodynamic diameter is then determined using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity.
-
The output will typically provide the mean hydrodynamic diameter (Z-average) and a Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
References
A Comparative Guide to Didecylamine and CTAB for Gold Nanorod Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two stabilizing agents for gold nanorods (AuNRs): the commonly used cetyltrimethylammonium bromide (CTAB) and the alternative long-chain alkyamine, didecylamine. The choice of stabilizing agent is critical in the synthesis and application of AuNRs, profoundly influencing their stability, biocompatibility, and potential for surface functionalization. This document aims to provide an objective comparison based on available experimental data to aid in the selection of the appropriate stabilizer for your research needs.
At a Glance: this compound vs. CTAB
| Feature | This compound | Cetyltrimethylammonium Bromide (CTAB) |
| Primary Role | Stabilizing agent, shape-directing agent (inferred) | Well-established shape-directing and stabilizing agent |
| Biocompatibility | Potentially lower cytotoxicity than CTAB (inferred from related alkylamines) | High cytotoxicity, necessitates surface modification for biological applications |
| Stability | Data for AuNRs is limited; alkylamine-capped AuNPs show good stability in organic solvents | Excellent colloidal stability in aqueous solutions over extended periods |
| Surface Functionalization | Amenable to ligand exchange, particularly with thiol-containing molecules | Well-established protocols for ligand exchange and layer-by-layer functionalization |
| Synthesis Protocol | No established, widely-used protocol specifically for AuNRs | Numerous well-documented seed-mediated synthesis protocols available |
Performance Comparison: Stability and Toxicity
A critical aspect of selecting a stabilizing agent is its impact on the colloidal stability and biological compatibility of the resulting gold nanorods. Below is a summary of available quantitative data for both this compound (with data inferred from similar long-chain alkylamines where specific data is unavailable) and CTAB.
Table 1: Stability of Gold Nanorods
| Parameter | This compound (and related alkylamines) | Cetyltrimethylammonium Bromide (CTAB) |
| Zeta Potential | Not available for AuNRs. Alkylamine-capped nanoparticles are typically neutral in organic solvents. | Typically > +30 mV in aqueous solution, indicating good colloidal stability. |
| Long-term Stability | Data for AuNRs is limited. | Stable for at least 9 months under optimal conditions[1]. |
| Stability in Biological Media | Data for AuNRs is limited. | Prone to aggregation in high salt concentrations and biological media without further surface modification. |
| Solvent Dispersibility | Good dispersibility in organic solvents (e.g., chloroform, toluene). | Excellent dispersibility in aqueous solutions. |
Table 2: Cytotoxicity Data
| Assay | This compound (and related alkylamines) | Cetyltrimethylammonium Bromide (CTAB) |
| Cell Viability (in vitro) | Data for this compound-AuNRs is not available. Hexadecylamine shows high toxicity to CRL-1490 cells (near 100% cell death). | Highly cytotoxic. Free CTAB in solution is a primary contributor to toxicity[2]. CTAB-capped AuNRs show significantly higher toxicity than PEG-capped AuNRs[3]. |
| Mechanism of Toxicity | Not well-characterized for this compound-AuNRs. Likely involves cell membrane disruption. | Interacts with the phospholipid bilayer of cell membranes, leading to membrane destabilization and cell death. Also inhibits the enzyme ATP synthase[4][5]. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of stabilized gold nanorods.
Synthesis of CTAB-Stabilized Gold Nanorods (Seed-Mediated Growth)
This is a widely adopted and well-documented protocol for synthesizing gold nanorods with tunable aspect ratios.
1. Preparation of Seed Solution:
-
To a 20 mL scintillation vial, add 5 mL of 0.2 M hexadecyltrimethylammonium bromide (CTAB) solution.
-
Add 5 mL of 0.5 mM HAuCl4 to the CTAB solution.
-
While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH4.
-
The solution color will change to a brownish-yellow, indicating the formation of seed particles.
-
Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25°C for at least 30 minutes before use.
2. Preparation of Growth Solution:
-
To a 50 mL flask, add 25 mL of 0.2 M CTAB solution.
-
Add 25 mL of 1 mM HAuCl4 to the CTAB solution.
-
Add 0.5 mL of 4 mM AgNO3.
-
Gently mix the solution.
-
Add 0.4 mL of 78.8 mM ascorbic acid. The solution will turn colorless upon addition of ascorbic acid.
3. Growth of Gold Nanorods:
-
To the growth solution, add 120 µL of the seed solution.
-
Gently mix and leave the solution undisturbed overnight at 25-30°C.
-
The color of the solution will gradually change, indicating the growth of gold nanorods.
-
Purify the nanorods by centrifugation to remove excess CTAB and other reactants.
Proposed Synthesis of this compound-Stabilized Gold Nanorods
1. Preparation of Gold Precursor Complex:
-
In a three-neck flask, dissolve a gold(III) salt (e.g., HAuCl4) in an organic solvent such as toluene.
-
Add a stoichiometric excess of this compound to the solution.
-
Stir the mixture at room temperature to allow for the formation of a gold-didecylamine complex.
2. Reduction and Anisotropic Growth:
-
Heat the solution to a specific temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Introduce a mild reducing agent (e.g., oleylamine or ascorbic acid dissolved in a suitable solvent). The choice of reducing agent and its addition rate will be critical for controlling the growth kinetics.
-
The presence of a co-surfactant or a small amount of a silver salt (similar to the CTAB method) might be necessary to induce anisotropic growth. This would require empirical optimization.
-
Monitor the reaction by observing the color change of the solution and periodically taking aliquots for UV-Vis-NIR spectroscopy to track the formation of nanorods.
-
Once the desired aspect ratio is achieved (indicated by the longitudinal surface plasmon resonance peak), cool the reaction to stop the growth.
-
Purify the nanorods by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation.
Experimental and Logical Workflows
To provide a clear visual representation of the processes involved in comparing these two stabilizers, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps in a comparative study of this compound and CTAB as stabilizers for gold nanorods.
Signaling Pathways in Cytotoxicity
The cytotoxicity of the stabilizing agents is a major concern, especially for biomedical applications. The interaction of these molecules with cellular components can trigger specific signaling pathways leading to cell death.
Caption: A simplified diagram of the proposed signaling pathway for cytotoxicity induced by cationic surfactants like CTAB.
Conclusion and Future Outlook
CTAB remains the gold standard for the synthesis of high-quality gold nanorods with tunable aspect ratios due to its well-understood role as both a shape-directing and stabilizing agent. However, its inherent cytotoxicity is a significant drawback for biomedical applications, necessitating post-synthesis surface modification to replace or mask the CTAB layer.
This compound, as a representative of long-chain dialkylamines, presents a potential alternative, particularly for applications requiring dispersion in organic media. While direct evidence for its efficacy in gold nanorod synthesis is currently lacking, related alkylamines have been used for the synthesis of other nanoparticle shapes. The primary challenge lies in the development of a robust and reproducible synthesis protocol for this compound-stabilized gold nanorods.
For researchers and drug development professionals, the choice between this compound and CTAB will depend heavily on the specific application. For well-established aqueous applications requiring high monodispersity and controlled aspect ratios, CTAB followed by surface functionalization is the more mature and reliable approach. For applications in non-aqueous environments or where a potentially less toxic, albeit less characterized, stabilizer is desired, the development of a this compound-based synthesis protocol could be a worthwhile area of investigation. Further research is critically needed to elucidate the performance of this compound and other long-chain alkylamines in the anisotropic synthesis of gold nanoparticles to provide a broader range of stabilizing agents for this versatile class of nanomaterials.
References
- 1. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake and cytotoxicity of gold nanorods: molecular origin of cytotoxicity and surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytogenetic evaluation of gold nanorods using Allium cepa test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation [ntno.org]
- 5. nanohybrids.net [nanohybrids.net]
Quantifying the Binding Affinity of Didecylamine to Metal Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of long-chain alkylamines to various metal surfaces. Due to a lack of direct experimental data for didecylamine, this document leverages findings on structurally similar molecules, such as octadecylamine and dodecylamine, to infer the potential binding characteristics of this compound. The information presented herein is intended to serve as a reference for researchers interested in the surface interactions of such molecules for applications ranging from corrosion inhibition to surface functionalization.
Comparative Analysis of Alkylamine Binding Affinity
The binding of long-chain alkylamines to metal surfaces is a complex phenomenon governed by a combination of physisorption and chemisorption mechanisms. The primary amine group can interact with the metal surface, while the long alkyl chains can form organized, self-assembled monolayers, contributing to the overall stability of the film through van der Waals interactions.
| Adsorbate/Surface | Binding Mechanism | Quantitative Data | Experimental Technique | Reference |
| Octadecylamine / Carbon Steel | Multi-layer physical adsorption. The first layer is dominated by van der Waals forces, while subsequent layers are influenced by electrostatic interactions.[1] | Adsorption is concentration-dependent, with more homogeneous film formation at concentrations up to 50 mg/L.[2] The film thickness is on the order of 20 nm.[3] | Electrochemical Impedance Spectroscopy (EIS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | [1][2] |
| Dodecylamine / Quartz | Physisorption of ammonium ions and co-adsorption of dodecylammonium and dodecylamine at low concentrations, forming a rigid, thin layer. At higher concentrations, surface precipitation of neutral amine molecules occurs, forming a thicker, more dissipated layer. | Critical concentration for significant increase in adsorption density: 0.45 mM at pH 6 and 1.13 mM at pH 9.5. | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | |
| Alkylamines / Gold | Two modes of binding: weakly bound electrostatic complexes and more strongly bound complexes of the form [AuCl(NH₂R)]. | Not specified | Thermogravimetry, X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
1. Electrochemical Impedance Spectroscopy (EIS) for Studying Adsorption on Carbon Steel
EIS is a powerful non-destructive technique used to investigate the formation and properties of adsorbed layers on metal surfaces.
-
Materials and Equipment:
-
Working electrode: Carbon steel sample
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter electrode: Platinum wire or graphite rod
-
Electrolyte: Solution containing varying concentrations of the alkylamine (e.g., 0, 1, 5, 10, 20, 50 mg/L of octadecylamine in an appropriate solvent).
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
-
Procedure:
-
The carbon steel working electrode is polished to a mirror finish, cleaned, and dried.
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
-
The open-circuit potential (OCP) is monitored until a stable value is reached.
-
EIS measurements are performed at the OCP by applying a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted in Nyquist and Bode formats. The increase in the diameter of the semicircle in the Nyquist plot is indicative of an increase in the charge transfer resistance, which correlates with the formation of an insulating adsorbed layer.
-
The data can be fitted to an equivalent electrical circuit to quantify the properties of the adsorbed film, such as its resistance and capacitance.
-
2. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Quantifying Adsorption
QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties of thin films on a sensor surface in real-time.
-
Materials and Equipment:
-
QCM-D instrument
-
Sensor crystals (e.g., gold-coated or with a specific metal oxide coating)
-
Syringe pump or flow cell
-
Solutions of the alkylamine at various concentrations and pH.
-
-
Procedure:
-
A baseline is established by flowing a pure solvent (e.g., deionized water) over the sensor surface until a stable frequency and dissipation signal are obtained.
-
The alkylamine solution of a specific concentration is then introduced into the measurement chamber.
-
The changes in resonance frequency (Δf) and dissipation (ΔD) of the crystal are monitored in real-time as the amine molecules adsorb onto the surface.
-
A decrease in frequency indicates an increase in mass on the sensor surface. The adsorbed mass per unit area (Δm) can be calculated using the Sauerbrey equation for rigid films: Δm = -C * Δf / n, where C is the mass sensitivity constant of the crystal and n is the overtone number.
-
The dissipation signal provides information about the viscoelastic properties (i.e., rigidity or softness) of the adsorbed layer.
-
By introducing solutions of different concentrations, an adsorption isotherm can be constructed by plotting the adsorbed mass versus the bulk concentration.
-
Visualizations
Caption: Experimental workflow for quantifying the binding affinity of alkylamines to metal surfaces.
Caption: Logical relationship of factors influencing this compound binding affinity to metal surfaces.
References
Efficacy of Didecylamine as a corrosion inhibitor compared to other amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of didecylamine and other amine-based compounds as corrosion inhibitors. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental protocols for key evaluation techniques. Due to a lack of extensive, direct comparative studies on this compound under standardized conditions, this guide presents available data for a range of amine inhibitors to provide a broader context for their application in corrosion science.
Performance Comparison of Amine-Based Corrosion Inhibitors
The efficacy of a corrosion inhibitor is influenced by its chemical structure, concentration, and the specific corrosive environment. The following table summarizes quantitative data from various studies on the performance of different amine-based inhibitors, primarily on steel in acidic media. It is crucial to note that the experimental conditions vary between studies, and therefore, direct comparison of absolute inhibition efficiency values should be approached with caution.
Table 1: Corrosion Inhibition Efficiency of Various Amine-Based Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Test Method | Inhibition Efficiency (%) | Reference |
| n-Octylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 30 | Potentiodynamic Polarization | 92.5 | [1] |
| n-Decylamine | Low Carbon Steel | 1 N H₂SO₄ | 10⁻¹ M | Not Specified | Potentiokinetic | >90 | [2] |
| Di-sec-octylamine Derivatives (e.g., N-propylidene octylamine) | Mild Steel | 1 M HCl | 0.04% (v/v) | Not Specified | Potentiodynamic Polarization | Not Specified | [3] |
| Ethanolamine | Steel Rebar in Concrete | Simulated Pore Solution | 0.5 M | 25 | Electrochemical | 53 (reduction in corrosion current density) | [4] |
| Ethanolamine | Aluminum | 3 wt.% NaCl (CO₂ saturated) | 5 mM | 20 | EIS & Weight Loss | ~73 | [5] |
| Triethylamine | Zinc | HCl | Not Specified | Not Specified | Weight Loss & Polarization | Inhibition increases with concentration | |
| Triethanolamine | Zinc | HCl | Not Specified | Not Specified | Weight Loss & Polarization | Inhibition increases with concentration |
Mechanism of Action
Amine-based corrosion inhibitors primarily function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amine group can be protonated, leading to a positive charge that interacts with the negatively charged metal surface (in the presence of adsorbed anions like Cl⁻).
-
Chemisorption: This involves the sharing of electrons between the nitrogen atom of the amine group and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The presence of lone pair electrons on the nitrogen atom is crucial for this type of interaction.
The length and structure of the alkyl chains in the amine molecule also play a significant role. Longer alkyl chains can create a more compact and hydrophobic barrier, enhancing the inhibition efficiency.
Experimental Protocols
The following are detailed methodologies for two common techniques used to evaluate the efficacy of corrosion inhibitors.
Weight Loss Method
The weight loss, or gravimetric, method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg using an analytical balance.
-
Immersion: The weighed coupons are suspended in the corrosive solution, with and without the inhibitor at various concentrations, for a specified period at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a specific cleaning solution (e.g., a solution of hydrochloric acid containing an inhibitor like hexamine to prevent further attack on the base metal).
-
Final Weighing: The cleaned coupons are washed, dried, and reweighed.
-
Calculation of Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:
-
ΔW is the weight loss in milligrams.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
ρ is the density of the metal in g/cm³.
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ is the corrosion rate in the absence of the inhibitor.
-
CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: The cell is filled with the corrosive solution, with and without the inhibitor at various concentrations.
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the solution, and the OCP is allowed to stabilize over a period of time (typically 30-60 minutes).
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine electrochemical parameters such as:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal/solution interface. A higher Rct value indicates better corrosion protection.
-
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer at the metal/solution interface. A decrease in Cdl can indicate the adsorption of the inhibitor.
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:
-
Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a corrosion inhibitor.
Caption: Workflow for evaluating corrosion inhibitor efficacy.
References
Validating the Purity of Synthesized Didecylamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized didecylamine, a long-chain secondary amine. We present an objective overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with detailed experimental protocols, comparative data, and visual workflows to inform the selection of the most suitable analytical strategy.
Comparison of Analytical Techniques for this compound Purity Determination
The choice of analytical method for determining the purity of this compound depends on several factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and complexity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection typically by UV or fluorescence. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Sample Derivatization | Often required to increase volatility and improve peak shape. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent. | Often required to introduce a chromophore or fluorophore for sensitive detection. Reagents like 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) or 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used. | Not required. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-100% (absolute purity) |
| Estimated Limit of Detection (LOD) | pg to low ng range[1][2] | ng to low µg range[3][4] | Dependent on the impurity's structure and concentration, typically in the low µg range. |
| Estimated Limit of Quantitation (LOQ) | Low ng to µg range[5] | µg range | Dependent on the impurity's structure and concentration, typically in the µg range. |
| Key Advantages | High sensitivity and specificity, provides structural information of impurities. | Versatile, with a wide range of stationary and mobile phases available. | Primary analytical method, provides absolute purity without a specific reference standard, non-destructive. |
| Key Disadvantages | Derivatization can add complexity and introduce artifacts. Not suitable for non-volatile impurities. | Derivatization can be time-consuming. Lower resolution for complex mixtures compared to GC. | Lower sensitivity compared to GC-MS and HPLC, requires a high-field NMR spectrometer for optimal results. |
Potential Impurities in Synthesized this compound
A common synthesis route for this compound involves the reaction of decylamine with a decyl halide (e.g., 1-chlorodecane) in the presence of a base. Understanding the potential impurities arising from the synthesis is crucial for developing a robust purity validation method.
-
Unreacted Starting Materials: Decylamine and 1-chlorodecane.
-
Byproducts from Side Reactions: Tri-decylamine (from reaction of this compound with another molecule of decyl halide).
-
Residual Catalyst/Base: The base used to scavenge the acid formed during the reaction (e.g., potassium carbonate).
Experimental Protocols
Detailed methodologies for the three primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is highly sensitive and provides structural information about the main component and any volatile impurities.
1. Sample Preparation and Derivatization: a. Accurately weigh approximately 5 mg of the synthesized this compound into a clean, dry vial. b. Add 1 mL of a suitable solvent, such as ethyl acetate. c. Add 100 µL of trifluoroacetic anhydride (TFAA) as the derivatizing agent. d. Cap the vial and heat at 60°C for 30 minutes. e. After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Inlet Temperature: 280°C.
- Injection Volume: 1 µL (splitless mode).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp to 300°C at 20°C/min.
- Hold at 300°C for 10 minutes.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
3. Data Analysis:
- Identify the peak corresponding to the TFA-derivative of this compound based on its retention time and mass spectrum.
- Identify and quantify impurities based on their respective retention times and mass spectra.
- Calculate purity based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a versatile technique for purity determination. Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV or fluorescence detection.
1. Reagent Preparation: a. Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water and adjust the pH with sodium hydroxide or boric acid. b. Derivatizing Reagent (NBD-Cl Solution): Dissolve 10 mg of 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in 10 mL of acetonitrile.
2. Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol to create a stock solution. b. In a vial, mix 100 µL of the stock solution, 400 µL of borate buffer, and 500 µL of the NBD-Cl solution. c. Heat the mixture at 60°C for 30 minutes in the dark. d. After cooling, the sample is ready for HPLC analysis.
3. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-2 min: 80% B
- 2-15 min: 80% to 100% B
- 15-20 min: 100% B
- 20.1-25 min: 80% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection:
- DAD: Wavelength set according to the absorbance maximum of the NBD-didecylamine derivative (typically around 470 nm).
- FLD: Excitation and emission wavelengths optimized for the NBD-didecylamine derivative (e.g., Ex: 470 nm, Em: 530 nm).
4. Data Analysis:
- Identify the peak for the NBD-didecylamine derivative based on its retention time.
- Quantify impurities by comparing their peak areas to that of a this compound reference standard.
- Calculate purity as a percentage of the main peak area relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a substance-specific reference standard.
1. Sample Preparation: a. Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into an NMR tube. b. Accurately weigh (to 0.01 mg) a suitable internal standard of known purity (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte. c. Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard.
2. NMR Instrumentation and Data Acquisition:
- NMR Spectrometer: 400 MHz or higher field spectrometer.
- Pulse Program: A standard single-pulse experiment.
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
3. Data Processing and Analysis: a. Process the acquired FID with appropriate phasing and baseline correction. b. Integrate a well-resolved signal for this compound and a signal for the internal standard. c. Calculate the purity of the this compound sample using the following equation:
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflows for each analytical technique and a decision-making process for selecting the most appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Didecylamine as a ligand in specific catalytic reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone in the optimization of transition metal-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, selectivity, and overall efficiency. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the landscape of ligand development, there is a growing interest in simpler, more cost-effective alternatives. This guide provides a comparative analysis of didecylamine, a secondary dialkylamine, as a potential ligand in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction. Due to a scarcity of direct comparative studies featuring this compound, this guide will draw parallels from the performance of other structurally related alkylamines and provide a framework for its evaluation against established ligand classes.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Amines, including this compound, can function as ligands for palladium catalysts, influencing the outcome of cross-coupling reactions. Their role can be multifaceted, acting as a stabilizing agent for the palladium center, a base, or a combination thereof. The long alkyl chains of this compound are expected to impart high lipophilicity to the catalyst complex, potentially enhancing its solubility in organic solvents and influencing its interaction with substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls and substituted alkenes. The choice of ligand is critical in facilitating the key steps of the catalytic cycle, namely oxidative addition and transmetalation. While bulky and electron-rich phosphine ligands are often the catalysts of choice, simple amines have been explored as alternatives.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand/System | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| This compound (Hypothetical) | 1-2 | Toluene/H₂O | K₂CO₃ | 100 | 12 | - | - | - |
| Triethylamine | 2 (Pd(OAc)₂) | DMF | K₂CO₃ | 100 | 24 | 85 | 42.5 | General Observation |
| PPh₃ | 1 (Pd(PPh₃)₄) | Toluene | Na₂CO₃ | 80 | 12 | >95 | >95 | Widely Reported |
| SPhos | 0.5 (Pd(OAc)₂) | Toluene | K₃PO₄ | 100 | 2 | >98 | >196 | Buchwald Ligands |
| Ligand-Free | 1 (Pd(OAc)₂) | Water | K₂CO₃ | 100 | 1 | 92 | 92 | [1] |
Note: Data for this compound is hypothetical and serves as a placeholder for experimental validation. Performance of other ligands is representative and sourced from literature under similar reaction conditions.
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes. The ligand influences the regioselectivity and efficiency of the carbopalladation and β-hydride elimination steps. While phosphine-free Heck reactions are known, the addition of amine ligands can sometimes improve catalyst stability and activity.
Table 2: Comparison of Ligand Performance in the Heck Reaction of Iodobenzene and Styrene
| Ligand/System | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| This compound (Hypothetical) | 1-2 | DMF | Et₃N | 120 | 24 | - | - | - |
| Triethylamine | 1 (Pd(OAc)₂) | DMF | Et₃N | 120 | 24 | 75 | 75 | General Observation |
| PPh₃ | 1 (Pd(OAc)₂) | DMF | Et₃N | 100 | 12 | >90 | >90 | Widely Reported |
| PCy₃ | 0.5 (Pd(OAc)₂) | Dioxane | K₂CO₃ | 120 | 4 | >95 | >190 | Buchwald Ligands |
| Ligand-Free | 0.1 (PdCl₂) | NMP | NaOAc | 140 | 2 | 88 | 880 | [2] |
Note: Data for this compound is hypothetical and serves as a placeholder for experimental validation. Performance of other ligands is representative and sourced from literature under similar reaction conditions.
Experimental Protocols
The following are general experimental protocols that can be adapted to evaluate the performance of this compound as a ligand in Suzuki-Miyaura and Heck reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%), and this compound (0.02-0.04 mmol, 2-4 mol%) in a suitable solvent (e.g., toluene/water 10:1, 5 mL) is placed in a sealed tube. The reaction mixture is then heated at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Heck Reaction
To a solution of the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a sealed tube are added the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and this compound (0.02-0.04 mmol, 2-4 mol%). The reaction mixture is heated at the desired temperature (e.g., 120 °C) for the specified time (e.g., 12-24 h). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental workflows and mechanisms relevant to the catalytic reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: General experimental workflow for a catalytic cross-coupling reaction.
Conclusion
While specific, quantitative data on the performance of this compound as a primary ligand in Suzuki-Miyaura and Heck reactions is not extensively documented in peer-reviewed literature, its structural characteristics as a bulky, electron-donating dialkylamine suggest it could play a beneficial role in stabilizing palladium catalysts. The provided general protocols offer a starting point for researchers to systematically evaluate its efficacy against established ligand systems. Further experimental investigation is required to fully elucidate the catalytic potential of this compound and determine its viability as a cost-effective and practical alternative to more complex ligands in industrial and academic settings. The exploration of its role as a nanoparticle stabilizing agent also presents a promising avenue for future research in catalysis.
References
A Comparative Analysis of Didecylamine and Other Surfactants for Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant of emulsion stability, directly impacting the shelf-life, efficacy, and safety of a wide range of products, from pharmaceuticals to food and cosmetics. This guide provides an objective comparison of the performance of Didecylamine, a cationic surfactant, with other commonly used surfactants in stabilizing emulsions. The comparison is supported by available experimental data and detailed methodologies to aid researchers in their selection and evaluation of surfactants for emulsion stabilization.
Key Performance Indicators of Emulsion Stability
The stability of an emulsion is a multifaceted property, with several key parameters used for its quantitative assessment. These include:
-
Droplet Size: Smaller droplet sizes generally indicate greater stability, as they are less prone to coalescence and creaming.
-
Zeta Potential: This measures the magnitude of the electrostatic charge between adjacent, charged particles in a dispersion. A higher absolute zeta potential value (≥ |25| mV) indicates greater repulsion between droplets and, therefore, higher stability.[1]
-
Creaming Index: This is a measure of the physical separation of the emulsion into distinct layers over time. A lower creaming index signifies better stability.[2]
Comparative Performance of Surfactants
The choice of surfactant—whether cationic, anionic, or non-ionic—profoundly influences the stability of an emulsion. The following table summarizes experimental data comparing the performance of several common surfactants. While direct comparative data for this compound under identical conditions as other surfactants listed is limited in the available literature, we can infer its potential performance based on the behavior of similar cationic surfactants like Dodecylamine.
| Surfactant Class | Surfactant Name | Oil Phase | Surfactant Conc. | Droplet Size (nm) | Zeta Potential (mV) | Stability Assessment |
| Cationic | This compound | - | - | - | - | Data not directly available, but expected to induce a positive zeta potential.[3] |
| Dodecylamine (DA) | Perfluorooctyl bromide (PFOB) | Not specified | No significant effect on size | Positively charged | Emulsions with DA were positively charged.[3] | |
| Cetyltrimethylammonium Bromide (CTAB) | Diesel Oil | 1 g | - | - | Stable emulsion.[4] | |
| Anionic | Sodium Dodecyl Sulfate (SDS) | - | - | - | - | Effective emulsifier, forms stable emulsions. |
| Non-ionic | Tween 80 | Paraffin Oil | 0.00375 mM - 0.011 mM | Droplet size decreases with increasing concentration | Low zeta potential expected | Significant stabilization at concentrations >2.0% v/v. |
Note: "-" indicates data not available in the cited sources under comparable conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of emulsion stability. Below are protocols for key experiments.
Emulsion Formation
A common method for preparing oil-in-water (o/w) emulsions in a laboratory setting involves high-energy emulsification.
Materials:
-
Oil phase (e.g., mineral oil, soybean oil)
-
Aqueous phase (deionized water)
-
Surfactant (this compound, SDS, Tween 80, etc.)
-
High-speed homogenizer
Procedure:
-
Prepare the aqueous phase by dissolving the desired concentration of the surfactant in deionized water.
-
Prepare the oil phase.
-
Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for a set period (e.g., 60 minutes) to form a stable emulsion.
Droplet Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.
Instrumentation:
-
Zeta potential and particle size analyzer (e.g., Zetasizer)
Procedure:
-
Dilute the emulsion with deionized water to an appropriate concentration for measurement.
-
For zeta potential, place the diluted sample in a specific measurement cell and apply an electric field. The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential using the Smoluchowski equation.
-
For droplet size, the instrument uses DLS to analyze the fluctuations in scattered light intensity caused by the Brownian motion of the droplets. The size distribution is then calculated from these fluctuations.
Creaming Index Measurement
The creaming index provides a straightforward visual assessment of emulsion stability over time.
Procedure:
-
Transfer a known volume of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder under controlled conditions (e.g., room temperature) and observe it at regular intervals (e.g., 1, 24, 48 hours).
-
Measure the height of the separated serum (lower) layer and the total height of the emulsion.
-
Calculate the Creaming Index using the following formula: Creaming Index (%) = (Height of serum layer / Total height of emulsion) x 100
Visualization of Experimental Workflow and Concepts
To better understand the processes and relationships involved in emulsion stability, the following diagrams are provided.
Caption: Experimental workflow for comparing emulsion stability.
Caption: Surfactant stabilization mechanisms.
Discussion
The stability of an emulsion is a complex interplay of formulation and processing parameters. Cationic surfactants like this compound are expected to impart a positive surface charge to the emulsion droplets, leading to stabilization through electrostatic repulsion. This is in contrast to anionic surfactants like SDS, which induce a negative charge but also rely on electrostatic repulsion for stability. Non-ionic surfactants such as Tween 80, on the other hand, stabilize emulsions primarily through steric hindrance, where their bulky hydrophilic head groups create a physical barrier that prevents droplet coalescence.
The optimal choice of surfactant will ultimately depend on the specific application, required stability profile, and compatibility with other formulation components. For instance, the charge of the surfactant can be a critical factor in drug delivery systems where interactions with biological membranes are important. This guide provides a foundational understanding and practical methodologies to aid researchers in their selection and evaluation of surfactants for emulsion stabilization.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. benchchem.com [benchchem.com]
- 3. effects-of-amine-and-amine-oxide-compounds-on-the-zeta-potential-of-emulsion-droplets-stabilized-by-phosphatidylcholine - Ask this paper | Bohrium [bohrium.com]
- 4. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Didecylamine-Coated Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanoparticles is a critical determinant of their interaction with biological systems. Among the various coatings, cationic lipids like didecylamine have been explored for their potential to enhance cellular uptake, a desirable trait for drug and gene delivery. However, this positive charge often raises concerns about biocompatibility. This guide provides an objective comparison of the biocompatibility of this compound-coated nanoparticles with two widely used alternatives: polyethylene glycol (PEG)-coated (PEGylated) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of appropriate nanoparticle formulations for therapeutic applications.
Comparative Biocompatibility Data
The following tables summarize quantitative data on the cytotoxicity and hemolytic activity of different nanoparticle coatings. It is important to note that direct comparative studies involving this compound-coated nanoparticles are limited. Therefore, data for other long-chain alkylamine or cationic lipid-coated nanoparticles are included as a surrogate to provide a broader perspective on the potential biocompatibility profile of positively charged surfaces.
Table 1: In Vitro Cytotoxicity Data
| Nanoparticle Coating | Cell Line | Assay | Concentration | Result (e.g., % Cell Viability, IC50) | Reference |
| Amine-Functionalized Silica | Murine Macrophages (RAW 264.7) | MTT Assay | 50 µg/mL | ~50% viability | [1] |
| Cationic PLGA (PEI) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability Assay | 70 µg·mL⁻¹ | >50% viability | [2] |
| PEGylated Gold Nanoparticles | Human Osteosarcoma (MG-63) | Annexin V/PI Staining | 100 µg/mL | >90% viability | [3] |
| PLGA | Human Bronchial Epithelial (Calu-3) | Cytotoxicity Assay | Not specified | Very limited cytotoxicity | [4] |
Table 2: Hemolytic Activity Data
| Nanoparticle Coating | Assay Principle | Concentration | Result (% Hemolysis) | Reference |
| Cationic Lipid Nanoparticles | Spectrophotometric measurement of hemoglobin release | Not specified | < 5% | [5] |
| PEGylated Nanoparticles | Not specified | Not specified | Generally low hemolytic activity reported | |
| PLGA Nanoparticles | Not specified | Not specified | Generally considered hemocompatible |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticles for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of nanoparticles as described for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by nanoparticles.
Protocol:
-
RBC Preparation: Obtain fresh whole blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Nanoparticle Incubation: Incubate a suspension of RBCs with various concentrations of the nanoparticles at 37°C for a specified time (e.g., 2 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs and nanoparticles.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with a hypotonic solution) and a negative control (RBCs in PBS).
Mandatory Visualizations
Experimental Workflow for In Vitro Biocompatibility Assessment
Caption: Workflow for assessing nanoparticle biocompatibility.
Signaling Pathways Potentially Activated by Cationic Nanoparticles
Caption: Cationic nanoparticle-induced signaling pathways.
Discussion and Conclusion
The available data suggest that cationic nanoparticles, including those with long-chain alkylamine coatings similar to this compound, tend to exhibit higher cytotoxicity compared to their neutral or negatively charged counterparts, such as PEGylated and PLGA nanoparticles. The positive surface charge can lead to strong interactions with negatively charged cell membranes, potentially causing membrane disruption, increased cellular uptake, and subsequent mitochondrial damage and induction of oxidative stress. This oxidative stress can, in turn, activate signaling pathways like MAPK and NF-κB, leading to inflammatory responses and apoptosis.
In contrast, PEGylation is a well-established strategy to create a "stealth" coating that reduces protein adsorption and minimizes interactions with cells, generally leading to lower cytotoxicity and hemolytic activity. PLGA nanoparticles are biodegradable and have a good safety profile, with their degradation products being natural metabolites.
Key Considerations for Researchers:
-
Surface Charge Density: The degree of cytotoxicity of amine-functionalized nanoparticles is often dependent on the surface density of the amine groups.
-
Serum Protein Corona: The presence of serum proteins in biological fluids can significantly alter the surface properties of nanoparticles, forming a "protein corona" that can mitigate the positive charge and reduce toxicity.
-
Cell Type Specificity: The cytotoxic effects of nanoparticles can vary significantly between different cell types.
References
- 1. Design and preparation of amino-functionalized core-shell magnetic nanoparticles for photocatalytic application and investigation of cytotoxicity effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic PLGA Nanoparticle Formulations as Biocompatible Immunoadjuvant for Serum Production and Immune Response against Bothrops jararaca Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of surface charge on the potential toxicity of PLGA nanoparticles towards Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Didecylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of didecylamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact. This compound is classified as hazardous, causing skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to proper disposal protocols is paramount.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin Protection | Protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. |
II. Operational and Disposal Plan
The primary method for the disposal of this compound is through an approved waste disposal plant. It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The original container is often suitable for this purpose.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemicals. This prevents potentially hazardous reactions and ensures proper disposal routing.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., sand, earth) and collect it into a suitable container for disposal.
-
Avoid allowing the chemical to enter drains or waterways, as it is very toxic to aquatic life.
-
-
Container Decontamination:
-
Empty containers should be handled as if they still contain the product.
-
Do not reuse empty containers. They should be disposed of through a licensed waste disposal company.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are subject to local regulations, the following table summarizes key hazard information from safety data sheets.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH315: Causes skin irritationH318: Causes serious eye damageH410: Very toxic to aquatic life with long lasting effects | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Didecylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling didecylamine, a corrosive aliphatic amine. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Essential Safety and Physical Properties
This compound is a solid, corrosive material that can cause severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C20H43N | [3] |
| Molecular Weight | 297.56 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 179-180 °C at 2 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Stability | Stable under recommended storage conditions. | |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent contact with skin, eyes, and the respiratory system.
1. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields.
-
In situations with a splash hazard, a face shield must be worn in addition to goggles.
2. Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Given that this compound is a corrosive solid, ensure gloves are inspected for any signs of degradation or punctures before use. For prolonged contact or in case of a spill, consider double-gloving.
-
Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, wear fire/flame resistant and impervious clothing, such as a chemical-resistant apron or a full suit. All protective clothing should be properly fitted to cover as much skin as possible.
-
Footwear: Closed-toe, chemical-resistant shoes are mandatory.
3. Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.
Procedural Guidance: From Handling to Disposal
A systematic workflow is crucial for safely managing this compound in the laboratory. The following diagram and protocols outline the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
